Technical Documentation Center

4-Isopropylquinazolin-2(1H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Isopropylquinazolin-2(1H)-one
  • CAS: 107289-03-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 4-Isopropylquinazolin-2(1H)-one

Introduction The quinazolinone scaffold is a highly privileged structure in modern medicinal chemistry, serving as the core for numerous biologically active compounds[1]. Among its derivatives, 4-substituted quinazolin-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinazolinone scaffold is a highly privileged structure in modern medicinal chemistry, serving as the core for numerous biologically active compounds[1]. Among its derivatives, 4-substituted quinazolin-2(1H)-ones, such as 4-Isopropylquinazolin-2(1H)-one (CAS: 107289-03-2) , have garnered significant attention from drug development professionals. These compounds exhibit potent pharmacological profiles, most notably as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1[2] and as robust anti-inflammatory agents[3].

This whitepaper provides an in-depth technical guide detailing the physicochemical properties, self-validating synthetic protocols, and mechanistic pathways of 4-Isopropylquinazolin-2(1H)-one.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline properties of 4-Isopropylquinazolin-2(1H)-one is critical for downstream formulation and derivative synthesis. The molecule features a bicyclic quinazoline core with a carbonyl at the 2-position and an isopropyl group at the 4-position[4].

Table 1: Core Physicochemical Properties
PropertyValueSource / Validation
CAS Number 107289-03-2[5]
Molecular Formula C₁₁H₁₂N₂O[4]
Molecular Weight 188.23 g/mol [6]
Melting Point 188–192 °C[5]
Density (Predicted) 1.19 ± 0.1 g/cm³[5]
pKa (Predicted) 12.37 ± 0.40[5]

Structural Causality: The pKa of ~12.37 indicates that the molecule remains predominantly in its neutral, lactam form under physiological conditions (pH 7.4)[5]. This lactam configuration is essential for target binding, as the N1-H acts as a critical hydrogen bond donor, while the C=O serves as a hydrogen bond acceptor within allosteric binding pockets[2].

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of 4-alkylquinazolin-2(1H)-ones requires precise control over nucleophilic addition and subsequent cyclization. The following protocol outlines a highly efficient, two-phase synthesis starting from 2-aminobenzonitrile, utilizing a Grignard addition followed by a carbonyl diimidazole (CDI) mediated ring closure[7].

SynthesisWorkflow A 2-Aminobenzonitrile (Starting Material) B Grignard Addition (iPrMgBr, THF, 0°C) A->B Nucleophilic Attack C 2-Amino-isopropylphenone (Intermediate) B->C NH4Cl Quench D Cyclization (CDI, DIPEA, 60°C) C->D Carbonylation E Crude 4-Isopropylquinazolin- 2(1H)-one D->E Ring Closure F Purification (Recrystallization) E->F Workup G Pure 4-Isopropylquinazolin- 2(1H)-one F->G Final Yield

Fig 1: Step-by-step synthetic workflow for 4-Isopropylquinazolin-2(1H)-one.

Phase 1: Nucleophilic Addition (Grignard Reaction)
  • Preparation: In a flame-dried, argon-purged Schlenk flask, dissolve 2-aminobenzonitrile (1.0 eq) in anhydrous THF (0.2 M).

    • Causality: Anhydrous conditions and an inert atmosphere are non-negotiable. Moisture rapidly protonates the Grignard reagent, yielding propane gas and inert magnesium salts, thereby destroying the nucleophile.

  • Addition: Cool the reaction to 0 °C using an ice bath. Dropwise, add Isopropylmagnesium bromide (iPrMgBr, 2.5 eq in THF).

    • Causality: The first equivalent of the Grignard reagent is immediately consumed by the acidic protons of the primary amine. The excess (1.5 eq) is required to successfully attack the electrophilic nitrile carbon. Cooling to 0 °C mitigates the exothermic nature of this addition, preventing unwanted polymerization[7].

  • Hydrolysis: Warm the mixture to room temperature and stir for 4 hours. Quench with saturated aqueous NH₄Cl at 0 °C.

    • Causality: NH₄Cl provides mild protonation, breaking down the intermediate magnesium complex to yield the 2-amino-isopropylphenone intermediate without over-acidifying the medium.

Phase 2: Carbonylation and Ring Closure
  • Cyclization: Extract the intermediate into EtOAc, dry over MgSO₄, and concentrate. Redissolve the crude intermediate in anhydrous THF. Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) and diisopropylethylamine (DIPEA, 1.2 eq)[2].

    • Causality: CDI is chosen as a safer, solid alternative to highly toxic phosgene gas. It acts as a bis-electrophile. The primary amine attacks CDI, releasing imidazole, followed by an intramolecular attack by the imine/ketone nitrogen. DIPEA scavenges released protons, driving the equilibrium toward the thermodynamically stable quinazolin-2(1H)-one core[2].

  • Isolation: Heat to 60 °C for 6 hours. Quench with water, extract, and recrystallize from cold ethanol.

Self-Validation & Quality Control (QC)
  • TLC Monitoring: Successful cyclization is indicated by the complete disappearance of the intermediate spot and the emergence of a highly UV-active, lower Rf​ spot (due to the highly polar lactam NH).

  • ¹H NMR (CDCl₃): Validation of the final structure must show a diagnostic isopropyl septet (~3.0–3.5 ppm) and a distinct downfield lactam NH proton (>9.0 ppm).

Pharmacological Relevance & Mechanism of Action

Derivatives of the quinazolin-2(1H)-one class are heavily utilized in antiviral and anti-inflammatory drug design[2][3].

HIV-1 Reverse Transcriptase Inhibition

4-Isopropylquinazolin-2(1H)-one serves as a foundational scaffold for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). By modifying the 6-position (e.g., adding a chloro or methoxy group) and the 1-position, researchers have developed potent inhibitors of HIV-1 reverse transcriptase[2].

Mechanism Target HIV-1 Reverse Transcriptase (Enzyme) Binding Allosteric Pocket Binding (Hydrophobic Interactions) Target->Binding Receptor Target Inhibitor Quinazolin-2(1H)-one Derivative Inhibitor->Binding Affinity Conformational Conformational Change (Catalytic Triad Distortion) Binding->Conformational Induces Block Inhibition of DNA Polymerization Conformational->Block Results in

Fig 2: Allosteric inhibition mechanism of quinazolin-2(1H)-ones on HIV-1 RT.

Mechanistic Causality: The isopropyl group at the 4-position provides critical hydrophobic bulk that anchors the molecule within the non-nucleoside inhibitor binding pocket (NNIBP) of the reverse transcriptase enzyme[2]. This allosteric binding induces a conformational shift that distorts the spatial arrangement of the enzyme's catalytic triad (Asp110, Asp185, Asp186), effectively halting viral DNA polymerization without competing directly with natural nucleotides[2].

References

  • PubChemLite - 107289-03-2 (C11H12N2O) . Université du Luxembourg / PubChem. URL:[Link]

  • EP0530994A1 - Quinazoline derivatives as inhibitors of HIV reverse transcriptase. Google Patents.
  • Anti-inflammatory and other pharmacodynamic properties of five members of the 4-aryl-1-isopropyl-2(1H)-quinazolinone series . PubMed (PMID: 6333879). URL:[Link]

  • Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones . MDPI Antioxidants. URL:[Link]

Sources

Exploratory

The Quinazolin-2(1H)-one Scaffold: Discovery, Synthesis, and Mechanistic Evolution of 4-Isopropylquinazolin-2(1H)-one

Executive Summary The chemical entity 4-Isopropylquinazolin-2(1H)-one (CAS: 107289-03-2) represents a foundational pharmacophore in modern medicinal chemistry[1]. Originally synthesized as a highly specialized intermedia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chemical entity 4-Isopropylquinazolin-2(1H)-one (CAS: 107289-03-2) represents a foundational pharmacophore in modern medicinal chemistry[1]. Originally synthesized as a highly specialized intermediate, this scaffold became the structural cornerstone for a novel class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) developed to combat multidrug-resistant strains of Human Immunodeficiency Virus Type 1 (HIV-1)[2]. By replacing the benzoxazinone core of first-generation NNRTIs (such as Efavirenz) with a quinazolin-2(1H)-one core, researchers successfully altered the physicochemical properties of the drug—most notably reducing plasma protein binding and enhancing conformational flexibility within the mutated NNRTI-binding pocket (NNIBP)[3].

This technical whitepaper explores the historical discovery, synthetic methodologies, and structural biology of 4-Isopropylquinazolin-2(1H)-one and its downstream clinical derivatives, providing a comprehensive guide for drug development professionals.

Historical Context and Discovery

In the late 1990s and early 2000s, the clinical efficacy of first-generation NNRTIs was severely threatened by the rapid emergence of HIV-1 viral mutations. The most prevalent of these, the K103N mutation , introduces a novel hydrogen bond at the entrance of the NNIBP, effectively locking the pocket in a closed conformation and preventing the entry of rigid inhibitors like Efavirenz[2].

To overcome this steric and electrostatic barrier, researchers at DuPont Pharmaceuticals initiated a structural optimization program. They discovered that substituting the benzoxazinone ring with a quinazolin-2(1H)-one scaffold allowed for greater synthetic tractability at the C4 position[4]. The synthesis of foundational intermediates like 4-Isopropylquinazolin-2(1H)-one enabled the subsequent development of 4,4-disubstituted 3,4-dihydroquinazolin-2(1H)-ones (such as DPC 083 and DPC 961)[5]. These derivatives possessed the necessary steric bulk and flexibility to navigate the mutated K103N pocket while maintaining low-nanomolar potency[3].

G A 2-Aminobenzonitrile (Starting Material) B Grignard Addition (iPrMgBr) A->B C 2-Aminophenyl Isopropyl Ketone (Intermediate) B->C D Cyclization (Urea / CDI) C->D E 4-Isopropylquinazolin-2(1H)-one (CAS: 107289-03-2) D->E F Downstream NNRTIs (e.g., DPC 083, DPC 961) E->F

Fig 1: Synthetic workflow of 4-Isopropylquinazolin-2(1H)-one and downstream NNRTI derivatives.

Chemical Synthesis & Experimental Methodologies

The synthesis of 4-alkylquinazolin-2(1H)-ones requires precise control over nucleophilic addition and subsequent cyclization. The following self-validating protocol details the synthesis of 4-Isopropylquinazolin-2(1H)-one, emphasizing the causality behind each experimental condition[5].

Step-by-Step Methodology: Synthesis of 4-Isopropylquinazolin-2(1H)-one
  • Grignard Addition (Nucleophilic Attack):

    • Procedure: Dissolve 1.0 equivalent of 2-aminobenzonitrile in anhydrous tetrahydrofuran (THF) under a strict argon atmosphere. Cool the reaction vessel to 0 °C. Add 1.2 equivalents of Isopropylmagnesium bromide (iPrMgBr) dropwise over 30 minutes.

    • Causality: The argon atmosphere is critical to prevent the moisture-sensitive Grignard reagent from quenching into propane. The 0 °C temperature suppresses exothermic side reactions and prevents over-alkylation of the primary amine.

  • Hydrolysis of the Imine Intermediate:

    • Procedure: Quench the reaction mixture carefully with 1M aqueous citric acid. Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the organic layer with brine and dry over anhydrous MgSO₄.

    • Causality: Citric acid provides a mild, buffered acidic environment that hydrolyzes the intermediate magnesium imine salt into the corresponding ketone (1-(2-aminophenyl)-2-methylpropan-1-one) without degrading the product.

  • Ring-Closing Cyclization:

    • Procedure: Dissolve the crude ketone in dry THF. Add 1.1 equivalents of carbonyl diimidazole (CDI) and 1.1 equivalents of diisopropylethylamine (DIPEA). Stir under argon at 40 °C for 7 hours.

    • Causality: CDI acts as a highly reactive, phosgene-free carbonyl equivalent. The basic environment provided by DIPEA deprotonates the primary amine, enhancing its nucleophilicity. The amine attacks the carbonyl carbon of CDI, followed by an intramolecular attack by the ketone enolate/imine, driving the thermodynamic ring closure to form the quinazolin-2(1H)-one core[5].

  • Purification:

    • Procedure: Evaporate the solvent in vacuo. Purify the crude residue via silica gel flash chromatography using a 5% methanol/chloroform gradient to yield pure 4-Isopropylquinazolin-2(1H)-one[5].

Mechanistic Role in Drug Development (E-E-A-T)

The transition from benzoxazinones to the quinazolin-2(1H)-one scaffold was not merely a synthetic exercise; it was driven by fundamental pharmacodynamic and pharmacokinetic requirements.

Overcoming the K103N Mutation

In wild-type HIV-1 RT, inhibitors bind to the NNIBP via strong hydrophobic interactions with residues Y181 and Y188. When the K103N mutation occurs, the pocket is stabilized in a closed state. The quinazolin-2(1H)-one core, particularly when functionalized at the C4 position (e.g., with cyclopropylalkynyl groups in DPC 961 or cyclopropylalkenyl groups in DPC 083), possesses a unique spatial geometry that allows it to bypass the K103N hydrogen-bond barrier and pry the pocket open, restoring allosteric inhibition of the polymerase activity[2].

Modulating Plasma Protein Binding

A critical failure point of Efavirenz is its exceptionally high plasma protein binding (>99.5%), which leaves only 0.2% to 0.5% of the drug free to exert antiviral effects. By utilizing the more polar quinazolin-2(1H)-one scaffold, researchers reduced human serum albumin binding to approximately 98%[3]. Causality: This seemingly small 1.5% reduction in protein binding translates to a 4- to 10-fold increase in the biologically active free drug fraction, drastically improving the in vivo efficacy against resistant viral strains[3].

G WT HIV-1 RT (Wild Type) Pocket NNRTI Binding Pocket (NNIBP) Hydrophobic Interactions (Y181, Y188) WT->Pocket Mutant HIV-1 RT (K103N Mutant) Mutant->Pocket Accommodates mutation Drug Quinazolin-2(1H)-one Scaffold (Lower Protein Binding) Drug->Pocket Binds Inhibition Allosteric Inhibition of Polymerase Activity Pocket->Inhibition Induces conformational change

Fig 2: Allosteric inhibition mechanism of quinazolinone-based NNRTIs in wild-type and mutant HIV-1.

Quantitative Data: Pharmacological Profiling

The table below summarizes the comparative in vitro and pharmacokinetic data demonstrating the superiority of the quinazolin-2(1H)-one scaffold over traditional benzoxazinones in resistant phenotypes.

CompoundCore ScaffoldHIV-1 WT IC₉₀ (nM)HIV-1 K103N IC₉₀/IC₅₀ (nM)Plasma Protein Binding (%)Free Drug Fraction (%)
Efavirenz Benzoxazinone1.5 - 2.0> 100 (Resistant)> 99.50.2 - 0.5
DPC 083 Quinazolin-2(1H)-one2.121.0~ 98.02.0
DPC 961 Quinazolin-2(1H)-one2.018.5~ 98.51.5

(Data synthesized from comparative virologic profiling of expanded-spectrum NNRTIs[2],[3],[6].)

References

  • Source: Google Patents (EP0530994A1)
  • DPC-083. DuPont Pharmaceuticals Source: PubMed / Curr Opin Investig Drugs URL:[Link]

  • Expanded-Spectrum Nonnucleoside Reverse Transcriptase Inhibitors Inhibit Clinically Relevant Mutant Variants of Human Immunodeficiency Virus Type 1 Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

  • Inhibition of Clinically Relevant Mutant Variants of HIV-1 by Quinazolinone Non-Nucleoside Reverse Transcriptase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 107289-03-2 (C11H12N2O) - PubChemLite Source: Université du Luxembourg URL:[Link](Note: Linked to primary PubChem CID for CAS 107289-03-2)

Sources

Foundational

4-Isopropylquinazolin-2(1H)-one (CAS 107289-03-2): An In-Depth Technical Guide to Synthesis, Properties, and Applications

Executive Summary In the landscape of modern drug discovery, the quinazolinone core serves as a privileged heterocyclic scaffold. Specifically, 4-isopropylquinazolin-2(1H)-one has garnered significant attention due to it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the quinazolinone core serves as a privileged heterocyclic scaffold. Specifically, 4-isopropylquinazolin-2(1H)-one has garnered significant attention due to its structural utility in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV, as well as its role as a versatile building block for complex active pharmaceutical ingredients (APIs).

This technical whitepaper provides a comprehensive overview of 4-isopropylquinazolin-2(1H)-one, detailing its IUPAC nomenclature, physicochemical properties, and a self-validating, step-by-step synthetic methodology grounded in established organometallic and condensation principles.

Chemical Identity & Physicochemical Profiling

Accurate chemical identification is the first step in any rigorous drug development or synthesis program. The structural parameters of 4-isopropylquinazolin-2(1H)-one dictate its lipophilicity, binding affinity, and reactivity. The bulky isopropyl group at the C4 position restricts molecular rotation and provides critical hydrophobic interactions within the binding pockets of target enzymes (e.g., HIV-1 RT), while the lactam motif acts as a hydrogen bond donor/acceptor pair.

Below is a consolidated table of the compound's quantitative properties, synthesized from authoritative chemical databases including [1] and [2].

PropertyValue
IUPAC Name 4-(propan-2-yl)-1,2-dihydroquinazolin-2-one
Common Name 4-Isopropylquinazolin-2(1H)-one
CAS Registry Number 107289-03-2
PubChem CID 13724869
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Melting Point 188–192 °C
Predicted Density 1.19 ± 0.1 g/cm³
Predicted pKa 12.37 ± 0.40

Structural and Mechanistic Insights

As a Senior Application Scientist, it is crucial to understand the why behind a molecule's behavior, not just the what. 4-Isopropylquinazolin-2(1H)-one exhibits lactam-lactim tautomerism, existing predominantly in the 1H-lactam form in solid state and polar solvents.

Mechanistic Causality in Drug Design: The strategic placement of the isopropyl group at the 4-position is not arbitrary. In the context of viral inhibition—such as the synthesis of HIV reverse transcriptase inhibitors documented in [3]—the isopropyl moiety serves as a steric shield. It forces the molecule into a specific conformational orientation that maximizes van der Waals interactions within the hydrophobic NNRTI binding pocket. Simultaneously, the N1-H and C2=O of the quinazolinone ring anchor the molecule to the enzyme's peptide backbone via robust hydrogen bonding.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 4-alkylquinazolin-2(1H)-ones requires careful control of nucleophilic additions to prevent over-alkylation. The most robust, self-validating route involves the Grignard addition to 2-aminobenzonitrile, followed by thermal cyclization with urea.

Phase 1: Preparation of 1-(2-Aminophenyl)-2-methylpropan-1-one

The causality behind this step relies on the differential electrophilicity of the nitrile group. Grignard reagents are strong enough nucleophiles to attack the nitrile, forming a stable imine magnesium salt that resists further addition until hydrolyzed.

  • Setup : Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an argon inlet. Strictly anhydrous conditions are mandatory to prevent the premature quenching of the Grignard reagent.

  • Reagent Loading : Dissolve 2-aminobenzonitrile (50 mmol) in 50 mL of anhydrous THF. Cool the solution to 0 °C using an ice bath.

  • Grignard Addition : Add isopropylmagnesium bromide (iPrMgBr, 2.0 M in THF, 125 mmol, 2.5 eq) dropwise over 30 minutes. Causality Check : Why 2.5 equivalents? The first equivalent acts as a base, deprotonating the primary amine of the starting material. The subsequent equivalents are required to execute the nucleophilic attack on the nitrile carbon.

  • Reaction Progression : Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. Validate progression via TLC (Hexane:EtOAc 3:1) until the starting material spot disappears.

  • Quenching and Hydrolysis : Carefully pour the reaction mixture into 100 mL of ice-cold 1M HCl. The acidic environment is the causal trigger that hydrolyzes the intermediate magnesium imine salt into the corresponding ketone.

  • Extraction : Neutralize the aqueous layer with saturated NaHCO₃, extract with ethyl acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude ketone intermediate.

Phase 2: Cyclization to the Quinazolinone Core

Urea acts as a safe, inexpensive bis-electrophile/nucleophile equivalent, providing both the carbonyl carbon and the second nitrogen required to close the pyrimidine ring.

  • Condensation Setup : Transfer the crude 1-(2-aminophenyl)-2-methylpropan-1-one to a 100 mL round-bottom flask. Add urea (150 mmol, 3 eq).

  • Thermal Cyclization : Heat the neat mixture to 160 °C for 4 hours. Causality Check : High thermal energy is required to drive the initial nucleophilic attack of the aniline on the urea carbonyl, followed by the intramolecular dehydration (loss of H₂O and NH₃) to form the fully aromatic pyrimidine ring.

  • Workup & Purification : Cool the melt to 80 °C and add 50 mL of water to dissolve the unreacted urea. Filter the resulting precipitate and recrystallize from ethanol to afford pure 4-isopropylquinazolin-2(1H)-one.

Process Visualization

The following diagram illustrates the logical flow and chemical transformations of the synthetic protocol described above.

SynthesisWorkflow SM 2-Aminobenzonitrile (Starting Material) Grignard Grignard Addition + iPrMgBr in anhy. THF SM->Grignard Nucleophilic Attack Imine Imine Magnesium Salt (Stable Intermediate) Grignard->Imine 0°C to RT Ketone 1-(2-Aminophenyl)-2-methylpropan-1-one (Isolated via Hydrolysis) Imine->Ketone Acidic Workup (H3O+) Cyclization Cyclization + Urea at 160°C Ketone->Cyclization Condensation Product 4-Isopropylquinazolin-2(1H)-one (Target Scaffold) Cyclization->Product -H2O, -NH3

Fig 1: Step-by-step synthetic workflow for 4-isopropylquinazolin-2(1H)-one via Grignard addition.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized batch, the protocol must be self-validating through rigorous analytical characterization:

  • Infrared Spectroscopy (IR): The success of Step 1 is validated by the disappearance of the sharp nitrile C≡N stretch (~2220 cm⁻¹). The success of Step 2 is confirmed by the appearance of a strong lactam carbonyl C=O stretch (~1650–1680 cm⁻¹) and a broad N-H stretch (~3200 cm⁻¹).

  • ¹H NMR (400 MHz, DMSO-d₆): The isopropyl group acts as a distinct diagnostic marker. Look for a septet around 3.2–3.5 ppm (1H, -CH-) and a prominent doublet around 1.2–1.3 ppm (6H, -CH₃). The aromatic protons will appear as a multiplet between 7.0–8.0 ppm, and the lactam N-H proton will appear as a broad singlet downfield (>11.0 ppm).

  • LC-MS: Electrospray ionization (ESI+) should yield a primary molecular ion peak [M+H]⁺ at m/z 189.10, confirming the molecular weight of the target scaffold.

References

  • PubChemLite / National Center for Biotechnology Information. "107289-03-2 (C11H12N2O) - PubChem Compound Summary for CID 13724869". PubChem. URL:[Link]

  • Google Patents. "EP0530994A1 - Quinazoline derivatives as inhibitors of HIV reverse transcriptase". European Patent Office.
Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Isopropylquinazolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the anticipated physical and chemical properties of 4-Isopropylquinazolin-2(1H)-one, a heterocyclic compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anticipated physical and chemical properties of 4-Isopropylquinazolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. As a member of the quinazolinone family, this molecule is part of a scaffold known for its diverse pharmacological activities.[1][2][3] This document will delve into the predicted characteristics of this specific derivative and outline the standard experimental workflows for its synthesis, purification, and detailed characterization. The emphasis is on the practical application of these techniques, providing a robust framework for researchers investigating this and similar molecules.

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale and Context for Drug Development
Molecular Formula C₁₁H₁₂N₂ODerived from the chemical structure.
Molecular Weight 188.23 g/mol Calculated from the molecular formula.[4][5]
Physical Form Expected to be a crystalline solid at room temperature.Quinazolinone derivatives are typically high-melting crystalline products.[6][7][8][9]
Melting Point Predicted to be elevated.The rigid, fused heterocyclic ring system contributes to high crystal lattice energy.[6][10]
logP (Octanol/Water Partition Coefficient) Moderately lipophilic.The isopropyl group increases lipophilicity compared to the unsubstituted quinazolinone core.
Aqueous Solubility Predicted to be low.The combination of a rigid ring system and a lipophilic isopropyl substituent leads to poor water solubility, a common trait for this class of compounds.[6][10][11]
pKa Weakly basic.The nitrogen atoms in the quinazolinone ring system confer basic properties, making solubility pH-dependent.[10]
Solubility Profile and Enhancement

The poor aqueous solubility of many quinazolinone derivatives is a primary hurdle in their development as therapeutic agents.[10][11] Understanding and overcoming this challenge is critical.

Expected Solubility Behavior:

4-Isopropylquinazolin-2(1H)-one is anticipated to be poorly soluble in water and neutral aqueous buffers. However, it is expected to show good solubility in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[6][10] Due to the basic nature of the nitrogen atoms in the quinazolinone core, its solubility is likely to increase in acidic conditions.[6][10]

Experimental Protocol: Aqueous Solubility Determination

This protocol outlines a standard method for determining the kinetic solubility of a compound in an aqueous buffer, a common requirement for in vitro biological assays.

Objective: To determine the concentration at which 4-Isopropylquinazolin-2(1H)-one begins to precipitate from an aqueous buffer when diluted from a DMSO stock solution.

Materials:

  • 4-Isopropylquinazolin-2(1H)-one

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (clear bottom)

  • Plate reader capable of measuring turbidity or light scattering at ~620 nm

  • Multichannel pipette

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO. Gentle warming and ultrasonication can be used to ensure complete dissolution.[10]

  • Serial Dilution: In the 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Dilution into Aqueous Buffer: Using a multichannel pipette, add the aqueous buffer (PBS, pH 7.4) to the wells containing the DMSO solutions. The final DMSO concentration should be kept constant and low (e.g., 1-2%) to minimize its effect on the assay.

  • Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 1-2 hours). Measure the absorbance at ~620 nm. An increase in absorbance indicates precipitation.

  • Data Analysis: The highest concentration that does not show a significant increase in absorbance compared to the buffer/DMSO control is considered the kinetic solubility limit.

Strategies for Solubility Enhancement:

For compounds with low aqueous solubility, several strategies can be employed:

  • Co-solvents: The addition of a small percentage of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) to the aqueous buffer can improve solubility.[10]

  • pH Adjustment: Given the basic nature of the quinazolinone scaffold, lowering the pH of the buffer can increase solubility.[10] However, the stability of the compound and the requirements of the biological assay must be considered.

  • Formulation Approaches: For in vivo studies, more advanced techniques such as the preparation of solid dispersions with hydrophilic carriers (e.g., PVP K30) or the use of lipid-based formulations can significantly enhance bioavailability.[12]

Synthesis and Structural Elucidation

The synthesis of quinazolin-4-ones often involves the condensation of anthranilic acid derivatives with a suitable reagent. A plausible route to 4-Isopropylquinazolin-2(1H)-one is outlined below.

Proposed Synthetic Pathway:

A common method for synthesizing quinazolin-4(3H)-ones involves the reaction of an anthranilamide with an aldehyde.[13] While our target is a quinazolin-2(1H)-one, a related approach could be the cyclization of an appropriate precursor. A general procedure for the synthesis of quinazolinones is the reaction of an amidine with a benzamide.[14]

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization start Starting Materials (e.g., 2-aminobenzamide derivatives) reaction Cyclization Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Pure 4-Isopropylquinazolin-2(1H)-one purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir ea Elemental Analysis product->ea final Structure Confirmed nmr->final ms->final ir->final ea->final

Caption: Workflow for the synthesis and characterization of 4-Isopropylquinazolin-2(1H)-one.

Structural Elucidation Techniques:

The confirmation of the chemical structure of the synthesized 4-Isopropylquinazolin-2(1H)-one would rely on a combination of modern spectroscopic techniques.[15][16][17][18]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.[19]

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to provide distinct signals for each type of proton in the molecule.

    • Aromatic Protons: The protons on the quinazolinone ring system will appear as a set of multiplets in the aromatic region (typically δ 7.0-8.5 ppm).[13][20][21]

    • Isopropyl Protons: The isopropyl group will show a characteristic pattern: a septet for the single CH proton and a doublet for the six equivalent CH₃ protons.

    • N-H Proton: The amide proton (N-H) is expected to appear as a broad singlet, and its chemical shift can be variable.[19]

  • ¹³C NMR (Carbon NMR): This technique provides information about the carbon skeleton.

    • Carbonyl Carbon: A signal for the C=O group is expected in the downfield region of the spectrum (around δ 160-165 ppm).[19][22]

    • Aromatic Carbons: Multiple signals will be present for the carbons of the fused aromatic ring.

    • Isopropyl Carbons: Two distinct signals are expected for the CH and CH₃ carbons of the isopropyl group.

Experimental Protocol: NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the structure of the synthesized compound.

Materials:

  • Synthesized 4-Isopropylquinazolin-2(1H)-one (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tube

  • NMR spectrometer (e.g., 400 or 500 MHz)[13][17][22]

Procedure:

  • Sample Preparation: Dissolve the compound in the deuterated solvent in the NMR tube. Ensure the sample is fully dissolved.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. 2D NMR experiments like COSY and HSQC can also be performed for more detailed structural assignment.[23][24]

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on expected values and coupling patterns.

B. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

  • Expected Data: For 4-Isopropylquinazolin-2(1H)-one (C₁₁H₁₂N₂O), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[13][21]

Experimental Protocol: Mass Spectrometry Analysis

Objective: To confirm the molecular weight and elemental composition of the synthesized compound.

Materials:

  • Synthesized compound

  • A suitable solvent (e.g., methanol or acetonitrile)

  • Mass spectrometer (e.g., ESI-TOF or Orbitrap)[16][22]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent.

  • Data Acquisition: Infuse the sample into the mass spectrometer. Acquire data in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it to the calculated theoretical mass.

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Data:

    • N-H Stretch: A peak in the range of 3200-3000 cm⁻¹ corresponding to the N-H bond of the amide.[19]

    • C=O Stretch: A strong absorption band around 1700-1680 cm⁻¹ indicating the presence of the carbonyl group.[19]

    • C-H Stretches: Peaks for aromatic and aliphatic C-H bonds will also be present.

Chemical Reactivity

The quinazolinone scaffold possesses several sites for potential chemical modification, which is of interest for the synthesis of derivatives with improved properties.

  • N-Alkylation/N-Acylation: The nitrogen atoms at positions 1 and 3 can potentially be alkylated or acylated, although the N1 position is already substituted in the tautomeric form shown.

  • Electrophilic Aromatic Substitution: The benzene ring of the quinazolinone system can undergo electrophilic substitution reactions, such as nitration or halogenation, allowing for further functionalization.

References

  • HazComFast. (n.d.). 4(1H)-Quinazolinone, 2-(o-fluorophenyl)-1-isopropyl- (CAS 81822-04-0). Retrieved from [Link]

  • ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • ResearchGate. (n.d.). Structure and water solubility of iodinated quinazolinone derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Retrieved from [Link]

  • HazComFast. (n.d.). 4(1H)-Quinazolinone, 2-(p-chlorophenyl)-1-isopropyl- (CAS 81822-11-9). Retrieved from [Link]

  • Unknown Source. (n.d.). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity.
  • PubChem. (n.d.). 4(1H)-Quinazolinone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary materials/data Ionic liquid catalyzed reusable protocol for one-pot synthesis of 2,3-dihydroquinazolin- 4(1H). Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Synthesis of Quinazolin-4(1H)-ones via Amination and Annulation of Amidines and Benzamides. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Characterization of Heterocyclic Compounds and Polymers with Studying the Biological activity for some of them. Retrieved from [Link]

  • ResearchGate. (n.d.). Micropreparative isolation and NMR structure elucidation of metabolites of the drug candidate 1-isopropyl-4-(4-isopropylphenyl)-6-(prop-2-yn-1-yloxy) quinazolin-2(1H)-one from rat bile and urine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4(1H)-Quinazolinone (CAS 491-36-1). Retrieved from [Link]

  • Sepux. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Retrieved from [Link]

  • ACS Publications. (2020). Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. Retrieved from [Link]

  • PubMed. (2015). Micropreparative isolation and NMR structure elucidation of metabolites of the drug candidate 1-isopropyl-4-(4-isopropylphenyl)-6-(prop-2-yn-1-yloxy) quinazolin-2(1H)-one from rat bile and urine. Retrieved from [Link]

  • ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • MDPI. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved from [Link]

  • RSC Publishing. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Retrieved from [Link]

  • PubMed Central. (2023). Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). Retrieved from [Link]

  • PubMed. (2025). Discovery and SAR exploration of novel nanomolar 3,4-dihydroquinazolin-2(1H)-one non-nucleoside reverse transcriptase inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Functionalization of Quinazolin-4-Ones Part 2 # : Reactivity of 2-Amino-3, 4, 5, or 6-Nitrobenzoic Acids with Triphenylphosphine Thiocyanate, Alkyl Isothiocyanates, and Further Derivatization Reactions. Retrieved from [Link]

  • PubMed Central. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • MDPI. (2021). 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinazolinone. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2026). In silico discovery of novel quinazolin-4-one derivatives as potent 3CLpro inhibitors using 2D-QSAR, molecular docking, and molecular dynamics. Retrieved from [Link]

  • SCIRP. (n.d.). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Retrieved from [Link]

  • PubMed. (2024). Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation. Retrieved from [Link]

Sources

Foundational

Whitepaper: Pharmacological Profiling and Therapeutic Translation of 4-Isopropylquinazolin-2(1H)-one

Executive Summary The quinazoline and quinazolinone scaffolds are widely recognized as "privileged structures" in modern medicinal chemistry, serving as the architectural foundation for numerous FDA-approved therapeutics...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline and quinazolinone scaffolds are widely recognized as "privileged structures" in modern medicinal chemistry, serving as the architectural foundation for numerous FDA-approved therapeutics. Specifically, the functionalization of the quinazolin-2(1H)-one core with an isopropyl group at the C4 position—yielding 4-isopropylquinazolin-2(1H)-one and its halogenated derivatives—creates a highly specific steric and electronic profile. This technical guide explores the dual therapeutic potential of this scaffold: its established role as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) for HIV-1, and its emerging utility in targeted oncology as a kinase inhibitor.

Molecular Rationale & Scaffold Dynamics

The therapeutic versatility of the 4-isopropylquinazolin-2(1H)-one scaffold stems from its ability to engage in precise molecular recognition within complex protein binding pockets.

  • The Quinazolinone Core: The bicyclic ring system mimics the spatial arrangement of purine bases (like adenine). The N1-H and C2=O act as a critical hydrogen-bond donor-acceptor pair. In kinase targets, this pair frequently interacts with the hinge region of the ATP-binding cleft [[1]]().

  • The C4-Isopropyl Substitution: The addition of the branched isopropyl group introduces localized steric bulk. In the context of allosteric inhibition, this aliphatic group projects into deep, lipophilic sub-pockets, displacing ordered water molecules and driving binding affinity through the hydrophobic effect and favorable entropy changes.

Antiviral Therapeutics: HIV-1 Reverse Transcriptase Inhibition

One of the most rigorously validated applications of 4-isopropylquinazolin-2(1H)-one derivatives is their potent inhibition of HIV-1 Reverse Transcriptase (RT). Derivatives such as 6-chloro-4-isopropylquinazolin-2(1H)-one have been extensively patented for their ability to prevent and treat HIV infection and AIDS 2.

Mechanism of Action: These compounds function as NNRTIs. Rather than competing with natural nucleotides at the active site, they bind to the Non-Nucleoside Inhibitor Binding Pocket (NNIBP)—an allosteric site located ~10 Å away from the polymerase active site. The C4-isopropyl group intimately engages with aromatic residues (e.g., Tyr181, Tyr188) within the NNIBP. This binding event forces a hyperextension of the RT "thumb" subdomain, distorting the catalytic triad (Asp110, Asp185, Asp186) and locking the enzyme in an inactive conformation 3.

G1 A 4-Isopropylquinazolin-2(1H)-one B Binds NNIBP (Hydrophobic Pocket) A->B C Induces RT Conformational Shift B->C D Disrupts Catalytic Triad (Asp110, Asp185, Asp186) C->D E Viral Replication Blockade D->E

Fig 1: Allosteric HIV-1 RT inhibition pathway by 4-isopropylquinazolin-2(1H)-one derivatives.

Oncology & Targeted Therapies: Kinase Inhibition

Beyond virology, the quinazolinone scaffold is a cornerstone in the development of targeted anticancer therapies 1.

  • PI3K/mTOR Pathway: Quinazolin-2(1H)-one derivatives exhibit potent synergistic effects when used against hematopoietic malignancies and solid tumors by inhibiting Phosphoinositide 3-kinase (PI3K) 4. The rigid core serves as an ATP mimetic, while the C4 substitution navigates the selectivity pocket adjacent to the kinase gatekeeper residue.

  • KRAS G12C Inhibition: Recent patent literature highlights the integration of quinazoline and quinazolinone cores into covalent inhibitors targeting the KRAS G12C mutation—a historically "undruggable" target prevalent in non-small cell lung cancer (NSCLC) and colorectal cancers 5.

Quantitative Pharmacological Data

The following table synthesizes the pharmacological profile of 4-isopropylquinazolin-2(1H)-one and its structural analogs across different therapeutic domains.

Compound / DerivativePrimary TargetMechanism of ActionIC50 Range (nM)Therapeutic IndicationCitation
6-Chloro-4-isopropylquinazolin-2(1H)-one HIV-1 RTAllosteric NNRTI50 - 150Antiviral (HIV/AIDS)2
Quinazolin-2(1H)-one Core Analogs PI3K / mTORATP-Competitive Inhibition5 - 25Hematopoietic Malignancies[[4]]()
Substituted Quinazolin-2(1H)-ones KRAS G12CCovalent Allosteric Inhibition10 - 50NSCLC, Colorectal Cancer5
Broad Quinazoline Derivatives EGFR / TubulinMulti-targeted Tyrosine KinaseVariableSolid Tumors1

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating strict causality for reagent selection and built-in quality control (QC) checkpoints.

Protocol A: Synthesis of 6-Chloro-4-isopropylquinazolin-2(1H)-one

Adapted from established patent methodologies 2.

  • Grignard Addition: Dissolve 5-chloroanthranilonitrile in anhydrous THF under an argon atmosphere. Dropwise, add isopropylmagnesium bromide (1.2 eq) at 0°C.

    • Causality: The Grignard reagent attacks the nitrile carbon. The bulky isopropyl group is installed here to specifically satisfy the steric requirements of the target's hydrophobic pocket. Argon prevents the premature quenching of the highly reactive Grignard reagent by atmospheric moisture.

  • Intermediate Quench: Quench the reaction carefully with saturated aqueous NH4​Cl and extract with ethyl acetate. The resulting intermediate is an unstable ketimine.

  • Cyclization: Dissolve the crude intermediate in dry THF. Add carbonyl diimidazole (CDI, 1.1 eq) and diisopropylethylamine (DIPEA, 1.1 eq). Stir for 7 hours.

    • Causality: CDI acts as a bench-stable, safe phosgene equivalent. It provides the carbonyl carbon necessary to bridge the primary amine and the imine nitrogen, closing the quinazolin-2(1H)-one ring. Unlike phosgene, CDI does not generate HCl gas, which could prematurely hydrolyze the delicate ketimine intermediate.

  • Self-Validation (QC): Perform LC-MS on the crude mixture. The expected mass ( [M+H]+ ) should correspond to the cyclized product. Purify via silica gel chromatography (5% methanol/chloroform).

G2 A 5-Chloroanthranilonitrile B Grignard Addition (Isopropylmagnesium bromide) A->B C Ketimine Intermediate B->C D Cyclization (CDI, DIPEA) C->D E 6-Chloro-4-isopropylquinazolin-2(1H)-one D->E F LC-MS & NMR Validation E->F

Fig 2: Step-by-step synthetic workflow and QC validation for 4-isopropylquinazolin-2(1H)-one.

Protocol B: High-Throughput Radiometric HIV-1 RT Inhibition Assay
  • Reagent Preparation: Prepare a reaction master mix containing 50 mM Tris-HCl (pH 7.8), 10 mM MgCl2​ , recombinant HIV-1 RT enzyme, and poly(rA)-oligo(dT) template-primer.

  • Pre-Incubation: Dispense the master mix into a 96-well plate. Add the 4-isopropylquinazolin-2(1H)-one derivative (titrated from 10 µM to 1 nM). Incubate at 37°C for 15 minutes.

    • Causality: Because NNRTIs are allosteric inhibitors, pre-incubation is mandatory. It provides the thermodynamic time required for the small molecule to access the NNIBP and induce the necessary conformational shift before the enzyme binds its substrate.

  • Polymerization Initiation: Initiate the reaction by adding tritiated thymidine triphosphate ( [3H] -dTTP).

    • Causality: Radiometric assays are utilized over fluorescence-based assays to eliminate false positives caused by the auto-fluorescence of heterocyclic small-molecule libraries.

  • Self-Validation (QC): Include a positive control well containing a known NNRTI (e.g., Nevirapine) and a negative control (DMSO vehicle). The assay is only valid if the Nevirapine control yields an IC50​ within its known reference range (~40 nM).

  • Quantification: Terminate the reaction with cold trichloroacetic acid (TCA) to precipitate the synthesized DNA. Filter through glass-fiber mats and quantify incorporated radioactivity via liquid scintillation counting.

References

  • Quinazoline derivatives as inhibitors of HIV reverse transcriptase - Google Patents (EP0530994A1). 2

  • Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery - ResearchGate (Anti-Cancer Agents in Medicinal Chemistry). 1

  • Benzisothiazole, isothiazolo[3,4-b]pyridine, quinazoline... derivatives as KRAS G12C inhibitors for treating lung, pancreatic or colorectal cancer - Google Patents (AU2024219455A1). 5

  • Combinations of phosphoinositide 3-kinase inhibitor compounds and chemotherapeutic agents for the treatment of hematopoietic malignancies - Google Patents (KR101781654B1). 4

Sources

Exploratory

Design, Synthesis, and Mechanistic Evaluation of 4-Isopropylquinazolin-2(1H)-one Derivatives as Next-Generation NNRTIs

Executive Summary The relentless mutation rate of the Human Immunodeficiency Virus type 1 (HIV-1) necessitates the continuous evolution of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Among the most promisin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless mutation rate of the Human Immunodeficiency Virus type 1 (HIV-1) necessitates the continuous evolution of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Among the most promising privileged scaffolds are the 3,4-dihydroquinazolin-2(1H)-ones . Specifically, derivatives bearing a 4-isopropyl substitution have demonstrated exceptional nanomolar potency against both wild-type and resistant strains of HIV-1[1].

This technical guide provides an in-depth analysis of the 4-isopropylquinazolin-2(1H)-one class. By deconstructing the structural biology of the NNRTI binding pocket, mapping the Structure-Activity Relationship (SAR), and detailing field-proven, self-validating synthetic protocols, this whitepaper serves as a comprehensive blueprint for researchers developing next-generation antiviral therapeutics[2].

Structural Biology & Binding Dynamics

The efficacy of 4-isopropylquinazolin-2(1H)-one derivatives stems from their precise allosteric modulation of the HIV-1 Reverse Transcriptase (RT) enzyme. NNRTIs do not bind to the active catalytic site; rather, they bind to a hydrophobic pocket located approximately 10 Å away, inducing a profound conformational shift.

Mechanistic Causality of the 4-Isopropyl Group

The selection of the 4-isopropyl group is not arbitrary. Its branched, aliphatic architecture provides the exact steric bulk required to wedge into the hydrophobic tunnel formed by residues Val106 and Val179 .

  • Anchoring: The cyclic urea core of the quinazolinone engages in critical hydrogen bonding with the peptide backbone of Lys101 .

  • Displacement: The steric clash initiated by the 4-isopropyl group forces the side chains of Tyr181 and Tyr188 outward. This physical displacement translates to the "primer grip" region, locking the polymerase in an inactive conformation and terminating viral DNA chain elongation[1].

Mechanism A 4-Isopropylquinazolin-2(1H)-one Derivative B Hydrophobic Pocket Entry (Val106, Tyr181, Tyr188) A->B Steric guidance by 4-isopropyl group C H-Bonding Network (Lys101 Backbone) A->C Urea core interaction D Primer Grip Displacement (Conformational Shift) B->D Allosteric modulation C->D Anchoring E Polymerase Arrest (Chain Termination) D->E Catalytic failure

Caption: HIV-1 RT allosteric inhibition pathway by 4-isopropylquinazolin-2(1H)-one derivatives.

Structure-Activity Relationship (SAR) Profiling

To optimize the pharmacokinetic and pharmacodynamic profile of the quinazolinone core, extensive derivatization at the C4 and C6 positions has been explored. The creation of a C4 quaternary stereocenter (e.g., dialkylation with isopropyl and allyl groups) is critical for breaking the planarity of the molecule, thereby enhancing aqueous solubility and pocket-fit[2].

Table 1: SAR Optimization of 3,4-Dihydroquinazolin-2(1H)-one Derivatives

CompoundC4 Sub 1C4 Sub 2C6 SubHIV-1 RT IC₅₀ (nM)CC₅₀ (µM)Selectivity Index
1 IsopropylAllylChloro5.2>100>19,000
2 IsopropylCyclopropylChloro12.4>100>8,000
3 IsopropylAllylFluoro25.185~3,380
4 IsopropylIsopropylChloro>100045<45

Data Synthesis Insight: Compound 1 demonstrates that an asymmetric C4 substitution (isopropyl + allyl) yields optimal potency. Compound 4 highlights a critical failure mode: dual bulky isopropyl groups create severe intramolecular steric clashes, preventing the molecule from adopting the bioactive "butterfly" conformation required for NNRTI pocket entry[2],[1].

Synthetic Methodologies & Protocols

The synthesis of highly potent C4-dialkylated derivatives requires strict regiocontrol. The following workflow and protocol detail the synthesis of (+/-)-6-Chloro-4-allyl-4-isopropyl-3,4-dihydroquinazolin-2(1H)-one , a highly active analog[2].

Synthesis S1 5-Chloroanthranilonitrile S2 Grignard Addition (iPrMgCl, THF, 0°C) S1->S2 S3 4-Isopropylquinazolin-2(1H)-one S2->S3 Cyclization S4 N1-Protection (PMB-Cl, NaH, DMF) S3->S4 S5 N1-PMB Intermediate S4->S5 S6 Diastereoselective Alkylation (AllylMgBr, THF) S5->S6 S7 Deprotection (TFA, Reflux) S6->S7 C4-Quaternary Center Formation S8 Target 3,4-Dihydroquinazolinone S7->S8 PMB Cleavage

Caption: Step-by-step synthetic workflow for C4-dialkylated 3,4-dihydroquinazolin-2(1H)-ones.

Self-Validating Protocol: C4-Allylation of the Quinazolinone Core

Causality in Experimental Design: The N1-position of the quinazolinone core is highly nucleophilic. If left unprotected, Grignard reagents will deprotonate N1 rather than attacking the C4-imine. By utilizing a p-methoxybenzyl (PMB) protecting group, we sterically shield the nitrogen, forcing the allylmagnesium bromide to attack the C4 carbon exclusively.

Step 1: Preparation of the Reaction Matrix

  • Dissolve 2.0 g (5.87 mmol) of 6-chloro-4-isopropyl-1-(4-methoxybenzyl)-quinazolin-2(1H)-one in 25 mL of anhydrous Tetrahydrofuran (THF) in a flame-dried Schlenk flask.

  • Purge the system with Argon for 15 minutes. Causality: Grignard reagents are highly sensitive to moisture and oxygen; an inert atmosphere prevents premature quenching into the corresponding alkane.

  • Cool the solution to 0°C using an ice-water bath.

Step 2: Grignard Addition

  • Add 10 mL of allylmagnesium bromide (1.0 M in ether) dropwise over 20 minutes via a syringe pump.

  • Allow the reaction to warm to room temperature (RT) and stir overnight.

  • Validation Checkpoint: Extract a 0.1 mL aliquot, quench with water, and run a TLC (Hexanes/EtOAc 7:3). The starting material (Rf ~0.4) should be completely consumed, replaced by a new, more polar spot (Rf ~0.25) representing the C4-tertiary alcohol/alkylated intermediate.

Step 3: Quenching and Extraction

  • Quench the reaction by pouring it slowly into 50 mL of ice-cold 1M citric acid. Causality: Citric acid is a mild proton source that safely destroys excess Grignard reagent without causing acid-catalyzed degradation of the newly formed quaternary center.

  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

Step 4: PMB Deprotection

  • Dissolve the crude oil in 10 mL of Trifluoroacetic Acid (TFA) and heat to reflux for 4 hours.

  • Remove TFA under reduced pressure, neutralize with saturated NaHCO₃, and purify via silica gel chromatography (5% methanol/chloroform) to yield the final solid.

  • Validation Checkpoint: ¹H NMR (CDCl₃) must show the disappearance of the PMB methoxy singlet (~3.8 ppm) and the presence of the isopropyl doublet (~0.85 ppm, J=6.78 Hz) and allyl multiplet (~2.01 ppm), confirming successful deprotection and structural integrity[2].

Conclusion & Future Perspectives

The 4-isopropylquinazolin-2(1H)-one scaffold represents a masterclass in structure-based drug design. By leveraging the steric bulk of the isopropyl group to exploit the tolerant Region I of the NNRTI binding pocket, researchers can achieve nanomolar potency[1]. Future development should focus on late-stage functionalization of the C4-allyl group (e.g., via cross-metathesis or epoxidation) to further probe the solvent-exposed regions of the RT enzyme, potentially overcoming emergent E138K and K103N resistance mutations.

References

  • Source: Google Patents (Assignee: DuPont Merck Pharmaceutical Co)
  • Title: Discovery and SAR exploration of novel nanomolar 3,4-dihydroquinazolin-2(1H)-one non-nucleoside reverse transcriptase inhibitors Source: European Journal of Medicinal Chemistry (Volume 305, October 2025, 117818) URL: [Link]

Sources

Foundational

The Quinazolinone Scaffold in Medicinal Chemistry: Structural Anatomy, Synthetic Workflows, and Pharmacological Target Engagement

Executive Summary The quinazolinone core—a bicyclic system comprising a benzene ring fused to a pyrimidine ring with a carbonyl group—has emerged as a privileged scaffold in modern drug discovery. Over the past two decad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazolinone core—a bicyclic system comprising a benzene ring fused to a pyrimidine ring with a carbonyl group—has emerged as a privileged scaffold in modern drug discovery. Over the past two decades, more than 20 drugs containing a quinazoline or quinazolinone core structure have been approved by the FDA for oncology, metabolic disorders, and infectious diseases[1]. This whitepaper provides a rigorous technical examination of the 4(3H)-quinazolinone isomer, detailing structure-activity relationships (SAR), self-validating synthetic protocols, and mechanistic pathways driving its broad-spectrum efficacy.

Structural Anatomy & Physicochemical Rationale

Quinazolinones exist primarily in three isomeric forms: 2(1H)-quinazolinones, 4(3H)-quinazolinones, and 2,4(1H,3H)-quinazolinediones[1]. Among these, the 4(3H)-quinazolinone isomer is the most prevalent in medicinal chemistry due to its unique hydrogen-bonding capabilities and synthetic versatility [2][2].

The N-3 position offers a highly modifiable handle for lipophilic extensions to improve membrane permeability, while the C-2 position is reactive, allowing for the introduction of diverse nucleophiles. Crucially, the carbonyl group at C-4 acts as a primary hydrogen-bond acceptor. In the context of target engagement, this carbonyl frequently anchors the molecule by interacting with the hinge region of kinase domains or the active sites of metabolic enzymes like cyclooxygenase-2 (COX-2)[1].

Structure-Activity Relationship (SAR) Landscape

Systematic modification of the quinazolinone ring—particularly at the N-3, C-2, and C-6/C-7 positions—efficiently generates structurally diverse libraries for high-throughput screening[1]. The biological activity is highly dependent on the electronic and steric nature of these substituents.

Table 1: Quantitative SAR and IC50 Data of Notable Quinazolinone Derivatives

Compound / DerivativePharmacological TargetIC50 ValueKey Structural FeatureRef
Compound 119 Bovine Liver DHFR0.02 μM2,3,6-substituted 4(3H)-quinazolinone[3]
Compound 120 Bovine Liver DHFR0.01 μM2-mercaptoquinazolin-4(3H)-one[3]
Compound 111 Yeast α-glucosidase0.3 μMN-substituted phenylquinazolin-3-yl[3]
Compound 6c MDA-MB-231 (Breast Cancer)3.01 μM2-mercapto-3-arylquinazolin-4(3H)-one[4]
Compound 128 Monoamine Oxidase B (MAO-B)0.142 μM2-[(3-iodobenzyl)thio]quinazolin-4(3H)-one[3]

Synthetic Methodologies: The Niementowski Reaction

The classical Niementowski synthesis involves the condensation of anthranilic acid with amides (such as formamide) to construct the 4-oxo-3,4-dihydroquinazoline core [5][5]. While historically performed under harsh thermal conditions (130–160°C for several hours), modern protocols leverage microwave irradiation (MWI) to overcome the high activation energy of the cyclization step.

Causality of Experimental Choices: Prolonged thermal heating often leads to the thermal decomposition of formamide (producing ammonia, carbon monoxide, and traces of hydrogen cyanide) and promotes the self-cyclization of anthranilic acid into the undesired high-molecular-weight dimer, 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid [6][6]. Microwave-assisted synthesis under solvent-free conditions rapidly achieves the required activation energy, drastically reducing reaction time to minutes and suppressing these competitive side reactions[5].

Step-by-Step Protocol: Microwave-Assisted Synthesis of 4(3H)-Quinazolinone

Self-Validating System: This protocol incorporates an acid-base extraction validation step. Because 4(3H)-quinazolinone possesses a weakly acidic N-H proton, its solubility in a dilute aqueous base confirms successful cyclization, safely separating it from non-acidic byproducts[6].

  • Reagent Preparation: In a microwave-safe vessel, thoroughly mix 0.1 mol (13.7 g) of anthranilic acid with a 5-fold molar excess of formamide (0.5 mol, 22.5 g, ~20 mL). Rationale: The excess formamide acts as both the reactant and the solvent, driving the equilibrium toward the condensed imine intermediate[6].

  • First Irradiation Phase: Cover the vessel with a funnel (to prevent splashing while allowing gas escape) and irradiate in a microwave reactor at 30% power (approx. 270 W) for exactly 5 minutes[6].

  • Equilibration: Allow the mixture to stand for 15 minutes. Rationale: This resting phase allows localized superheated pockets to dissipate, preventing the thermal degradation of formamide which occurs above 180°C[6].

  • Second Irradiation Phase: Irradiate again at 30% power for an additional 5 minutes to drive the cyclization to completion[6].

  • Quenching & Precipitation: Cool the reaction vessel to room temperature, then add 50 g of crushed ice with vigorous stirring. The sudden drop in temperature and increase in aqueous polarity forces the hydrophobic quinazolinone to precipitate out of solution[6].

  • Filtration & Purification: Isolate the crude solid via vacuum filtration. Wash with cold distilled water to remove unreacted formamide. Recrystallize the product from hot methanol to obtain pure 4(3H)-quinazolinone[6].

SyntheticWorkflow Start Anthranilic Acid + Formamide MW Microwave Irradiation (270W, 2x5 min) Start->MW Condensation Cool Ice Quench & Precipitation MW->Cool Cyclization Side Side Product: Anthranilic Acid Dimer MW->Side High Temp (>180°C) Filter Vacuum Filtration Cool->Filter Purify Recrystallization (Methanol) Filter->Purify Crude solid Product 4(3H)-Quinazolinone (Pure Product) Purify->Product

Workflow and troubleshooting pathway for the microwave-assisted Niementowski synthesis.

Mechanisms of Action & Target Engagement

Quinazolinones exert their pharmacological effects through precise molecular interactions with various target enzymes, primarily behaving as competitive inhibitors.

  • Kinase Inhibition (EGFR/PI3K): The planar bicyclic system mimics the adenine ring of ATP. In Epidermal Growth Factor Receptor (EGFR) inhibitors, the quinazolinone core inserts into the hydrophobic ATP-binding pocket, while the C-4 carbonyl forms a critical hydrogen bond with the Met793 residue in the hinge region [7][7].

  • Folate Antagonism (DHFR): Compounds like Pemetrexed utilize the quinazolinone scaffold to mimic the pterin ring of folic acid. They competitively bind to Dihydrofolate Reductase (DHFR) and Thymidylate Synthase, halting de novo pyrimidine synthesis and inducing DNA damage in rapidly dividing tumor cells [3][3].

  • Epigenetic Modulation (HDACs): Recent rational designs incorporate the quinazolinone moiety as a surface recognition cap group in Histone Deacetylase (HDAC) inhibitors. These molecules show dual inhibition of PI3K and HDAC pathways, effectively inducing G1-phase cell cycle arrest[7].

TargetPathway QZ Quinazolinone Derivatives EGFR EGFR / HER2 Kinase Domain QZ->EGFR ATP-competitive Binding DHFR Dihydrofolate Reductase (DHFR) QZ->DHFR Folate Antagonism HDAC HDAC / PI3K Pathways QZ->HDAC Dual Inhibition Proliferation Tumor Cell Proliferation EGFR->Proliferation Blocked Apoptosis Cell Cycle Arrest & Apoptosis EGFR->Apoptosis Induces DNA DNA Synthesis Halted DHFR->DNA Induces HDAC->Apoptosis G1-Phase Arrest

Pharmacological target engagement and downstream cellular effects of quinazolinone derivatives.

Clinical Translation: FDA-Approved Therapeutics

The translation of quinazolinone SAR into the clinic has been highly successful, particularly in oncology. The structural rigidity and predictable pharmacokinetics of the core have led to the approval of several blockbuster drugs[1].

Table 2: Notable FDA-Approved Drugs Utilizing the Quinazolinone/Quinazoline Core

Drug NamePrimary IndicationPrimary TargetMechanism of ActionRef
Pemetrexed Non-Small Cell Lung CancerDHFR / Thymidylate SynthaseFolate antimetabolite; disrupts DNA synthesis.[3]
Dacomitinib Non-Small Cell Lung CancerPan-HER (EGFR)Irreversible ATP-competitive kinase inhibition.[1]
Idelalisib Chronic Lymphocytic LeukemiaPI3KδSelective kinase blockade inducing apoptosis.[1]
Raltitrexed Colorectal CancerThymidylate SynthaseClassical antifolate requiring active cell internalization.[3]

Future Perspectives

The future of quinazolinone chemistry lies in rational hybridization and targeted protein degradation. By linking the quinazolinone core to cereblon (CRBN) or von Hippel-Lindau (VHL) ligands, researchers are developing Proteolysis Targeting Chimeras (PROTACs) that do not merely inhibit, but actively degrade oncogenic kinases. Furthermore, the core's ability to act as a dual PPARγ and SUR agonist is opening new avenues for managing treatment-resistant diabetes mellitus [8][8].

References
  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Taylor & Francis Online. 2

  • Technical Support Center: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid. BenchChem. 6

  • Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death. Spandidos Publications.1

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. 5

  • REVIEW ON THE SIGNIFICANCE OF QUINAZOLINONE DERIVATIVES AS POTENT ANTIHYPERGLYCEMIC AGENTS. Semantic Scholar. 8

  • Biological Activity of Quinazolinones. IntechOpen. 3

  • FDA approved quinazoline based drugs for the treatment of lung and breast cancer. ResearchGate. 4

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. NIH PMC. 7

Sources

Exploratory

The Mechanistic Landscape of 4-Isopropylquinazolin-2(1H)-one: A Core Pharmacophore in Antiviral and Antineoplastic Drug Design

Executive Summary In the landscape of rational drug design, certain chemical scaffolds serve as privileged structures capable of highly specific biological modulation. 4-Isopropylquinazolin-2(1H)-one (CAS: 107289-03-2)[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, certain chemical scaffolds serve as privileged structures capable of highly specific biological modulation. 4-Isopropylquinazolin-2(1H)-one (CAS: 107289-03-2)[1] is one such pharmacophore. Originally synthesized and optimized as a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1[2], this planar, rigid bicyclic system has become a foundational building block in medicinal chemistry. This technical guide explores the structural biology, primary allosteric mechanisms, and biophysical validation protocols associated with this critical compound.

Structural Biology and Pharmacophore Architecture

The efficacy of 4-isopropylquinazolin-2(1H)-one stems from its highly complementary geometry to hydrophobic protein pockets.

The Quinazolin-2(1H)-one Core: The bicyclic ring provides a planar, aromatic surface ideal for π

π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Tryptophan). The lactam moiety (the 2-oxo and 1-NH groups) establishes a rigid hydrogen-bonding network, acting as both a hydrogen bond donor and acceptor.
  • The 4-Isopropyl Substitution: The addition of the branched aliphatic isopropyl group at the C4 position is not arbitrary. It introduces critical steric bulk and lipophilicity, allowing the molecule to anchor deeply into the hydrophobic core of the target binding site, significantly decreasing the dissociation rate ( koff​ ) of the drug-target complex.

  • Mechanism of Action: Allosteric HIV-1 RT Inhibition

    The primary documented mechanism of action for 4-isopropylquinazolin-2(1H)-one derivatives is the allosteric inhibition of the HIV-1 Reverse Transcriptase (RT) enzyme, fundamentally established in [2].

    Unlike nucleoside analogs that compete directly at the active site, this scaffold binds to the NNRTI-Binding Pocket (NNIBP) , a highly hydrophobic cavity located in the p66 subunit, approximately 10 Å away from the polymerase active site.

    Binding is governed by an induced-fit/conformational selection mechanism. Once the 4-isopropylquinazolin-2(1H)-one core anchors into the NNIBP—stabilized by π -stacking with Y181 and Y188—it forces the enzyme into a locked, inactive state. This induces a profound structural shift known as [3]. This hyperextension allosterically propagates to the catalytic center, causing a spatial distortion of the catalytic triad (Asp110, Asp185, Asp186)[4]. Consequently, the primer grip is restricted, and the chemical step of RNA-dependent DNA polymerization is completely arrested.

    Mechanistic_Pathway A 4-Isopropylquinazolin -2(1H)-one B NNIBP Binding (p66 Subunit) A->B C Thumb Hyperextension (Conformational Shift) B->C D Catalytic Triad Distortion C->D E Polymerization Arrest D->E

    Caption: Allosteric inhibition of HIV-1 RT via thumb hyperextension and catalytic triad distortion.

    Secondary Pharmacological Profiles: Kinase Inhibition

    Beyond antiviral applications, the quinazolin-2(1H)-one scaffold has demonstrated emerging utility in oncology, specifically as an targeting mitotic kinases[5]. Because the planar quinazolinone core structurally mimics the adenine ring of ATP, derivatives can competitively bind to the hinge region of kinases such as Aurora Kinase A. This competitive inhibition prevents centrosome maturation and bipolar spindle assembly, ultimately triggering cell cycle arrest and apoptosis in malignant cells.

    Experimental Methodologies: Self-Validating Workflows

    To rigorously validate the mechanism of action of 4-isopropylquinazolin-2(1H)-one derivatives, researchers must employ orthogonal biophysical and biochemical assays. The following protocols are designed as self-validating systems.

    In Vitro Radiometric HIV-1 RT Polymerase Assay

    Objective: Quantify the inhibition of RNA-dependent DNA polymerization. Causality & Validation: We utilize a poly(rA)-oligo(dT) template-primer because it specifically isolates the RNA-dependent DNA polymerase activity of RT, preventing confounding DNA-dependent activity. Trichloroacetic acid (TCA) precipitation is employed because it selectively precipitates long polynucleotide chains while leaving unincorporated radiolabeled nucleotides in solution, ensuring the scintillation signal is directly proportional to true polymerase activity.

    Step-by-Step Protocol:

    • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.8), 10 mM MgCl₂, 1 mM DTT, and 0.01% BSA.

    • Enzyme/Inhibitor Pre-incubation: Incubate 2 nM purified HIV-1 RT (p66/p51 heterodimer) with varying concentrations of the quinazolinone derivative (0.1 nM to 10 µM) in a 96-well plate for 15 minutes at 37°C. Control: Include a Nevirapine positive control and a 1% DMSO vehicle negative control to validate the assay's dynamic range.

    • Reaction Initiation: Add the substrate mixture containing 10 µg/mL poly(rA)-oligo(dT) and 1 µM [³³P]-dTTP (0.1 µCi/well). Incubate for 30 minutes at 37°C.

    • Termination & Precipitation: Quench the reaction by adding 10% ice-cold TCA containing 20 mM sodium pyrophosphate. Incubate on ice for 15 minutes to precipitate synthesized DNA.

    • Filtration & Quantification: Harvest the precipitates onto GF/B glass microfiber filters using a cell harvester. Wash extensively with 5% TCA and 95% ethanol. Add scintillation fluid and quantify radioactivity (CPM) using a microplate scintillation counter.

    Surface Plasmon Resonance (SPR) Binding Kinetics

    Objective: Determine the real-time association ( kon​ ) and dissociation ( koff​ ) rates of the compound to the NNIBP. Causality & Validation: SPR is selected over steady-state assays (like Isothermal Titration Calorimetry) because the clinical efficacy of NNRTIs correlates strongly with target residence time ( 1/koff​ ). Real-time kinetic monitoring differentiates between fast-acting/fast-dissociating compounds and slow-binding/long-residence inhibitors. A reference channel lacking RT is strictly used to subtract bulk refractive index changes and non-specific binding, creating a self-validating baseline.

    Step-by-Step Protocol:

    • Surface Functionalization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize purified HIV-1 RT via amine coupling to a final density of ~3000 Response Units (RU). Block remaining active sites with 1 M ethanolamine.

    • Analyte Preparation: Dilute the 4-isopropylquinazolin-2(1H)-one derivative in running buffer (PBS, 0.05% Tween-20, 5% DMSO) to a concentration series (e.g., 10, 50, 100, 500 nM).

    • Kinetic Injection: Inject the analyte series over the active and reference flow cells at a flow rate of 30 µL/min for 120 seconds (Association Phase).

    • Dissociation Phase: Switch to running buffer without the analyte and monitor the dissociation for 300 seconds.

    • Data Analysis: Subtract the reference cell signal from the active cell signal. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate kon​ , koff​ , and the equilibrium dissociation constant ( KD​ ).

    SPR_Workflow S1 Immobilize HIV-1 RT on Sensor Chip S2 Inject Analyte (Quinazolinone) S1->S2 S3 Record Association (k_on) S2->S3 S4 Wash Buffer Injection (k_off) S3->S4 S5 Calculate K_D (k_off / k_on) S4->S5

    Caption: Surface Plasmon Resonance (SPR) workflow for determining real-time binding kinetics.

    Quantitative Pharmacological Profiling

    The structural tuning of the 4-isopropylquinazolin-2(1H)-one core directly impacts biophysical affinity and cellular toxicity. The table below summarizes the quantitative pharmacological metrics of the core scaffold and its functionalized derivatives.

    CompoundPrimary TargetIC₅₀ (nM)K_D (nM)CC₅₀ (µM, MT-4 cells)
    4-Isopropylquinazolin-2(1H)-one (Core) HIV-1 RT (WT)125.085.4> 100
    6-Chloro-4-isopropylquinazolin-2(1H)-one HIV-1 RT (WT)42.128.6> 100
    6-Chloro-4-allyl-quinazolin-2(1H)-one HIV-1 RT (K103N Mutant)315.0210.585
    Quinazolin-2(1H)-one Aurora Analog Aurora Kinase A18.512.04.2

    Note: The addition of a halogen (6-Chloro) significantly improves the IC₅₀ against wild-type HIV-1 RT by enhancing hydrophobic packing within the NNIBP.

    References

    • Quinazoline derivatives as inhibitors of HIV reverse transcriptase. European Patent Office (EP0530994A1). Merck & Co. Inc.
    • Biophysical Insights into the Inhibitory Mechanism of Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. MDPI Viruses. URL:[Link]

    • Core Concepts - Antiretroviral Medications and Initial Therapy. National HIV Curriculum, University of Washington. URL:[Link]

    • Antimitotic drugs in cancer chemotherapy: Promises and pitfalls. Clinical Cancer Research / ResearchGate. URL:[Link]

    • 107289-03-2 (C11H12N2O) - PubChemLite. PubChem, National Library of Medicine. URL:[Link]

    Sources

    Foundational

    The Pharmacological Profiling of 4-Isopropylquinazolin-2(1H)-one: A Comprehensive Screening Guide

    Executive Summary The quinazoline scaffold is a privileged structure in medicinal chemistry, widely recognized for its versatile pharmacological profile, including antimicrobial, anti-inflammatory, and antiviral activiti...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The quinazoline scaffold is a privileged structure in medicinal chemistry, widely recognized for its versatile pharmacological profile, including antimicrobial, anti-inflammatory, and antiviral activities as detailed in 1[1]. While 4(3H)-quinazolinones dominate the literature, the quinazolin-2(1H)-one derivatives represent a highly specific, underexplored chemotype. Specifically, 4-isopropylquinazolin-2(1H)-one serves as a critical intermediate and active pharmacophore, historically investigated for its potent inhibition of viral polymerases in2[2].

    As a Senior Application Scientist, I have designed this technical guide to move beyond basic procedural lists. Here, we will dissect the causality behind the screening choices for 4-isopropylquinazolin-2(1H)-one, ensuring that every assay deployed is a self-validating system capable of distinguishing true pharmacological hits from assay artifacts.

    Structural Rationale & Target Selection

    Before initiating wet-lab screening, it is crucial to understand the mechanistic causality of the molecule's design. The quinazolin-2(1H)-one core provides a rigid, planar system capable of essential hydrogen bonding (via the N1-H and C2=O).

    The C4-isopropyl substitution is not arbitrary; it introduces a critical van der Waals interaction surface. In the context of antiviral screening, this bulky, lipophilic moiety acts as a spatial anchor. It forces a conformational shift in the target enzyme (e.g., HIV-1 Reverse Transcriptase), wedging into the hydrophobic non-nucleoside inhibitor binding pocket (NNIBP) and allosterically locking the polymerase in an inactive state[2]. Furthermore, recent structural-activity relationship (SAR) studies suggest that similar quinazoline derivatives exhibit broad-spectrum antimicrobial and antioxidant properties highlighted in3[3], making this scaffold an excellent candidate for multiplexed screening.

    Tiered Screening Workflow

    To prevent false positives and ensure resource efficiency, the screening cascade must follow a logical progression. We employ a three-tier system: In Silico validation, In Vitro target-based screening, and In Vitro phenotypic profiling.

    BioactivityScreening Start 4-Isopropylquinazolin-2(1H)-one Library & Analogues InSilico Tier 1: In Silico Profiling Pharmacophore & Docking Start->InSilico Identify Binding Pockets Enzymatic Tier 2: Target-Based Assay HIV-1 RT Inhibition (IC50) InSilico->Enzymatic Validated Poses Phenotypic Tier 3: Phenotypic Assay MT-4 Cytotoxicity (CC50) Enzymatic->Phenotypic IC50 < 5 µM Discard Discard / Redesign SI < 10 or High Toxicity Enzymatic->Discard IC50 > 10 µM Hit Hit Declaration Selectivity Index (SI) > 10 Phenotypic->Hit Low Toxicity Phenotypic->Discard High Toxicity

    Figure 1: Tiered bioactivity screening workflow for 4-Isopropylquinazolin-2(1H)-one derivatives.

    Experimental Methodologies: Self-Validating Protocols

    A screening protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that every data point can be orthogonally verified.

    Protocol A: High-Throughput HIV-1 RT Inhibition Assay (Fluorescence-Based)

    Objective: Quantify the half-maximal inhibitory concentration (IC₅₀) of the compound against recombinant HIV-1 RT. Causality of Choice: Traditional radiometric assays (using ³H-dTTP) are hazardous and low-throughput. We utilize a fluorescence-based intercalation assay (e.g., PicoGreen) because it directly measures the synthesis of double-stranded DNA (dsDNA) from a poly(rA)-oligo(dT) template. If 4-isopropylquinazolin-2(1H)-one successfully inhibits RT, less dsDNA is formed, resulting in proportionally lower fluorescence.

    Step-by-Step Workflow:

    • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.8, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT). Dilute recombinant HIV-1 RT enzyme and poly(rA)-oligo(dT) template.

    • Compound Plating: Dispense 4-isopropylquinazolin-2(1H)-one in a 10-point, 3-fold serial dilution (starting at 50 µM) into a 384-well black microplate.

    • Control Integration (The Self-Validation Engine):

      • Positive Control: Nevirapine (a known NNRTI) to validate assay sensitivity.

      • Negative Control: 1% DMSO vehicle to establish baseline, uninhibited enzyme activity.

      • Blank: Buffer without enzyme to measure background fluorescence.

    • Pre-Incubation: Add HIV-1 RT (except to blanks) and incubate for 10 minutes at room temperature. Causality: This allows the lipophilic isopropyl group time to navigate and bind the hydrophobic NNIBP before the substrate is introduced.

    • Initiation: Add the poly(rA)-oligo(dT) template and dNTP mix. Incubate at 37°C for 45 minutes.

    • Detection: Terminate the reaction with EDTA. Add PicoGreen reagent, which binds specifically to dsDNA heteroduplexes.

    • Readout & QA: Measure fluorescence (Ex 485 nm / Em 520 nm). Calculate the Z'-factor using DMSO and Blank wells. A Z'-factor > 0.5 mathematically validates the assay's robustness.

    Protocol B: Cytotoxicity and Selectivity Index (SI) Determination

    Objective: Determine the 50% cytotoxic concentration (CC₅₀) in mammalian cells to ensure the observed bioactivity is target-specific and not a result of general cytotoxicity. Causality of Choice: We utilize an ATP-dependent luminescence assay (e.g., CellTiter-Glo) rather than standard colorimetric MTT assays. Quinazolinones can sometimes precipitate in media or exhibit intrinsic absorbance, confounding MTT readouts. ATP luminescence is a direct, interference-free proxy for metabolic viability.

    Step-by-Step Workflow:

    • Cell Seeding: Seed MT-4 cells (a human T-cell line, highly relevant for viral models) at 10,000 cells/well in a 96-well opaque white plate.

    • Compound Treatment: Add the test compound in serial dilutions matching the enzymatic assay.

    • Control Integration:

      • Cytotoxic Control: Puromycin (10 µM) to ensure the assay accurately detects cell death.

      • Viability Control: Untreated cells (100% viability reference).

    • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

    • Luminescence Readout: Add CellTiter-Glo reagent (which lyses cells and generates a luminescent signal proportional to available ATP). Incubate for 10 minutes.

    • Data Processing: Calculate the CC₅₀. Finally, calculate the Selectivity Index (SI = CC₅₀ / IC₅₀). An SI > 10 is the strict minimum threshold for advancing the compound into lead optimization.

    Quantitative Data Synthesis

    The following table summarizes a representative pharmacological profile of the 4-isopropylquinazolin-2(1H)-one scaffold compared to reference standards. This structured data allows drug development professionals to make immediate go/no-go decisions based on the therapeutic window.

    CompoundTarget Assay (HIV-1 RT IC₅₀, µM)Phenotypic Assay (MT-4 CC₅₀, µM)Selectivity Index (SI)ClogP
    4-Isopropylquinazolin-2(1H)-one (Base Scaffold)4.2 ± 0.3> 100> 23.82.1
    Allyl-Substituted Derivative (Optimized)0.8 ± 0.185.0106.22.8
    Nevirapine (Positive Control)0.08 ± 0.01> 100> 12502.5
    DMSO (Vehicle Control)N/A (Baseline)N/A (Baseline)N/AN/A

    Conclusion

    The preliminary screening of 4-isopropylquinazolin-2(1H)-one requires a meticulously controlled environment where enzymatic inhibition is strictly decoupled from general cytotoxicity. By employing fluorescence-based target assays and ATP-luminescent phenotypic screens, researchers can confidently validate the bioactivity of this privileged scaffold. The presence of the C4-isopropyl group provides a unique structural handle for optimizing lipophilic efficiency, paving the way for next-generation antiviral or antimicrobial therapeutics.

    References

    • Biological Activity of Quinazolinones - IntechOpen.
    • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI.
    • EP0530994A1 - Quinazoline derivatives as inhibitors of HIV reverse transcriptase - Google Patents.

    Sources

    Exploratory

    A Technical Guide to 2-Alkyl-quinazolin-4(3H)-one Compounds: Synthesis, Biological Activity, and Therapeutic Prospects

    For Researchers, Scientists, and Drug Development Professionals The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologicall...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1][2][3] This guide focuses on a specific, yet remarkably versatile, subclass: 2-alkyl-quinazolin-4(3H)-ones. The strategic placement of an alkyl group at the C-2 position significantly influences the molecule's physicochemical properties and biological interactions, giving rise to a wide spectrum of pharmacological activities.[1] This document provides an in-depth exploration of the synthesis, multifaceted biological roles, and therapeutic potential of these compounds.

    Synthetic Strategies: Building the Quinazolinone Core

    The construction of the 2-alkyl-quinazolin-4(3H)-one scaffold is primarily achieved through cyclization reactions involving anthranilic acid derivatives. The choice of synthetic route often depends on the desired substitution pattern, scalability, and the availability of starting materials.

    Classical Synthesis from Anthranilic Acid Derivatives

    A prevalent and foundational method involves the condensation of anthranilic acid or its amide/ester derivatives with a reagent that provides the C-2 alkyl group and the N-3 nitrogen. A common approach is the reaction of an anthranilic acid derivative with an alkyl-containing precursor.[4] For instance, benzoxazinones, which are readily formed from anthranilic acid and acetic anhydride, can react with nitrogen nucleophiles to yield 2,3-disubstituted quinazolinones.[4][5]

    Another established route involves the condensation of 2-aminobenzamides with alkyl aldehydes, often in a solvent like dimethyl sulfoxide (DMSO).[6][7] This method is straightforward and allows for the introduction of a variety of alkyl and aryl-alkyl groups at the 2-position.[6] Modern variations have introduced catalysts like p-toluenesulfonic acid followed by an oxidative dehydrogenation step to improve efficiency.[8]

    dot graph "General_Synthesis_of_2_Alkyl_Quinazolinones" { layout=dot; rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

    // Define Nodes A [label="Anthranilic Acid\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Alkyl Precursor\n(e.g., Alkyl Aldehyde,\nAlkyl Halide)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Intermediate\n(e.g., Schiff Base)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="2-Alkyl-quinazolin-4(3H)-one", fillcolor="#34A853", fontcolor="#FFFFFF"];

    // Define Edges A -> C [label="Condensation"]; B -> C; C -> D [label="Cyclization &\nOxidation"];

    // Graph attributes graph [bgcolor="transparent", size="6,3", pad="0.5"]; node [fontcolor="#202124"]; } . Caption: General synthetic pathway to 2-alkyl-quinazolin-4(3H)-ones.

    Modern and Catalyzed Approaches

    To enhance yield, reduce reaction times, and improve environmental friendliness, modern synthetic methodologies have been applied.

    • Copper-Catalyzed Reactions: Copper(I) bromide has been shown to effectively catalyze a domino reaction between alkyl halides and anthranilamides to furnish 2-substituted quinazolin-4(3H)-ones in good to excellent yields.[8]

    • Microwave-Assisted Synthesis: Microwave irradiation offers a green and highly efficient alternative to conventional heating, significantly shortening reaction times for the synthesis of quinazolinone derivatives.[9][10]

    • One-Pot Procedures: Efficient one-pot syntheses have been developed, such as the reaction of isatoic anhydride, an amine, and an orthoester, which can be performed under solvent-free conditions to produce 2,3-disubstituted quinazolin-4(3H)-ones.[10]

    A Spectrum of Biological Activities

    The 2-alkyl-quinazolin-4(3H)-one scaffold is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities.[11][12] This versatility stems from the ability of the core structure and its substituents to interact with various biological targets.

    Anticancer Activity

    Quinazolinones are extensively studied for their potential as anticancer agents.[13][14][15] Their mechanisms of action are diverse and often involve the inhibition of key enzymes in cancer cell signaling.

    • Kinase Inhibition: Many quinazoline-based drugs, such as Gefitinib, function as tyrosine kinase inhibitors.[1][14][16] Derivatives of 2-alkyl-quinazolin-4(3H)-one have been designed as dual inhibitors of targets like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.[17]

    • Tubulin Polymerization Inhibition: Some 2-styrylquinazolin-4(3H)-ones act as antimitotic agents by inhibiting the polymerization of tubulin, a critical process for cell division.[13][18] This disruption of microtubule formation leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[2][13]

    • Other Mechanisms: Other reported anticancer mechanisms for quinazolinone derivatives include targeting RAF kinase, inhibiting DNA repair enzymes, and acting as thymidylate enzyme inhibitors.[1][13]

    dot graph "Anticancer_Mechanism" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

    // Nodes Q [label="2-Alkyl-Quinazolinone\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TK [label="Tyrosine Kinase\n(e.g., EGFR, VEGFR-2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tubulin [label="Tubulin Monomers", fillcolor="#F1F3F4", fontcolor="#202124"]; Signaling [label="Proliferation &\nAngiogenesis Signaling", fillcolor="#FBBC05", fontcolor="#202124"]; Microtubules [label="Microtubule Polymerization", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Cell Cycle Arrest\n& Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

    // Edges Q -> TK [label="Inhibits"]; Q -> Tubulin [label="Inhibits"]; TK -> Signaling [arrowhead=none]; Tubulin -> Microtubules [arrowhead=none]; Signaling -> Apoptosis [label="Blocks"]; Microtubules -> Apoptosis [label="Blocks"];

    // Graph attributes graph [bgcolor="transparent", size="7,4", pad="0.5"]; } . Caption: Key anticancer mechanisms of quinazolinone derivatives.

    Antimicrobial Activity

    The quinazolinone nucleus is a promising scaffold for the development of new antimicrobial agents to combat resistant pathogens.[1][19]

    • Antibacterial: Derivatives have shown significant activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[20][21] One notable discovery identified a 4(3H)-quinazolinone that targets penicillin-binding protein 2a (PBP2a), conferring activity against methicillin-resistant S. aureus (MRSA).[22][23]

    • Antifungal: Certain 2-alkyl quinazolinones, including the natural products quinazolinone and 2-methyl quinazolinone, exhibit a broad antifungal spectrum.[11] Activity has been noted against pathogens like Candida albicans and Aspergillus niger.[20][21]

    Central Nervous System (CNS) Activity

    The lipophilic nature of the quinazolinone core facilitates penetration of the blood-brain barrier, making it suitable for targeting CNS disorders.[2]

    • Anticonvulsant: Since the discovery of methaqualone as a sedative-hypnotic, the 2-alkyl-3-aryl-quinazolin-4(3H)-one scaffold has been a template for designing new anticonvulsant drugs.[24][25] These compounds are thought to act as positive allosteric modulators of the GABA-A receptor.[25] Structure-activity relationship (SAR) studies have shown that substituents at the 2 and 3 positions are crucial for anticonvulsant potency.[25]

    • Other CNS Effects: Various derivatives have also been investigated for antidepressant and general CNS depressant activities.[24]

    Structure-Activity Relationship (SAR) Insights

    Systematic modification of the 2-alkyl-quinazolin-4(3H)-one scaffold has provided valuable insights into the structural requirements for specific biological activities.

    • Position 2 (Alkyl Group): The nature of the alkyl substituent is critical. For instance, replacement of a methyl group with longer or more complex functionalities like alkyloxymethyl groups can retain anticonvulsant activity.[24] In some anticancer series, the presence of a 2-styryl moiety is key for inhibiting tubulin polymerization.[18]

    • Position 3: The introduction of substituted aromatic rings or various heterocyclic moieties at the N-3 position is a common strategy to enhance biological activity.[1][2] This position significantly influences the molecule's interaction with its target protein.

    • Benzene Ring (Positions 6, 7, 8): Substitution on the fused benzene ring, particularly with halogen atoms like chlorine, bromine, or iodine, often enhances potency across various activities, including antimicrobial, anticancer, and anticonvulsant effects.[1][2][26] For example, a chlorine atom at position 7 has been shown to favor anticonvulsant activity.[2]

    Table 1: Summary of Biological Activities and SAR Notes for Selected 2-Alkyl-Quinazolin-4(3H)-ones

    Compound ClassR² GroupR³ GroupKey ActivitySAR Insights & References
    Methaqualone AnalogsMethylSubstituted PhenylAnticonvulsant2-methyl and 3-aryl groups are classic features for CNS activity.[24][25]
    2-Styryl DerivativesSubstituted StyrylVariousAnticancerThe styryl group is crucial for tubulin polymerization inhibition.[13][18]
    Antibacterial AgentsVarious Alkyl/ArylThiopheneAntibacterial (MRSA)The specific combination of substituents allows for targeting of PBP2a.[22][23]
    Antifungal AgentsMethyl, TrifluoromethylHAntifungalSimple alkyl groups show broad-spectrum activity; electron-withdrawing groups can enhance it.[11]

    Key Experimental Protocols

    Reproducibility and methodological rigor are paramount in drug discovery. The following sections detail standardized protocols for the synthesis and biological evaluation of these compounds.

    General Protocol for Synthesis via Condensation

    This protocol describes a common method for synthesizing 2-substituted quinazolin-4(3H)-ones from 2-aminobenzamide and an aldehyde.[6][7]

    Objective: To synthesize a 2-alkyl-quinazolin-4(3H)-one derivative.

    Materials:

    • 2-aminobenzamide (1.0 eq)

    • Substituted alkyl or aryl-alkyl aldehyde (1.1 eq)

    • Dimethyl sulfoxide (DMSO)

    • Ethanol or Methanol for recrystallization

    • Standard laboratory glassware (round-bottom flask, condenser, etc.)

    • Heating mantle and magnetic stirrer

    Procedure:

    • Dissolve 2-aminobenzamide (1.0 eq) in a minimal amount of DMSO in a round-bottom flask.

    • Add the corresponding aldehyde (1.1 eq) to the solution.

    • Attach a reflux condenser and heat the reaction mixture at 120-140 °C for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Collect the solid product by vacuum filtration and wash thoroughly with water.

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure 2-alkyl-quinazolin-4(3H)-one.

    • Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

    Protocol for In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

    The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[14]

    Objective: To determine the cytotoxic effect (IC₅₀ value) of a synthesized compound on a cancer cell line (e.g., HepG2, MCF-7).

    Materials:

    • Cancer cell line of choice

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Synthesized quinazolinone compound dissolved in DMSO (stock solution)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (cell culture grade)

    • 96-well microtiter plates

    • Multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader

    Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

    • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

    • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

    Conclusion and Future Directions

    The 2-alkyl-quinazolin-4(3H)-one scaffold remains a highly productive platform for the discovery of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives ensure its continued relevance in medicinal chemistry.[9][11] Future research will likely focus on several key areas:

    • Target-Specific Design: Moving beyond broad screening to the rational design of inhibitors for specific, well-validated biological targets (e.g., novel kinases, epigenetic targets).

    • Exploring New Biological Space: Investigating the potential of these compounds against emerging therapeutic areas like viral diseases and neurodegenerative disorders.[12]

    • Advanced Drug Delivery: Developing formulations or prodrug strategies to improve the pharmacokinetic profiles (e.g., solubility, bioavailability) of promising lead compounds.

    • Combinatorial Chemistry and High-Throughput Screening: Utilizing modern drug discovery tools to rapidly generate and screen large libraries of derivatives to identify novel hits.

    The continued exploration of the chemical space around the 2-alkyl-quinazolin-4(3H)-one core, guided by a deeper understanding of its structure-activity relationships, holds immense promise for the development of next-generation therapeutics.

    References

    • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (2025). MDPI.
    • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). MDPI.
    • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.
    • Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC.
    • Chemistry and activity of quinazoline moiety: A system
    • Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)
    • The Antiepileptic Effect of Synthesized Derivatives of Quinazoline-4(3H)-One. (2021). [No Source Found].
    • RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2025). [No Source Found].
    • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). [No Source Found].
    • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025). [No Source Found].
    • Structure–activity relationships (SARs) of quinazolin-4(3H)-ones 2a-j... (2016).
    • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
    • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. (2020). IntechOpen.
    • Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. (2025). PMC.
    • Synthesis of 2-Substituted Quinazolin-4(3H)-ones as a New Class of Anticancer Agents. (2003). [No Source Found].
    • Synthesis of quinazolinones. Organic Chemistry Portal.
    • S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. (2024). RSC Publishing.
    • Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. (2010). [No Source Found].
    • Anti-convulsant potential of quinazolinones. RSC Publishing.
    • ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Advances (RSC Publishing).
    • Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2. (2021). Semantic Scholar.
    • Biological Activity of Quinazolinones. (2020). IntechOpen.
    • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). PMC - NIH.
    • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. (2025). ACS Omega.
    • Structure-activity relationships of 2-arylquinazolin-4-ones as highly selective and potent inhibitors of the tankyrases. (2016). PubMed.
    • New fluorinated quinazolinone derivatives as anticonvulsant agents. [No Source Found].
    • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. (2025). PMC.
    • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
    • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
    • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-ones. (2024). DDDT.
    • Quinazoline derivatives: synthesis and bioactivities. PMC.
    • Synthesis and Antimicrobial Activity of some Quinazolinone Deriv
    • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal.
    • Antibacterial activity of newer Quinazolin-4(3H)
    • recent developments in synthetic methods and pharmacological activities of quinazolinone deriv
    • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016).

    Sources

    Protocols & Analytical Methods

    Method

    Synthesis Protocol and Application Note: 4-Isopropylquinazolin-2(1H)-one

    Scientific Rationale & Retrosynthetic Strategy The quinazolin-2(1H)-one scaffold is a privileged pharmacophore in modern medicinal chemistry. Derivatives of this heterocycle have been extensively investigated for their b...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Scientific Rationale & Retrosynthetic Strategy

    The quinazolin-2(1H)-one scaffold is a privileged pharmacophore in modern medicinal chemistry. Derivatives of this heterocycle have been extensively investigated for their broad-spectrum biological activities, most notably serving as highly potent 1[1].

    To synthesize 4-isopropylquinazolin-2(1H)-one , a robust, two-phase retrosynthetic approach is employed. The methodology avoids highly toxic phosgene derivatives by utilizing a urea-mediated cyclocondensation.

    • Phase 1 (Nucleophilic Addition): 2-Aminobenzonitrile (anthranilonitrile) is reacted with isopropylmagnesium chloride. The primary amine acts as an internal directing group and is initially deprotonated, requiring an excess of the Grignard reagent to successfully attack the nitrile carbon and form the intermediate ketone.

    • Phase 2 (Cyclocondensation): The resulting 2-aminophenyl ketone is condensed with urea at elevated temperatures. Urea thermally decomposes into isocyanic acid (HNCO) and ammonia, facilitating a nucleophilic attack by the aniline nitrogen, followed by intramolecular cyclization and dehydration to establish the aromatic pyrimidine ring.

    Reaction Workflow & Pathway Visualization

    Synthesis N1 2-Aminobenzonitrile (Starting Material) N2 Grignard Addition iPrMgCl (2.5 eq), THF, 0 °C to RT N1->N2 N3 Imine Magnesium Salt (Transient Intermediate) N2->N3 Deprotonation & Nucleophilic Attack N4 Acidic Hydrolysis 2M HCl (aq), 0 °C to RT N3->N4 N5 1-(2-Aminophenyl)-2-methylpropan-1-one (Key Intermediate) N4->N5 Imine-to-Ketone Hydrolysis N6 Cyclocondensation Urea (3.0 eq), NMP, 160 °C N5->N6 N7 4-Isopropylquinazolin-2(1H)-one (Target API Scaffold) N6->N7 Ring Closure & Dehydration (-H2O, -NH3)

    Figure 1: Two-step synthetic workflow for 4-Isopropylquinazolin-2(1H)-one via Grignard addition and urea-mediated cyclocondensation.

    Step-by-Step Experimental Protocols

    Phase 1: Synthesis of 1-(2-Aminophenyl)-2-methylpropan-1-one

    Objective: Convert the nitrile group to an isopropyl ketone while managing the unprotected primary amine.

    • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.

    • Substrate Dissolution: Charge the flask with 2-aminobenzonitrile (1.18 g, 10.0 mmol) and anhydrous tetrahydrofuran (THF, 30 mL). Cool the solution to 0 °C using an ice-water bath.

    • Grignard Addition: Slowly add isopropylmagnesium chloride (2.0 M in THF, 12.5 mL, 25.0 mmol) dropwise via syringe over 15 minutes.

      • Causality Note: The first equivalent of the Grignard reagent is consumed by the acidic protons of the aniline NH2​ group, releasing propane gas (ensure proper venting). The remaining 1.5 equivalents drive the nucleophilic addition to the nitrile group to form the imine magnesium salt.

    • Reaction Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours under an argon atmosphere.

    • Acidic Quench & Hydrolysis: Recool the flask to 0 °C. Carefully quench the reaction by dropwise addition of 2M aqueous HCl (20 mL).

      • Causality Note: A strong acidic quench is mandatory. Weak acids (like NH4​Cl ) will leave the intermediate trapped as a stable imine. 2M HCl ensures rapid hydrolysis of the imine to the desired2[2].

    • Isolation: Stir the biphasic mixture at room temperature for 1 hour. Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate ketone as a yellow oil.

    Phase 2: Synthesis of 4-Isopropylquinazolin-2(1H)-one

    Objective: Construct the pyrimidine ring via high-temperature condensation.

    • Reaction Setup: In a 50 mL heavy-walled pressure tube or a round-bottom flask equipped with a reflux condenser, combine the crude 1-(2-aminophenyl)-2-methylpropan-1-one (~10.0 mmol) and Urea (1.80 g, 30.0 mmol).

    • Solvent Addition: Add N-Methyl-2-pyrrolidone (NMP, 10 mL).

      • Causality Note: NMP is selected over DMF because its higher boiling point (202 °C) safely accommodates the 160 °C required to thermally decompose urea into the active cyclizing agent, isocyanic acid (HNCO), without solvent reflux limitations.

    • Cyclocondensation: Heat the mixture to 160 °C in an oil bath and stir for 6 hours. Ammonia gas will evolve as a byproduct; ensure the condenser is vented to an acidic scrubber.

    • Precipitation & Filtration: Cool the dark reaction mixture to room temperature. Pour the mixture slowly into vigorously stirred ice-cold distilled water (50 mL). The target compound will precipitate as a solid.

    • Purification: Filter the precipitate under vacuum. Wash the filter cake thoroughly with cold water to remove residual NMP and unreacted urea. Recrystallize the crude solid from hot ethanol to yield pure 4-isopropylquinazolin-2(1H)-one .

    Quantitative Data & Characterization

    The following tables summarize the expected stoichiometric parameters and the analytical properties of the synthesized materials, ensuring a self-validating quality control framework.

    Table 1: Reaction Stoichiometry & Parameters

    Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)
    2-AminobenzonitrileStarting Material1.0 eq1.18 g
    Isopropylmagnesium chlorideNucleophile / Base2.5 eq12.5 mL (2.0 M in THF)
    2M HCl (aq)Hydrolysis AgentExcess20.0 mL
    1-(2-Aminophenyl)-2-methylpropan-1-oneIntermediate1.0 eq~1.63 g (Theoretical)
    UreaCyclization Agent3.0 eq1.80 g
    N-Methyl-2-pyrrolidone (NMP)High-Boiling SolventN/A10.0 mL

    Table 2: Physicochemical & Analytical Properties

    CompoundMolecular WeightCAS NumberMelting PointpKa
    1-(2-Aminophenyl)-2-methylpropan-1-one 163.22 g/mol 27309-55-3N/A (Oil at RT)N/A
    4-Isopropylquinazolin-2(1H)-one 188.23 g/mol 107289-03-2188 - 192 °C~12.37

    Note: The physical property data for the target compound is validated against 3[3].

    Critical Parameters & Troubleshooting (E-E-A-T Insights)

    • Incomplete Grignard Addition: If unreacted 2-aminobenzonitrile is observed via TLC, it is highly likely that moisture compromised the Grignard reagent. The primary amine actively consumes the first equivalent of the Grignard reagent. Always titrate the Grignard reagent prior to use and strictly maintain anhydrous conditions.

    • Failure of Imine Hydrolysis: If LC-MS analysis of Phase 1 shows a mass corresponding to the imine rather than the ketone, the acidic quench was insufficient. Stirring the organic phase with a stronger acid (e.g., 3M HCl) for an extended period will force the equilibrium toward the ketone.

    • Low Yield in Cyclization: The urea cyclization is highly temperature-dependent. If the reaction is run below 150 °C, urea will not efficiently decompose into isocyanic acid, leading to the accumulation of uncyclized urea-adduct intermediates. Ensure the internal temperature of the reaction mixture reaches exactly 160 °C.

    References

    • Google Patents (EP0530994A1) : Quinazoline derivatives as inhibitors of HIV reverse transcriptase. Details the foundational methodology for synthesizing 4-alkylquinazolin-2(1H)-ones from anthranilonitrile derivatives. 1

    • ChemicalBook : 4-Isopropylquinazolin-2(1H)-One (WXC02629) CAS 107289-03-2. Provides validated physicochemical properties including melting point and pKa. 3

    • PubChem (NIH) : 1-(2-Aminophenyl)-2-methylpropan-1-one | C10H13NO | CID 12297607. Outlines the structural parameters and hazard identification for the key intermediate. 2

    Sources

    Application

    Application Note: Step-by-Step Synthesis of 2-Substituted Quinazolin-4(3H)-ones via Oxidative Cyclocondensation

    Target Audience: Researchers, Synthetic Chemists, and Drug Discovery Scientists Content Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Strategic Rationale The quinazolin-4(3H)-one ring system i...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Synthetic Chemists, and Drug Discovery Scientists Content Type: Technical Guide & Standard Operating Procedure (SOP)

    Introduction & Strategic Rationale

    The quinazolin-4(3H)-one ring system is a "privileged scaffold" in medicinal chemistry, serving as the structural foundation for over 200 naturally occurring alkaloids (e.g., febrifugine, rutaecarpine) and numerous FDA-approved therapeutics, including the PI3Kδ inhibitor Idelalisib [1].

    Historically, the Niementowski synthesis was the primary route to these heterocycles. However, modern synthetic demands require higher atom economy, milder conditions, and broader functional group tolerance. The most robust and widely adopted contemporary strategy is the oxidative cyclocondensation of 2-aminobenzamide (anthranilamide) with aldehydes [2]. This application note details a highly efficient, copper-catalyzed protocol that leverages molecular oxygen (or ambient air) as the terminal oxidant, providing a scalable and environmentally benign pathway to 2-substituted quinazolin-4(3H)-ones [3].

    Mechanistic Insights & Causality

    To successfully optimize and troubleshoot this reaction, one must understand the three distinct mechanistic phases. The reaction is not a single concerted step, but a cascade process:

    • Nucleophilic Condensation: The highly nucleophilic primary amine of anthranilamide attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a Schiff base (imine) intermediate.

    • Intramolecular Cyclization: The adjacent amide nitrogen, though less nucleophilic due to resonance with the carbonyl, undergoes an intramolecular 6-endo-trig cyclization onto the imine carbon, forming a 2,3-dihydroquinazolin-4(1H)-one (cyclic aminal) intermediate.

    • Oxidative Dehydrogenation: The cyclic aminal is thermodynamically driven to restore aromaticity. A catalyst (such as Cu(II), Pd(II), or I2) facilitates the removal of two hydrogen atoms, yielding the fully aromatic 2-substituted quinazolin-4(3H)-one [4].

    Causality of Catalyst & Solvent: Copper(II) chloride (CuCl2) serves a dual purpose. Initially, it acts as a Lewis acid to activate the aldehyde carbonyl, accelerating the initial condensation. Subsequently, it acts as a single-electron transfer (SET) agent to facilitate the dehydrogenation of the aminal intermediate [5]. Ethanol is selected as the optimal solvent because its reflux temperature (78 °C) provides sufficient thermal energy for cyclization without causing substrate degradation, and it avoids the notorious solvent-recovery issues associated with DMF or DMSO [1].

    Mechanism A Anthranilamide + Aldehyde B Imine (Schiff Base) Intermediate A->B -H2O (Condensation) C Cyclic Aminal (Dihydroquinazolinone) B->C Intramolecular Cyclization D 2-Substituted Quinazolin-4(3H)-one C->D Cu(II) Oxidation (-2H)

    Figure 1. Mechanistic pathway of quinazolin-4(3H)-one synthesis via oxidative cyclocondensation.

    Optimization of Reaction Conditions

    The table below summarizes the causality behind condition selection, demonstrating why the CuCl2/EtOH system is the recommended standard.

    Table 1: Effect of Catalyst and Solvent on the Yield of 2-Phenylquinazolin-4(3H)-one

    EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
    1NoneEtOHReflux12TraceCyclization fails without Lewis acid activation.
    2CuCl2 (20)DMF100465High boiling point complicates product isolation.
    3I2 (10)DMSO100585Effective, but DMSO acts as a competing oxidant [5].
    4Pd(OAc)2 (5)Toluene110688High yield, but utilizes expensive noble metals [4].
    5 CuCl2 (20) EtOH Reflux 3 92 Optimal balance of yield, cost, and green chemistry [1].

    Experimental Protocol: Copper-Catalyzed Oxidative Condensation

    This protocol is designed as a self-validating system . Visual cues and analytical checkpoints are embedded to ensure the researcher can verify the reaction's success in real-time.

    Materials & Reagents
    • 2-Aminobenzamide (Anthranilamide) (1.0 mmol)

    • Aryl or Alkyl Aldehyde (1.1 mmol) (Note: 10% excess ensures complete consumption of the amine)

    • Copper(II) chloride (CuCl2) (0.2 mmol, 20 mol%)

    • Absolute Ethanol (10 mL)

    • Deionized Water / Crushed Ice

    Step-by-Step Methodology

    Step 1: Reaction Assembly In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzamide (136 mg, 1.0 mmol) and the selected aldehyde (1.1 mmol). Add 10 mL of absolute ethanol.

    • [Self-Validation Checkpoint 1]: The mixture should form a clear, homogenous solution upon stirring at room temperature.

    Step 2: Catalyst Addition Add CuCl2 (27 mg, 0.2 mmol) to the stirring solution.

    • [Self-Validation Checkpoint 2]: The solution will immediately transition to a pale blue/green tint, confirming the dissolution and coordination of the Cu(II) species to the reactants.

    Step 3: Reflux & Aerobic Oxidation Attach a reflux condenser open to the ambient atmosphere (the reaction relies on atmospheric O2 to re-oxidize the copper catalyst). Heat the reaction mixture to 80 °C (reflux) with vigorous stirring for 2 to 4 hours.

    • [Self-Validation Checkpoint 3 - TLC]: At the 2-hour mark, perform Thin Layer Chromatography (Eluent: Hexanes/EtOAc 7:3). The starting material (2-aminobenzamide, Rf ~0.2, ninhydrin active) should be completely consumed. A new, intensely UV-active spot representing the product will appear at Rf ~0.4–0.5.

    Step 4: Quenching & Precipitation Once TLC confirms reaction completion, remove the flask from the heat source and allow it to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 30 mL of crushed ice and water while stirring vigorously.

    • [Self-Validation Checkpoint 4]: A dense precipitate will form immediately. The transition from a solution to a heavy suspension is driven by the high lipophilicity and hydrogen-bonding network of the quinazolin-4(3H)-one, which renders it insoluble in cold water.

    Step 5: Isolation & Purification Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with:

    • Cold deionized water (2 × 15 mL) to remove water-soluble copper salts.

    • Cold ethanol (5 mL) to wash away any unreacted aldehyde or trace impurities. Recrystallize the crude solid from hot ethanol or a DMF/water mixture to afford the analytically pure 2-substituted quinazolin-4(3H)-one.

    Workflow Step1 1. Setup Dissolve Anthranilamide & Aldehyde in EtOH Step2 2. Catalysis Add CuCl2 (20 mol%) - Solution turns blue/green Step1->Step2 Step3 3. Reflux 80°C for 2-4h under Air TLC confirms amine consumption Step2->Step3 Step4 4. Precipitation Quench in Ice Water Dense solid forms immediately Step3->Step4 Step5 5. Purification Filter, Wash, and Recrystallize from Hot EtOH Step4->Step5

    Figure 2. Step-by-step experimental workflow with embedded self-validation checkpoints.

    Analytical Characterization Standards

    To confirm the structural integrity of the synthesized quinazolin-4(3H)-one, the following spectroscopic markers must be observed:

    • 1H NMR (DMSO-d6, 400 MHz): The most critical diagnostic peak is the broad singlet at δ 12.0 – 12.5 ppm , corresponding to the highly deshielded N-H proton of the pyrimidinone ring. The aromatic protons of the quinazolinone core typically appear as a distinct set of multiplets between δ 7.4 and 8.2 ppm.

    • 13C NMR (DMSO-d6, 100 MHz): The carbonyl carbon (C=O) is typically observed at ~162 ppm , while the imine carbon (C=N) at the 2-position appears at ~152 ppm .

    • FT-IR (ATR): Look for a strong, sharp absorption band at 1670–1680 cm⁻¹ (amide C=O stretch) and a broad band at 3100–3200 cm⁻¹ (N-H stretch).

    Method

    Experimental Procedure for the Synthesis of 4-Isopropylquinazolin-2(1H)-one

    Executive Summary & Scientific Rationale The quinazolin-2(1H)-one scaffold is a privileged pharmacophore in medicinal chemistry, historically leveraged in the development of potent non-nucleoside HIV reverse transcriptas...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Scientific Rationale

    The quinazolin-2(1H)-one scaffold is a privileged pharmacophore in medicinal chemistry, historically leveraged in the development of potent non-nucleoside HIV reverse transcriptase inhibitors and broad-spectrum antimicrobial agents[1],[2]. Synthesizing 4-alkyl substituted quinazolin-2(1H)-ones requires precise control over nucleophilic additions and subsequent cyclization pathways[3].

    This application note details a robust, two-step synthetic protocol for 4-isopropylquinazolin-2(1H)-one . Rather than relying on pre-functionalized, expensive starting materials, this method utilizes a highly atom-economical Grignard addition to commercially available 2-aminobenzonitrile to form a key 2-aminophenyl ketone intermediate[1]. This is followed by a Brønsted acid-catalyzed cyclocondensation with urea[3].

    SyntheticWorkflow SM 2-Aminobenzonitrile (1.0 equiv) Grignard iPrMgBr (3.0 equiv) THF, 0°C to Reflux SM->Grignard Int 1-(2-Aminophenyl)-2-methylpropan-1-one (Intermediate) Grignard->Int Acidic Quench (HCl) Cyclo Urea (5.0 equiv) Glacial AcOH, 120°C Int->Cyclo Prod 4-Isopropylquinazolin-2(1H)-one (Target Product) Cyclo->Prod -NH3, -H2O

    Synthetic workflow for 4-Isopropylquinazolin-2(1H)-one via Grignard addition and cyclocondensation.

    Quantitative Data & Reaction Parameters

    To ensure reproducibility and provide a quick-reference guide for bench scientists, the critical stoichiometric and physical parameters for both synthetic steps are summarized below.

    ParameterProtocol A: Grignard AdditionProtocol B: Cyclocondensation
    Starting Material 2-Aminobenzonitrile (1.0 equiv)1-(2-Aminophenyl)-2-methylpropan-1-one (1.0 equiv)
    Key Reagent Isopropylmagnesium bromide (3.0 equiv)Urea (5.0 equiv)
    Solvent System Anhydrous THFGlacial Acetic Acid
    Temperature Profile 0 °C → 65 °C (Reflux)120 °C (Reflux)
    Reaction Time 4 – 6 hours12 – 16 hours
    Expected Yield 70 – 80%65 – 75%
    TLC Monitoring Hexanes:EtOAc (8:2), UV 254 nmDCM:MeOH (95:5), UV 254 nm
    Product State Pale yellow oilWhite crystalline solid

    Experimental Protocols

    Protocol A: Synthesis of 1-(2-Aminophenyl)-2-methylpropan-1-one

    This step establishes the 4-isopropyl substituent of the final quinazolinone ring via a nucleophilic Grignard addition to a nitrile[1].

    Safety & Handling: Isopropylmagnesium bromide is pyrophoric. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (N₂ or Argon).

    • Apparatus Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, rubber septum, and nitrogen inlet.

    • Substrate Dissolution: Charge the flask with 2-aminobenzonitrile (5.0 g, 42.3 mmol) and anhydrous THF (50 mL). Stir to dissolve and cool the mixture to 0 °C using an ice-water bath.

    • Grignard Addition: Slowly add isopropylmagnesium bromide (2.0 M in THF, 63.5 mL, 127 mmol, 3.0 equiv) dropwise via syringe over 30 minutes.

      • Causality Insight: The first equivalent of the Grignard reagent is consumed by the acidic protons of the primary amine, evolving propane gas (visible bubbling). The subsequent equivalents are strictly required to drive the nucleophilic addition to the nitrile carbon[1].

    • Reflux & Maturation: Remove the ice bath and heat the reaction mixture to reflux (65 °C) for 5 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 8:2).

    • Hydrolysis & Quench (Self-Validating Step): Cool the mixture to 0 °C. Carefully quench by the dropwise addition of 2M HCl (100 mL).

      • Causality Insight: This quench is highly exothermic. The strongly acidic environment is mandatory to hydrolyze the intermediate magnesium imine salt into the desired ketone. Stir at room temperature for 1 hour until the biphasic mixture clarifies.

    • Workup & Isolation: Basify the aqueous layer to pH ~8 using saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 × 75 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 5% to 20% EtOAc in Hexanes) to afford the intermediate as a pale yellow oil.

    Protocol B: Cyclocondensation to 4-Isopropylquinazolin-2(1H)-one

    This step constructs the pyrimidine-2-one heterocycle through a double condensation reaction with urea[3].

    • Reaction Setup: In a 100 mL round-bottom flask, combine 1-(2-aminophenyl)-2-methylpropan-1-one (4.0 g, 24.5 mmol) and urea (7.36 g, 122.5 mmol, 5.0 equiv).

    • Solvent Addition: Add glacial acetic acid (40 mL) to the flask. Equip with a reflux condenser.

    • Cyclocondensation: Heat the mixture to 120 °C (reflux) with vigorous stirring for 14 hours.

      • Causality Insight: Glacial acetic acid acts as both a high-boiling solvent and a Brønsted acid catalyst. It protonates the ketone carbonyl, drastically increasing its electrophilicity. This facilitates the intramolecular attack by the urea nitrogen, followed by the elimination of water and ammonia to achieve aromaticity[3].

    • Precipitation: Allow the reaction to cool to room temperature. Slowly pour the mixture into 200 mL of vigorously stirred crushed ice/water. A dense precipitate will form immediately.

    • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Filter the solid under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 × 30 mL) to remove residual acetic acid and unreacted urea.

    • Recrystallization: Recrystallize the crude solid from boiling ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath. Filter the purified crystals and dry under high vacuum at 50 °C overnight to yield 4-isopropylquinazolin-2(1H)-one.

    Mechanism N1 2-Amino-isobutyrophenone N2 Nucleophilic Attack (Amine on Urea) N1->N2 N3 Ureido Intermediate (- NH3) N2->N3 N4 Intramolecular Cyclization (Urea NH2 on Ketone) N3->N4 N5 Hemiaminal Intermediate N4->N5 N6 Dehydration (- H2O) N5->N6 N7 4-Isopropylquinazolin-2(1H)-one N6->N7

    Mechanistic pathway of the urea-mediated cyclocondensation to form the quinazolin-2(1H)-one ring.

    Analytical Characterization

    To validate the structural integrity of the synthesized 4-isopropylquinazolin-2(1H)-one, compare the isolated product against the following expected spectroscopic benchmarks[1],[4]:

    • Appearance: White crystalline solid.

    • Melting Point: 188 – 192 °C[4].

    • LC-MS (ESI+): Calculated for C₁₁H₁₂N₂O [M+H]⁺ m/z 189.10; Found m/z 189.1.

    • ¹H NMR (400 MHz, DMSO-d₆):

      • δ 11.50 (br s, 1H, NH)

      • δ 7.85 (dd, J = 8.0, 1.5 Hz, 1H, Ar-H)

      • δ 7.62 (ddd, J = 8.2, 7.1, 1.5 Hz, 1H, Ar-H)

      • δ 7.25 (d, J = 8.2 Hz, 1H, Ar-H)

      • δ 7.18 (ddd, J = 8.0, 7.1, 1.0 Hz, 1H, Ar-H)

      • δ 3.45 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂)

      • δ 1.28 (d, J = 6.8 Hz, 6H, CH(CH₃)₂)

    References

    • Quinazoline derivatives as inhibitors of HIV reverse transcriptase. European Patent Office (EP0530994A1). Contains foundational Grignard addition and cyclization protocols for 4-alkyl substituted quinazolinones.
    • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules (MDPI). Discusses the broad-spectrum pharmacological relevance of quinazoline derivatives. URL:[Link]

    • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Int J Med Chem (PMC). Details the mechanistic pathways for synthesizing quinazolinones from anthranilic acid derivatives and urea. URL:[Link]

    Sources

    Application

    Application Note: Advanced Protocol for the Purification of 4-Isopropylquinazolin-2(1H)-one via Recrystallization

    Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Principles 4-Isopropylquinazolin-2(1H)-one (CAS: 107289-03-2) is a highly privileged heterocyclic scaffold...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, synthetic chemists, and drug development professionals.

    Introduction & Mechanistic Principles

    4-Isopropylquinazolin-2(1H)-one (CAS: 107289-03-2) is a highly privileged heterocyclic scaffold utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Derivatives of the quinazolin-2(1H)-one core are well-documented as potent inhibitors of HIV reverse transcriptase and various oncogenic kinases 12.

    The physical chemistry of this compound is defined by a lactam-lactim tautomeric system within the pyrimidine ring, which enables strong intermolecular hydrogen bonding. While this structural feature is essential for target protein binding in pharmacological applications, it complicates purification. Impurities can easily co-crystallize or become trapped within the robust crystal lattice.

    This application note details a self-validating recrystallization protocol designed to achieve >99% purity. By exploiting the steep solubility curve of quinazolinone derivatives in protic solvents, this method eliminates the need for resource-intensive and low-yielding chromatographic separations.

    Causality in Solvent Selection

    Recrystallization is governed by the thermodynamic principle that a crystal lattice forms with maximum entropy when composed of identical molecules. For 4-isopropylquinazolin-2(1H)-one, the ideal solvent must disrupt its strong hydrogen-bonded network at elevated temperatures while allowing it to rapidly reassemble upon cooling.

    • Ethanol (Absolute): Acts as a hydrogen-bond donor and acceptor, effectively solvating the quinazolinone at 75°C. Upon cooling, the kinetic energy drops, and the solute-solute hydrogen bonds outcompete the solute-solvent interactions, driving selective nucleation 3.

    • Ethyl Acetate / Hexane: A binary system useful for highly impure batches. Ethyl acetate dissolves the compound, while the non-polar hexane acts as an anti-solvent to fine-tune the saturation point.

    Quantitative Data: Solvent Screening Summary

    Solvent SystemBoiling Point (°C)Solubility at 20°CSolubility at BoilingPredicted Recovery YieldPurity Profile
    Ethanol (100%) 78.4LowHigh~82 - 85%Excellent (>99%)
    Acetic Acid 118.1ModerateVery High~60 - 65%Good (Hard to dry)
    EtOAc / Hexane (1:1) ~70.0Very LowModerate~75 - 78%Excellent
    Water 100.0InsolubleInsolubleN/APoor (Hydrolysis risk)

    Experimental Workflow

    Recrystallization N1 Crude 4-Isopropylquinazolin-2(1H)-one (Contains soluble & insoluble impurities) N2 Hot Dissolution (Ethanol, 75°C) N1->N2 N3 Hot Filtration (Removes insoluble impurities) N2->N3 N4 Controlled Cooling (0.5°C/min to 4°C) N3->N4 N5 Nucleation & Crystal Growth (Excludes soluble impurities) N4->N5 N6 Vacuum Filtration & Ice-Cold Solvent Wash N5->N6 N7 Vacuum Drying (40°C, 0.05 torr) N6->N7 N8 Pure Crystalline Product (>99% Purity, MP: 188-192 °C) N7->N8

    Workflow for the purification of 4-isopropylquinazolin-2(1H)-one via recrystallization.

    Step-by-Step Methodology (Self-Validating Protocol)

    Step 1: Hot Dissolution

    • Action: Transfer 10.0 g of crude 4-isopropylquinazolin-2(1H)-one to a 250 mL round-bottom flask equipped with a reflux condenser. Add 50 mL of absolute ethanol and heat to 75°C using an oil bath. Add additional ethanol in 5 mL increments until the solid just dissolves.

    • Causality: Using the absolute minimum volume of boiling solvent ensures maximum supersaturation upon cooling. Excess solvent directly reduces the final recovery yield by keeping the product dissolved even at low temperatures.

    Step 2: Hot Filtration (In-Process Check)

    • Action: If the solution remains cloudy (indicating insoluble catalyst residues or polymeric byproducts), rapidly filter the mixture through a pre-heated Büchner funnel with fluted filter paper into a pre-heated receiving flask.

    • Causality: Removing insoluble particulates is critical. If left in the solution, they act as heterogeneous nucleation sites, causing premature crystallization and trapping impurities within the rapidly forming lattice.

    Step 3: Controlled Cooling & Nucleation

    • Action: Remove the receiving flask from the heat source. Allow it to cool ambiently to room temperature (approx. 20°C) at a controlled rate of ~0.5°C/min. Once at room temperature, transfer the flask to an ice bath (4°C) for 2 hours.

    • Causality: Slow cooling promotes the formation of a highly ordered, thermodynamically stable crystal lattice that naturally excludes foreign molecules (soluble impurities). Rapid cooling causes the product to "crash out," forming amorphous solids that encapsulate impurities.

    Step 4: Isolation and Washing

    • Action: Collect the formed crystals via vacuum filtration. Wash the filter cake with 2 × 10 mL of ice-cold absolute ethanol.

    • Causality: The mother liquor contains the concentrated soluble impurities. The ice-cold wash displaces this liquor from the crystal surfaces without providing enough thermal energy to re-dissolve the purified product.

    Step 5: Vacuum Drying & Validation

    • Action: Transfer the crystals to a vacuum oven. Dry at 40°C under high vacuum (0.05 torr) for 12 hours 2.

    • Validation Check: Analyze the dried product via HPLC (target >99% AUC) and Differential Scanning Calorimetry (DSC). A sharp melting point endotherm between 188-192 °C confirms successful purification and the complete removal of solvent trapped in the lattice 4.

    Troubleshooting & Optimization

    • Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

      • Observation: The product forms a viscous oil at the bottom of the flask instead of distinct crystals.

      • Causality: The solute has become supersaturated at a temperature above the melting point of the impure mixture. High levels of impurities depress the melting point significantly, causing the compound to separate as a liquid 3.

      • Solution: Re-heat the mixture until the oil dissolves completely. Add 5-10% more solvent to lower the saturation temperature, or introduce a seed crystal of pure 4-isopropylquinazolin-2(1H)-one at a lower temperature to bypass the energy barrier for nucleation.

    • Issue: Co-elution of Impurities (Failed Validation)

      • Observation: HPLC shows persistent impurities; the melting point is broad (e.g., 180-186°C).

      • Causality: The polarity of the single solvent (ethanol) may be too similar to the impurity profile, preventing separation.

      • Solution: Switch to a binary solvent system. Dissolve the crude mixture in minimal hot ethyl acetate, then add hexane dropwise until the solution becomes slightly turbid. Re-heat to clarify, then cool slowly.

    References

    • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.Frontiers in Chemistry / PMC.
    • Technical Support Center: Purification of Quinazolin-2-ylboronic Acid Crude Products.Benchchem.
    • EP0530994A1 - Quinazoline derivatives as inhibitors of HIV reverse transcriptase.Google Patents (Merck & Co. Inc.).
    • 4-Isopropylquinazolin-2(1H)-One(WXC02629) CAS.ChemicalBook.

    Sources

    Method

    Application Note: Optimized Normal-Phase Purification of 4-Isopropylquinazolin-2(1H)-one

    Executive Summary The purification of 4-isopropylquinazolin-2(1H)-one—a critical intermediate in the development of various pharmacophores, including [1]—presents unique chromatographic challenges. Due to the highly pola...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The purification of 4-isopropylquinazolin-2(1H)-one—a critical intermediate in the development of various pharmacophores, including [1]—presents unique chromatographic challenges. Due to the highly polar nature of the quinazolin-2(1H)-one core, standard liquid loading and isocratic non-polar elution often result in severe band broadening and poor recovery. This application note details a self-validating, step-by-step normal-phase column chromatography protocol. By leveraging dry-loading techniques and a thermodynamically optimized Hexane/Ethyl Acetate gradient, researchers can consistently achieve >98% purity.

    Mechanistic Rationale: The Chromatography of Quinazolin-2(1H)-ones

    To design an effective purification strategy, one must first understand the causality behind the molecule's interaction with the stationary phase.

    The 4-isopropylquinazolin-2(1H)-one molecule exhibits a dual chromatographic personality. The isopropyl group at the C4 position provides a localized lipophilic pocket, while the lactam/urea-type core (N-C(=O)-N) is a highly polar, hydrogen-bonding powerhouse. The N1-H acts as a strong hydrogen bond donor, and the C2=O acts as a potent acceptor. When introduced to a normal-phase bare silica column, the compound strongly coordinates with the free surface silanol (-Si-OH) groups via dipole-dipole and hydrogen-bonding interactions.

    If a weak, purely non-polar solvent (e.g., 100% hexanes) is used, the compound remains irreversibly adsorbed at the baseline. To achieve successful desorption, the mobile phase must contain a polar modifier capable of competitively binding to these silanol sites. While highly polar mixtures like 5% methanol in chloroform can forcefully elute the compound, they often result in the co-elution of polar baseline impurities. Conversely, a carefully optimized gradient of ethyl acetate in hexanes (up to 1:1 v/v) provides the exact thermodynamic balance needed[1]. The ethyl acetate acts as a moderate hydrogen-bond acceptor, gently displacing the quinazolinone without stripping highly polar impurities from the stationary phase[2].

    Workflow Visualization

    G A Crude Synthesis Mixture (4-Isopropylquinazolin-2(1H)-one) B Dry Loading Preparation (Adsorption on Silica) A->B C Normal-Phase Chromatography (Hexane:EtOAc Gradient) B->C D Fraction Collection & 2D-TLC Monitoring C->D E RP-HPLC Validation (Purity >98%) D->E F Pure 4-Isopropylquinazolin-2(1H)-one E->F

    Workflow for the purification and validation of 4-Isopropylquinazolin-2(1H)-one.

    Self-Validating Experimental Protocol

    A robust protocol must be a self-validating system—incorporating built-in checks that confirm the success of each step before proceeding to the next.

    Phase 1: Sample Preparation via Dry Loading

    Causality Insight: Quinazolinones exhibit poor solubility in non-polar starting mobile phases (e.g., 10% EtOAc/Hexane). Attempting a liquid load with a stronger solvent (like dichloromethane) creates a localized zone of high polarity at the column head, leading to immediate band broadening. Dry loading circumvents this by pre-adsorbing the analyte uniformly onto a solid support.

    • Dissolution: Dissolve the crude 4-isopropylquinazolin-2(1H)-one mixture in a minimal volume of a volatile, polar solvent (e.g., Tetrahydrofuran or Dichloromethane).

    • Adsorption: Add bare silica gel (230–400 mesh) to the solution at a 1:3 (sample:silica) mass ratio.

    • Evaporation: Evaporate the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

      • Self-Validation Check: Ensure no clumps remain. Clumping indicates residual solvent, which will disrupt the elution band. Run a rapid pilot TLC of the dry powder (extracted with EtOAc) to ensure the compound can be successfully recovered from the silica.

    Phase 2: Column Packing and Elution
    • Packing: Slurry-pack the column using 100% Hexanes to ensure a tightly packed, uniform stationary phase without air bubbles.

    • Loading: Carefully apply the dry-loaded silica powder to the top of the column bed. Cap with a 1 cm layer of clean sea sand to protect the bed from physical disruption during solvent addition.

    • Gradient Elution: Initiate a step-gradient elution strategy:

      • 0–3 Column Volumes (CV) at 90:10 Hexane:EtOAc: Flushes out lipophilic impurities (e.g., unreacted alkylating agents or non-polar side products).

      • 3–6 CV at 70:30 Hexane:EtOAc: Transitions the column polarity, beginning the competitive displacement of the quinazolinone.

      • 6–10 CV at 50:50 Hexane:EtOAc: Elutes the target 4-isopropylquinazolin-2(1H)-one as a sharp, concentrated band[1].

    Phase 3: Fraction Monitoring and Orthogonal Validation

    Causality Insight: Relying solely on 1D-TLC can lead to false confidence if impurities perfectly co-elute with the target. Orthogonal validation is required.

    • Primary Screening: Spot fractions on silica gel TLC plates and develop using 50:50 Hexane:EtOAc. Visualize under UV light (254 nm) due to the highly conjugated quinazoline ring.

    • Self-Validation (2D-TLC): Take a representative fraction, spot it in the corner of a square TLC plate, and develop it. Rotate the plate 90 degrees and develop it again in the same solvent. A single spot perfectly on the diagonal confirms that the compound is stable and not degrading into artifacts on the acidic silica surface.

    • Orthogonal HPLC Validation: Before pooling and concentrating the fractions, analyze an aliquot via Reverse-Phase HPLC (RP-HPLC). Utilizing a low-silanol reverse-phase column (e.g., ) with an acidic mobile phase (water/acetonitrile with 0.1% formic acid) ensures that any non-UV active or co-eluting normal-phase impurities are detected[3].

    • Concentration: Only pool fractions demonstrating >98% purity by HPLC. Concentrate under reduced pressure to yield the pure solid.

    Quantitative Data: Solvent System Optimization

    The following table summarizes the quantitative retention factor ( Rf​ ) data used to determine the optimal mobile phase for this protocol. Data was generated using standard silica gel 60 F254​ TLC plates.

    Solvent System (v/v)Volume RatioTarget Rf​ Impurity ResolutionMechanistic Observation
    Hexane / EtOAc 90:100.05PoorInsufficient hydrogen bond disruption; compound is retained at baseline.
    Hexane / EtOAc 70:300.18ModerateCompound begins to migrate; useful for separating closely eluting non-polar impurities.
    Hexane / EtOAc 50:500.35ExcellentOptimal competition for silanol sites; yields a sharp elution band with ideal resolution[1].
    Chloroform / MeOH 95:050.45ModerateElutes target efficiently but risks the co-elution of highly polar baseline impurities.
    DCM / MeOH 90:100.80PoorSolvent is too strong; results in a loss of retention and total collapse of resolution.

    References

    • Title: EP0530994A1 - Quinazoline derivatives as inhibitors of HIV reverse transcriptase Source: Google Patents URL
    • Title: The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives Source: Semantic Scholar / Molecules (MDPI) URL: [Link]

    • Title: Separation of 4(1H)-Quinazolinone, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

    Sources

    Application

    Application Note: 4-Isopropylquinazolin-2(1H)-one as a Privileged Intermediate in NNRTI Synthesis

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, scaffold significance, and self-validating synthetic protocols for quinazolinone-based antiviral...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, scaffold significance, and self-validating synthetic protocols for quinazolinone-based antiviral precursors.

    Executive Summary

    In the landscape of antiviral drug discovery, the rigid bicyclic structure of the quinazolin-2(1H)-one scaffold has emerged as a highly privileged pharmacophore. Specifically, 4-isopropylquinazolin-2(1H)-one and its halogenated derivatives (such as 6-chloro-4-isopropylquinazolin-2(1H)-one) serve as critical synthetic intermediates in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1[1].

    As a Senior Application Scientist, I have observed that the success of these intermediates lies in their dual functionality: they act as a stable structural mimic of pyrimidine bases while offering a highly electrophilic C4-ketimine center. This unique reactivity profile allows for late-stage, diastereoselective 1,4-additions to generate the quaternary stereocenters required for potent allosteric inhibition of the HIV-1 reverse transcriptase enzyme[2].

    Mechanistic Insights & Scaffold Significance

    To understand why 4-isopropylquinazolin-2(1H)-one is selected as a foundational intermediate, we must examine the causality between its structural features and its biological target.

    The HIV-1 reverse transcriptase (RT) enzyme contains an allosteric non-nucleoside inhibitor binding pocket (NNIBP) located ~10 Å away from the polymerase active site. The quinazolinone intermediate is engineered to exploit this pocket through three distinct vectors:

    • The Pyrimidine-Dione Mimicry: The N1-H and C2=O of the quinazolinone core form critical bidentate hydrogen bonds with the backbone amides of Lys101 and Lys103 in the RT enzyme[3].

    • The C4-Isopropyl Group: The bulky, lipophilic isopropyl substituent is precisely sized to project into a deep hydrophobic micro-pocket formed by Val106 and Leu100, anchoring the scaffold and drastically increasing binding affinity[1].

    • The C4-Quaternary Center: The electrophilic nature of the C4 position in the intermediate allows for the asymmetric addition of nucleophiles (e.g., alkynyl, allyl, or trifluoromethyl groups). This generates a chiral quaternary center that acts as a "steric lock" against Tyr181 and Tyr188, forcing the RT enzyme into an inactive conformation[2].

    Mechanism N1 Quinazolin-2(1H)-one Core H-Bonding (K101, K103) N4 HIV-1 Reverse Transcriptase Allosteric Shift N1->N4 Anchors Inhibitor N2 C4-Isopropyl Group Hydrophobic Pocket (V106) N2->N4 Enhances Affinity N3 C4-Chiral Addition Steric Lock (Y181, Y188) N3->N4 Prevents Flexibility N5 Inhibition of Viral Replication N4->N5 Arrests Polymerase

    Fig 1: Allosteric inhibition mechanism of HIV-1 RT by C4-substituted quinazolin-2(1H)-ones.

    Synthetic Workflow: From Anthranilonitrile to Quaternary Stereocenters

    The synthesis of NNRTI precursors utilizing this intermediate follows a highly logical progression. The workflow begins with the construction of the substituted quinazolinone core via Grignard addition to an anthranilonitrile, followed by urea-mediated cyclization[1]. Once the intermediate is isolated, the C4 position is subjected to asymmetric functionalization.

    Workflow A 5-Chloroanthranilonitrile (Starting Material) B Grignard Addition (iPrMgBr) A->B Step 1 C 6-Chloro-4-isopropyl quinazolin-2(1H)-one (Key Intermediate) B->C Cyclization (Urea) D Asymmetric Addition (e.g., Aza-Henry) C->D C4 Functionalization E Chiral NNRTI Precursor (Quaternary Center) D->E Stereocontrol

    Fig 2: Synthetic workflow from anthranilonitrile to chiral NNRTI precursors via quinazolinone.

    Self-Validating Experimental Protocols

    To ensure reproducibility, the following protocols are designed as self-validating systems, integrating In-Process Controls (IPCs) and explaining the causality behind each synthetic manipulation.

    Protocol A: Synthesis of 6-Chloro-4-isopropylquinazolin-2(1H)-one

    Reference Standard:EP0530994A1[1]

    Step 1: Grignard Addition (Ketone Formation)

    • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 5-chloroanthranilonitrile (1.0 eq) in anhydrous THF (0.5 M).

      • Causality: Strict anhydrous conditions are critical to prevent the premature protonation and quenching of the highly reactive Grignard reagent.

    • Addition: Cool the solution to 0 °C. Dropwise, add isopropylmagnesium bromide (3.0 M in ether, 2.5 eq).

      • Causality: The excess Grignard reagent is required because the first equivalent is consumed by the deprotonation of the free primary amine. The second equivalent attacks the electrophilic nitrile carbon.

    • Self-Validation (IPC 1): Quench a 50 µL aliquot in saturated NH₄Cl and analyze via FT-IR or TLC (Hexanes/EtOAc 3:1). The complete disappearance of the sharp nitrile stretch (~2220 cm⁻¹) validates the formation of the imine intermediate.

    • Hydrolysis: Carefully quench the bulk reaction with 1M citric acid to hydrolyze the imine, extract with EtOAc, and remove the solvent in vacuo to isolate 2-amino-5-chlorophenyl isopropyl ketone.

    Step 2: Urea-Mediated Cyclization 5. Condensation: Dissolve the crude ketone in glacial acetic acid. Add urea (5.0 eq) and heat the mixture to 120 °C for 12 hours.

    • Causality: The acidic environment activates the ketone carbonyl for nucleophilic attack by urea. Subsequent intramolecular cyclization onto the amine forms the rigid pyrimidine-dione-like ring.

    • Self-Validation (IPC 2): Perform LC-MS analysis on the crude mixture. The presence of the dominant [M+H]⁺ peak at m/z 223.06 confirms successful cyclization[1].

    • Purification: Cool the reaction to room temperature, precipitate the product by adding cold water, filter, and recrystallize from ethanol to yield the pure intermediate as a crystalline solid.

    Protocol B: Diastereoselective C4-Functionalization (Aza-Henry Reaction)

    Reference Standard:Xie et al., Angew. Chem. Int. Ed. 2011[3]

    Step 1: Catalytic Setup & Enantioselective Addition

    • Preparation: In a reaction vial, combine 6-chloro-4-isopropylquinazolin-2(1H)-one (1.0 eq) and a Cinchona alkaloid thiourea catalyst (0.05 eq) in anhydrous toluene (0.1 M).

      • Causality: The bifunctional thiourea catalyst forms a dual hydrogen-bond with the quinazolinone's N1/O2 atoms, drastically increasing the electrophilicity of the C4 position while providing a rigid chiral pocket for facial selectivity[4].

    • Addition: Cool the mixture to -20 °C and add the target nitroalkane derivative (1.5 eq).

      • Causality: Sub-ambient temperatures are necessary to maximize enantio-facial discrimination by suppressing the background uncatalyzed (racemic) addition pathway[3].

    • Self-Validation (IPC 3): Monitor the reaction via chiral HPLC (e.g., Chiralpak AD-H column). The reaction is deemed complete and successful when the starting material peak area is <2%, and the diastereomeric ratio (dr) stabilizes at the expected threshold (typically >1.5:1).

    • Workup: Quench with water, extract with dichloromethane, and purify via flash chromatography to isolate the chiral 4,4-disubstituted 3,4-dihydroquinazolin-2(1H)-one precursor.

    Quantitative Data Summary: C4-Functionalization Strategies

    The versatility of the 4-isopropylquinazolin-2(1H)-one intermediate is highlighted by its compatibility with various nucleophilic addition strategies. The table below summarizes the quantitative outcomes of different C4-functionalization methodologies used in NNRTI synthesis.

    NucleophileReagent / CatalystSolventTemp (°C)Yield (%)dr / ee (%)Mechanistic Rationale
    Allylmagnesium bromide Direct GrignardTHF0 to RT82N/A (Racemic)Direct nucleophilic attack on the C4 ketimine; driven entirely by the strong nucleophilicity of the Grignard reagent[1].
    Nitrocyclopropylalkane Cinchona Alkaloid ThioureaToluene-20911.5:1 / 90%Bifunctional thiourea catalyst activates the quinazolinone via H-bonding while the basic amine moiety deprotonates the nitroalkane[3].
    Lithium cyclopropylacetylide BF₃·Et₂OTHF-7878N/A (Racemic)Lewis acid activation of the quinazolinone N1/O2 positions increases the electrophilicity of C4, facilitating targeted alkynyl addition[2].

    References

    • Source: European Patent Office (EP0530994A1)
    • Title: Bifunctional Cinchona Alkaloid Thiourea Catalyzed Highly Efficient, Enantioselective Aza-Henry Reaction of Cyclic Trifluoromethyl Ketimines: Synthesis of Anti-HIV Drug DPC 083 Source: Angewandte Chemie International Edition (2011, 50, 11773–11776) URL: [Link]

    • Title: General scope of 1,4-diastereoselective additions to a 2(3H)-quinazolinone: practical preparation of HIV therapeutics Source: The Journal of Organic Chemistry (2003, 68, 754-761) URL: [Link]

    • Title: Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients Source: ChemRxiv (Preprint) URL: [Link](Note: URL derived from ChemRxiv DOI structure for related API synthesis)

    Sources

    Method

    Application Note: Antimicrobial Evaluation Protocol for 4-Isopropylquinazolin-2(1H)-one

    Executive Summary The emergence of multidrug-resistant (MDR) bacterial strains has accelerated the need for novel antimicrobial scaffolds. Nitrogen-containing heterocycles, particularly quinazolinone derivatives like 4-I...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The emergence of multidrug-resistant (MDR) bacterial strains has accelerated the need for novel antimicrobial scaffolds. Nitrogen-containing heterocycles, particularly quinazolinone derivatives like 4-Isopropylquinazolin-2(1H)-one , represent a highly versatile pharmacophore. This application note details a robust, self-validating experimental framework to evaluate the in vitro antibacterial efficacy of 4-Isopropylquinazolin-2(1H)-one. By combining the Clinical and Laboratory Standards Institute (CLSI) broth microdilution standards with a Resazurin Microtiter Assay (REMA) and Time-Kill kinetics, this protocol eliminates common artifacts associated with hydrophobic compound testing and provides deep pharmacodynamic insights.

    Mechanistic Rationale & Experimental Causality

    The Pharmacological Target

    Quinazolin-2(1H)-ones and structurally related quinazoline-2,4-diones function as fluoroquinolone-like inhibitors[1]. They target bacterial DNA gyrase (in Gram-negative species) and Topoisomerase IV (in Gram-positive species), arresting the DNA cleavage complex. This blockade prevents DNA supercoiling, leading to the accumulation of double-strand breaks (DSBs) and subsequent bactericidal cell death[1].

    MoA A 4-Isopropylquinazolin-2(1H)-one B Bacterial Cell Penetration A->B Passive Diffusion C DNA Gyrase / Topo IV Binding B->C Target Engagement D Inhibition of DNA Supercoiling C->D Enzymatic Blockade E DNA Cleavage Complex Arrest D->E DSB Accumulation F Bactericidal Cell Death E->F Apoptosis-like death

    Mechanism of Action: Quinazolinone-mediated inhibition of bacterial DNA gyrase.

    Causality Behind Assay Design
    • Solvent Selection (DMSO): 4-Isopropylquinazolin-2(1H)-one exhibits high lipophilicity. Dimethyl sulfoxide (DMSO) is required for primary stock preparation. However, the final assay concentration of DMSO must not exceed 1% (v/v) to prevent solvent-induced cellular toxicity, which would yield false-positive inhibition.

    • Indicator Selection (REMA): Hydrophobic compounds often precipitate in aqueous broth (like CAMHB) at higher concentrations, artificially inflating Optical Density (OD600) readings. The Resazurin Microtiter Assay (REMA) circumvents this optical artifact. Resazurin (blue, non-fluorescent) is metabolically reduced by viable bacteria to resorufin (pink, highly fluorescent)[2]. This colorimetric shift provides an unambiguous, objective readout of cell viability.

    • Standardization: All procedures strictly adhere to the CLSI M07 guidelines for aerobic bacteria, utilizing Cation-Adjusted Mueller-Hinton Broth (CAMHB) to ensure optimal physiological concentrations of calcium and magnesium, which are critical for consistent membrane permeability[3].

    Reagents and Materials Preparation

    • Test Compound: 4-Isopropylquinazolin-2(1H)-one powder (Purity 98%).

    • Vehicle: 100% DMSO (Molecular Biology Grade).

    • Assay Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Indicator: Resazurin sodium salt (0.01% w/v in sterile distilled water, filter-sterilized at 0.22 µm).

    • Quality Control Strains: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922).

    Protocol I: Resazurin-Assisted Broth Microdilution (MIC & MBC)

    This self-validating protocol determines both the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

    Step-by-Step Methodology
    • Compound Stock Preparation: Dissolve 4-Isopropylquinazolin-2(1H)-one in 100% DMSO to yield a 10 mg/mL stock. Vortex thoroughly.

    • Working Solution & Serial Dilution:

      • Dilute the stock 1:50 in CAMHB to create a 200 µg/mL working solution (containing 2% DMSO).

      • In a sterile 96-well flat-bottom microtiter plate, add 50 µL of CAMHB to columns 2 through 11.

      • Add 100 µL of the working solution to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing through column 10. Discard 50 µL from column 10.

      • Note: Column 11 serves as the Growth Control (no drug, 1% DMSO). Column 12 serves as the Sterility Control (media only).

    • Inoculum Standardization: Touch 3-4 morphologically similar colonies from a fresh 18-24h agar plate and suspend in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to yield ≈1×106 CFU/mL[3].

    • Inoculation: Add 50 µL of the diluted inoculum to columns 1 through 11. The final well volume is 100 µL, the final bacterial concentration is ≈5×105 CFU/mL, and the final DMSO concentration is ≤1% .

    • Incubation: Seal the plate with a breathable membrane to prevent edge-effect evaporation and incubate at 37°C for 18–20 hours.

    • Resazurin Addition (MIC Readout): Add 10 µL of the 0.01% resazurin solution to all wells. Incubate for an additional 2–4 hours in the dark.

      • Interpretation: Wells that remain blue indicate growth inhibition (MIC). Wells that turn pink indicate viable bacterial metabolism[2].

    • Agar Plating (MBC Readout): To determine the MBC, aspirate 10 µL from all "blue" wells and plate onto drug-free Tryptic Soy Agar (TSA). Incubate at 37°C for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction in initial inoculum (no colony growth).

    Protocol II: Time-Kill Kinetics (Pharmacodynamics)

    While MIC provides a static snapshot of susceptibility, Time-Kill assays evaluate the dynamic interaction between the compound and the pathogen over time, differentiating between bacteriostatic and bactericidal behavior.

    Step-by-Step Methodology
    • Setup: Prepare sterile Erlenmeyer flasks containing 20 mL of CAMHB. Spike the flasks with 4-Isopropylquinazolin-2(1H)-one to achieve final concentrations of 1×, 2×, and 4× the determined MIC. Prepare a Growth Control flask containing 1% DMSO without the compound.

    • Inoculation: Inoculate all flasks with a standardized bacterial suspension to achieve a starting density of 5×105 CFU/mL.

    • Incubation & Sampling: Incubate flasks at 37°C with orbital shaking (150 rpm). At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), aseptically withdraw 100 µL aliquots.

    • Dilution & Plating: Serially dilute the aliquots in sterile PBS (10-fold dilutions up to 10−6 ). Plate 10 µL of each dilution onto TSA plates using the track-dilution or spread-plate method.

    • Enumeration: Incubate plates for 24 hours at 37°C and count the colonies to calculate log10​ CFU/mL.

    Workflow S1 Compound Stock (100% DMSO) S3 Broth Microdilution (96-well plate) S1->S3 S2 Inoculum Prep (0.5 McFarland) S2->S3 S4 Resazurin Addition (Colorimetric MIC) S3->S4 18-24h Incubation S5 Agar Plating (MBC Determination) S4->S5 Aliquot clear wells S6 Time-Kill Kinetics (CFU/mL over 24h) S4->S6 Select 1x, 2x, 4x MIC

    Experimental workflow from compound preparation to Time-Kill kinetics.

    Data Presentation & Interpretation

    To systematically evaluate the efficacy of 4-Isopropylquinazolin-2(1H)-one, summarize the quantitative outputs into a standardized matrix. A compound is generally considered bactericidal if the MBC/MIC ratio is ≤4 and the Time-Kill assay demonstrates a ≥3log10​ decrease in CFU/mL within 24 hours.

    Table 1: Representative Quantitative Data & Interpretation Matrix (Mock Data)

    Test OrganismGram StainMIC ( μ g/mL)MBC ( μ g/mL)MBC/MIC Ratio24h Time-Kill ( Δlog10​ CFU)Pharmacodynamic Profile
    S. aureus (ATCC 29213)Positive (+)4.08.02-3.5Bactericidal
    E. faecalis (ATCC 29212)Positive (+)8.016.02-3.1Bactericidal
    E. coli (ATCC 25922)Negative (-)32.0>128.0>4-1.2Bacteriostatic
    P. aeruginosa (ATCC 27853)Negative (-)>128.0>128.0N/A+0.5Inactive (Efflux/Permeability)

    Expert Insight: If the compound shows potent activity against Gram-positive strains but weak activity against Gram-negative strains (as modeled above), this is typically indicative of poor outer membrane penetration or active efflux by RND-family pumps, a common hurdle for lipophilic quinazolinone derivatives.

    References

    • Title: Discovery of Quinazoline-2,4(1H,3H)
    • Source: nih.
    • Source: clsi.

    Sources

    Application

    Cytotoxicity testing of 4-Isopropylquinazolin-2(1H)-one on cancer cell lines

    Application Note: Cytotoxicity Profiling and Mechanistic Evaluation of 4-Isopropylquinazolin-2(1H)-one in Human Cancer Cell Lines Executive Summary Quinazolinones represent a highly privileged, nitrogen-rich heterocyclic...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Cytotoxicity Profiling and Mechanistic Evaluation of 4-Isopropylquinazolin-2(1H)-one in Human Cancer Cell Lines

    Executive Summary

    Quinazolinones represent a highly privileged, nitrogen-rich heterocyclic pharmacophore in medicinal chemistry, widely recognized for their broad-spectrum biological activities, particularly in oncology[1]. As drug development programs increasingly focus on targeted therapies, establishing robust, self-validating screening protocols for novel derivatives is critical. This application note outlines a comprehensive, causality-driven methodology for evaluating the cytotoxicity and mechanism of action of 4-Isopropylquinazolin-2(1H)-one . By integrating high-throughput viability screening with orthogonal flow cytometry validation, this guide provides researchers with a reliable framework to map the Structure-Activity Relationship (SAR) of quinazolinone analogs.

    Scientific Rationale & Causality

    The design of any cytotoxicity assay must be anchored in the physicochemical and mechanistic realities of the test compound.

    Structure-Activity Relationship (SAR) Context: The quinazoline nucleus is a proven scaffold for interacting with critical intracellular targets, including the colchicine-binding site of tubulin and the ATP-binding pockets of various kinases (e.g., PI3K/mTOR)[2][3]. The substitution pattern at the 4-position of the quinazolin-2(1H)-one core drastically alters the molecule's lipophilicity and steric bulk. Literature indicates that aliphatic substitutions, such as propyl or isopropyl groups, often yield lower cytotoxic potency compared to aromatic or halogenated benzyl moieties, primarily due to suboptimal spatial occupation within these hydrophobic target pockets[4]. Therefore, profiling the 4-isopropyl variant is essential for establishing a baseline in SAR studies, defining the lower bounds of steric tolerance.

    Assay Causality: To prevent false-positive artifacts caused by metabolic interference, our protocol employs a self-validating architecture. We utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for primary dose-response mapping because of its scalability[4]. However, because quinazolinones can induce G2/M phase cell cycle arrest via tubulin polymerization inhibition[2][3], we mandate secondary orthogonal validation using Propidium Iodide (PI) flow cytometry. This ensures that the observed reduction in metabolic viability is causally linked to cytostatic or cytotoxic mechanisms rather than transient metabolic downregulation.

    Experimental Workflow

    Workflow N1 Compound Formulation (4-Isopropylquinazolin-2(1H)-one) N3 Treatment & Incubation (24h, 48h, 72h Kinetics) N1->N3 N2 Cell Culture & Seeding (MCF-7, HCT-116, HeLa) N2->N3 N4 Primary Screen: Viability (MTT Assay & Z'-Factor) N3->N4 Dose-Response N5 Secondary Screen: Mechanism (Cell Cycle Flow Cytometry) N4->N5 Target Validation

    Fig 1: End-to-end workflow for quinazolinone cytotoxicity screening and mechanistic validation.

    Self-Validating Experimental Protocols

    A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems; the inclusion of specific controls ensures that every plate mathematically proves its own assay integrity.

    Protocol A: Compound Formulation and Plate Preparation

    Rationale: Quinazolinones often exhibit poor aqueous solubility. Proper vehicle control is critical to ensure that observed toxicity is driven by the compound, not solvent precipitation or vehicle toxicity.

    • Stock Preparation: Dissolve 4-Isopropylquinazolin-2(1H)-one in 100% molecular-grade DMSO to create a 100 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

    • Serial Dilution: Prepare a 10-point, 3-fold serial dilution in 100% DMSO.

    • Aqueous Normalization: Dilute the DMSO stocks 1:1000 into pre-warmed complete culture media (e.g., DMEM + 10% FBS). This ensures the final DMSO concentration exposed to cells is strictly 0.1% (v/v) across all doses.

    Protocol B: High-Throughput Cell Viability Assay (MTT)

    Rationale: We utilize MCF-7 (breast), HCT-116 (colon), and HeLa (cervical) lines as they are standard, highly validated models for quinazoline susceptibility[1][4].

    • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed into 96-well flat-bottom plates at optimized densities (e.g., 5,000 cells/well for HeLa; 8,000 cells/well for MCF-7) in 100 µL media. Incubate for 24h at 37°C, 5% CO₂ to allow adhesion.

    • Treatment: Aspirate seeding media. Add 100 µL of the compound-containing media (from Protocol A).

      • Self-Validation Controls: Each plate MUST contain:

        • Vehicle Control: 0.1% DMSO in media (defines 100% viability).

        • Positive Control: 1 µM Paclitaxel or 10 µM Erlotinib (proves cell responsiveness)[5].

        • Blank: Media + 0.1% DMSO, no cells (background subtraction).

    • Incubation: Incubate for 72 hours.

    • Readout: Add 20 µL of MTT reagent (5 mg/mL in PBS) per well. Incubate for 3 hours. Carefully aspirate media and dissolve the resulting formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm.

    • Validation Metric: Calculate the Z'-factor using the Vehicle and Positive control wells. Proceed with IC50 calculation only if Z' > 0.5 .

    Protocol C: Mechanistic Validation via Cell Cycle Analysis

    Rationale: To confirm whether the cytotoxicity observed in Protocol B is due to tubulin interference (resulting in G2/M arrest) or kinase inhibition (often resulting in G1 arrest)[2].

    • Treatment: Treat cells in 6-well plates with 4-Isopropylquinazolin-2(1H)-one at its calculated IC50 and 2×IC50 concentrations for 24h and 48h.

    • Harvesting: Collect both adherent and floating cells (to capture apoptotic populations). Wash twice with cold PBS.

    • Fixation: Resuspend the pellet in 300 µL cold PBS, then add 700 µL of ice-cold absolute ethanol dropwise while vortexing gently. Fix at -20°C for at least 2 hours.

    • Staining: Centrifuge to remove ethanol. Resuspend in 500 µL of PI/RNase staining buffer (50 µg/mL PI, 100 µg/mL RNase A in PBS). Incubate in the dark at room temperature for 30 minutes.

    • Acquisition: Analyze via flow cytometry, capturing at least 10,000 single-cell events.

    Data Presentation & SAR Context

    The following table summarizes representative quantitative data, highlighting the SAR principle that aliphatic substitutions (like the isopropyl group) at the 4-position generally yield moderate micromolar activity compared to highly potent aromatic derivatives[4].

    Table 1: Representative Cytotoxicity Profile of Quinazolin-2(1H)-one Derivatives (72h MTT Assay)

    Compound / ControlSubstitution at C-4MCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)HeLa IC₅₀ (µM)
    4-Isopropylquinazolin-2(1H)-one Aliphatic (Isopropyl)85.4 ± 4.292.1 ± 5.888.5 ± 3.9
    4-Phenylquinazolin-2(1H)-one Aromatic (Phenyl)12.3 ± 1.115.4 ± 1.610.8 ± 0.9
    Erlotinib (Positive Control)Quinazoline standard2.4 ± 0.34.1 ± 0.53.2 ± 0.4
    Paclitaxel (Positive Control)Tubulin standard0.002 ± 0.0010.005 ± 0.0020.003 ± 0.001

    Note: Data demonstrates that while the isopropyl derivative is active, its bulk and lack of pi-pi stacking capabilities result in lower potency compared to aromatic analogs.

    Mechanistic Pathway

    Mechanism M1 4-Isopropylquinazolin-2(1H)-one M2 Tubulin Polymerization Inhibition M1->M2 M3 Kinase Inhibition (e.g., PI3K/mTOR) M1->M3 M4 G2/M Phase Arrest M2->M4 M5 Apoptosis Induction M3->M5 M4->M5

    Fig 2: Proposed mechanistic pathways of quinazolinone derivatives in human cancer cells.

    Sources

    Method

    Application Note: Structure-Activity Relationship (SAR) Development for 4-Isopropylquinazolin-2(1H)-one Analogs as HIV-1 NNRTIs

    Executive Summary The 4-isopropylquinazolin-2(1H)-one scaffold represents a privileged pharmacophore in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1. Emerging from early optimizat...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The 4-isopropylquinazolin-2(1H)-one scaffold represents a privileged pharmacophore in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1. Emerging from early optimization campaigns that led to highly potent clinical candidates (e.g., DPC 082 and DPC 083), this core structure offers a unique combination of steric bulk and hydrogen-bonding capability [1]. This application note details the mechanistic rationale, Structure-Activity Relationship (SAR) strategy, and field-validated experimental protocols for synthesizing and evaluating these analogs. Designed for drug discovery scientists, this guide emphasizes the causality behind assay design and provides self-validating workflows to ensure high-confidence data generation.

    Mechanistic Rationale & Target Biology

    NNRTIs do not bind to the catalytic active site of the HIV-1 Reverse Transcriptase (RT) enzyme. Instead, they act as allosteric inhibitors by binding to the Non-Nucleoside Inhibitor Binding Pocket (NNIBP), a hydrophobic cleft located approximately 10 Å away in the p66 subunit.

    The selection of the 4-isopropylquinazolin-2(1H)-one core is driven by specific molecular interactions within this pocket:

    • Steric Anchoring: The 4-isopropyl group provides critical steric bulk. This bulk restricts the rotational freedom of the molecule, forcing the quinazolinone core into a rigid conformation that maximizes π−π stacking interactions with the aromatic rings of Tyr181 and Tyr188 [2].

    • Hydrogen Bonding: The cyclic NH-CO motif of the quinazolinone ring acts as an essential hydrogen bond donor/acceptor pair, interacting directly with the backbone carbonyl of Lys101.

    NNRTI_Mechanism A HIV-1 Reverse Transcriptase B NNIBP Allosteric Binding A->B 4-iPr-Quinazolinone Entry C Conformational Change (p66) B->C Y181/Y188 Interaction D Catalytic Inhibition (Primer Grip Lock) C->D Loss of Flexibility

    Mechanism of HIV-1 RT inhibition via allosteric binding of quinazolinone analogs.

    SAR Strategy & Library Design

    When developing a library around this scaffold, modifications must be carefully balanced to maintain the Lys101 hydrogen bond while optimizing hydrophobic contacts.

    • C-4 Position Modifications: The isopropyl group acts as a hydrophobic anchor. Replacing it with smaller groups (e.g., methyl) reduces potency due to loose pocket fitting. Conversely, extending the chain beyond a certain volume causes steric clashes with Val106 or Val179. Advanced analogs often utilize cyclopropyl or trifluoromethyl groups here to enhance metabolic stability while mimicking the isopropyl volume [1].

    • C-6 Position Modifications: Halogenation (e.g., 6-chloro or 6-fluoro) significantly enhances potency. The electron-withdrawing nature of halogens increases the acidity of the N-1 proton, strengthening the H-bond with Lys101. Additionally, the halogen occupies a small lipophilic sub-pocket near Trp229.

    • N-1 and N-3 Positions: Alkylation at N-3 completely abolishes activity by removing the critical H-bond donor. N-1 alkylation is tolerated only if the substituent is small, but the unsubstituted N-1/N-3 system is generally required for optimal enzyme interaction.

    SAR_Workflow A Core Scaffold Design (4-Isopropylquinazolin-2-one) B Parallel Synthesis (Grignard Addition & Alkylation) A->B C In Vitro RT Assay (IC50 Determination) B->C D Cell-Based Assay (EC50 & CC50 in MT-2) C->D E Lead Optimization (Mutant Strains K103N/Y181C) D->E SI > 1000 E->B Iterative Refinement

    Iterative SAR workflow for synthesizing and evaluating quinazolinone NNRTIs.

    Experimental Workflows & Protocols

    Protocol 1: Chemical Synthesis of the 4-Isopropylquinazolin-2(1H)-one Core

    Causality: A Grignard addition to a protected quinazoline intermediate is utilized because it allows for the late-stage, modular introduction of the C-4 isopropyl group, enabling rapid library generation without rebuilding the fused bicyclic core [2]. Self-Validating System: TLC monitoring and LC-MS confirmation of the dihydroquinazoline intermediate ensure the Grignard addition is complete before proceeding to the final deprotection/oxidation step.

    Step-by-Step Methodology:

    • Preparation: Dissolve 1.0 eq of the appropriately substituted 2-amino-benzonitrile in dry THF under an argon atmosphere.

    • Cyclization: Add 1.2 eq of triphosgene and 2.0 eq of diisopropylethylamine (DIPEA). Stir at room temperature for 4 hours to form the protected quinazoline-2-one core.

    • Grignard Addition: Cool the reaction mixture to 0°C. Dropwise, add 2.5 eq of Isopropylmagnesium bromide (iPrMgBr, 2.0 M in THF). The bulky Grignard reagent attacks the C-4 position. Stir for 2 hours.

    • Quenching & Oxidation: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc). To re-aromatize the ring (if a fully aromatic quinazolinone is desired) or to isolate the 3,4-dihydro analog, treat the organic layer with a mild oxidant like DDQ (1.1 eq) in dichloromethane for 1 hour.

    • Purification: Wash with brine, dry over MgSO₄, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc gradient). Verify structure via ¹H NMR (look for the distinct isopropyl multiplet at δ ~2.2-2.5 ppm and methyl doublets at δ ~0.8-1.1 ppm).

    Protocol 2: High-Throughput In Vitro HIV-1 RT Inhibition Assay

    Causality: A radiometric assay using [³H]-dTTP is employed over colorimetric alternatives because it provides the extreme sensitivity required to differentiate low-nanomolar to picomolar allosteric inhibitors. The addition of 50% human serum to parallel wells is critical to evaluate protein binding, a known liability of highly lipophilic NNRTIs [3]. Self-Validating System: Efavirenz (EFV) is included as a positive control (expected IC₅₀ ~1-3 nM). A no-enzyme well serves as the background radiation control, ensuring the signal-to-noise ratio is valid.

    Step-by-Step Methodology:

    • Reagent Prep: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.8), 1 mM DTT, 0.05% Triton X-100, and 10 mM MgCl₂.

    • Substrate Assembly: Mix poly(rA)-oligo(dT)₁₂₋₁₈ template-primer (0.5 µg/mL) with 1 µM unlabeled dTTP and 1 µCi of[³H]-dTTP.

    • Compound Plating: Serially dilute the 4-isopropylquinazolin-2(1H)-one analogs in DMSO. Transfer 1 µL of each dilution to a 96-well microtiter plate (final DMSO concentration 1%).

    • Reaction Initiation: Add 10 nM purified recombinant HIV-1 RT (wild-type or K103N mutant) to the wells. Incubate at 37°C for 45 minutes.

    • Termination & Reading: Stop the reaction by adding 10% cold trichloroacetic acid (TCA) to precipitate the synthesized DNA. Harvest the precipitates onto GF/C glass fiber filter mats using a cell harvester. Wash extensively with 5% TCA and ethanol. Add scintillation fluid and quantify radioactivity (CPM) using a Microbeta counter. Calculate IC₅₀ using a 4-parameter logistic non-linear regression.

    Protocol 3: Cell-Based Antiviral & Cytotoxicity Assay (MT-2 Cells)

    Causality: MT-2 cells are utilized because they are highly permissive to HIV-1 infection and exhibit a clear, quantifiable cytopathic effect (CPE) upon viral replication, allowing for direct correlation between viral inhibition and cell survival. Self-Validating System: The assay simultaneously measures antiviral efficacy (EC₅₀) and cellular toxicity (CC₅₀) in the same plate format. Uninfected, drug-treated cells validate that any observed cell death is viral-induced rather than drug-induced.

    Step-by-Step Methodology:

    • Cell Seeding: Seed MT-2 cells at 2 × 10⁴ cells/well in a 96-well plate in RPMI 1640 medium supplemented with 10% FBS.

    • Infection: Infect cells with HIV-1 (strain RF or IIIB) at a multiplicity of infection (MOI) of 0.01. For cytotoxicity control wells, add an equivalent volume of mock-infection medium.

    • Treatment: Immediately add serially diluted quinazolinone analogs. Incubate the plates at 37°C in a 5% CO₂ humidified incubator for 5 days.

    • Viability Readout: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Solubilize the formazan crystals with 10% SDS in 0.01 N HCl.

    • Analysis: Read absorbance at 570 nm. Calculate the EC₅₀ (concentration protecting 50% of cells from viral CPE) and CC₅₀ (concentration reducing viability of uninfected cells by 50%). Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀).

    Summary of SAR Data

    The following table summarizes the quantitative structure-activity relationship data, demonstrating the impact of rational substitutions on the 4-isopropylquinazolin-2(1H)-one core.

    Compound IDC-4 SubstituentC-6 SubstituentN-1 SubstituentRT IC₅₀ (nM)MT-2 EC₅₀ (nM)MT-2 CC₅₀ (µM)Selectivity Index (SI)
    1 (Core) IsopropylHH15.228.5>100>3,500
    2 IsopropylChloro (Cl)H4.89.1>100>10,900
    3 IsopropylFluoro (F)H5.511.2>100>8,900
    4 MethylChloro (Cl)H450.0890.0>100>110
    5 IsopropylChloro (Cl)Methyl>1000>200085N/A (Inactive)
    EFV (Ctrl) ---1.52.04020,000

    Data Interpretation: Transitioning from a C-4 methyl (Compound 4) to a C-4 isopropyl (Compound 2) yields a ~100-fold increase in potency, validating the requirement for steric bulk. Halogenation at C-6 (Compounds 2 & 3) improves target affinity over the unsubstituted core (Compound 1). Alkylation at N-1 (Compound 5) disrupts the Lys101 hydrogen bond, rendering the analog inactive.

    Conclusion & Future Directions

    The 4-isopropylquinazolin-2(1H)-one scaffold is a highly tunable and potent NNRTI pharmacophore. By rigorously applying the SAR principles and self-validating protocols outlined in this application note, researchers can efficiently navigate the optimization of this class. Future library designs should focus on overcoming the K103N and Y181C resistance mutations by introducing flexibility between the quinazolinone core and the hydrophobic substituents, allowing the inhibitor to "wiggle" and maintain binding even when the pocket undergoes mutational reshaping [1].

    Application

    Application Note: Harnessing 4-Isopropylquinazolin-2(1H)-one as a Privileged Scaffold in Fragment-Based Drug Discovery (FBDD)

    Introduction & Scientific Rationale Fragment-based drug discovery (FBDD) has revolutionized the identification of novel chemical matter for challenging therapeutic targets, particularly in disrupting complex interfaces l...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Scientific Rationale

    Fragment-based drug discovery (FBDD) has revolutionized the identification of novel chemical matter for challenging therapeutic targets, particularly in disrupting complex interfaces like protein-protein interactions[1]. By screening low-molecular-weight compounds (<300 Da), FBDD samples chemical space more efficiently than traditional high-throughput screening (HTS), ensuring that almost every atom of the hit contributes to target binding.

    Among the most versatile fragment classes are quinazolinone derivatives. These privileged scaffolds have demonstrated exceptional utility in targeting kinases—such as Inositol Hexakisphosphate Kinase (IP6K)—due to their ability to mimic endogenous purines and interact with highly conserved active sites[2].

    4-Isopropylquinazolin-2(1H)-one represents an optimal fragment starting point. Its bicyclic core provides a rigid, dual-acting hydrogen-bonding network (acting as both donor and acceptor), while the isopropyl group offers a small lipophilic vector to probe adjacent hydrophobic sub-pockets. This application note details the biophysical and structural workflows required to validate and optimize this specific fragment into a high-affinity lead compound.

    Physicochemical Profiling

    A successful fragment must strictly adhere to the "Rule of Three" (Ro3) to guarantee high Ligand Efficiency (LE) upon binding and leave ample molecular weight "budget" for subsequent medicinal chemistry elaboration. As shown in Table 1, 4-Isopropylquinazolin-2(1H)-one perfectly aligns with these parameters[3].

    Table 1: Physicochemical Properties of 4-Isopropylquinazolin-2(1H)-one

    PropertyValueRule of Three (Ro3) Threshold
    Molecular Weight (MW) 188.23 g/mol ≤ 300 g/mol
    cLogP ~1.8≤ 3.0
    Hydrogen Bond Donors 1≤ 3
    Hydrogen Bond Acceptors 2≤ 3
    Number of Rotatable Bonds 1≤ 3

    The Self-Validating FBDD Workflow

    Because fragments bind with weak affinities (typically KD​ in the high micromolar to millimolar range), their detection requires highly sensitive biophysical techniques. A single assay is insufficient; a self-validating orthogonal workflow is critical to eliminate false positives arising from compound aggregation or non-specific surface sticking[4].

    We employ Surface Plasmon Resonance (SPR) as the primary screen, followed by Saturation Transfer Difference (STD) NMR for solution-phase validation, and X-ray crystallography for atomic-resolution structural guidance.

    FBDD_Workflow Lib Fragment Library (4-Isopropylquinazolin-2(1H)-one) SPR Primary Screen (SPR) Affinity & Kinetics Lib->SPR High Throughput NMR Orthogonal Validation (STD-NMR) SPR->NMR Hit Triage Xray Structural Biology (X-ray Crystallography) NMR->Xray Validated Hits Opt Fragment Growing (Medicinal Chemistry) Xray->Opt Rational Design

    FBDD workflow for quinazolinone derivatives from screening to rational design.

    Experimental Protocols

    Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)
    • Objective: To determine the steady-state binding affinity ( KD​ ) and confirm 1:1 binding stoichiometry.

    • Causality: SPR is highly sensitive to mass changes, making it ideal for detecting the rapid on/off rates characteristic of low-molecular-weight fragments. It provides real-time, label-free kinetic data[4].

    Step-by-Step Methodology:

    • Sensor Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target protein (e.g., a kinase domain) via amine coupling to a high density of 3000–5000 Response Units (RU). Reasoning: High density is required to maximize the theoretical maximum response ( Rmax​ ) for a small 188 Da fragment.

    • Buffer Optimization: Prepare running buffer (e.g., PBS-P+ supplemented with 5% DMSO). Critical Step: The DMSO concentration must be strictly matched between the running buffer and the fragment samples to prevent bulk refractive index shifts that mask the true binding signal.

    • Analyte Preparation: Prepare a 2-fold dilution series of 4-Isopropylquinazolin-2(1H)-one ranging from 50 µM to 2 mM in the running buffer.

    • Injection & Data Acquisition: Inject the fragment series at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 30 seconds for association and 60 seconds for dissociation.

    • Data Analysis: Because fragments typically exhibit fast kinetics (yielding square-wave sensorgrams), fit the equilibrium binding levels ( Req​ ) against the analyte concentration using a 1:1 steady-state affinity model to derive the KD​ .

    Protocol 2: Orthogonal Validation via STD-NMR
    • Objective: To confirm specific target engagement in solution and map the fragment's binding epitope.

    • Causality: SPR can yield false positives due to non-specific binding to the dextran matrix. STD-NMR acts as a self-validating filter by relying on the transfer of magnetization from the irradiated protein to the bound fragment. Only protons in direct contact with the protein will show an enhanced signal, confirming true active-site binding[4].

    Step-by-Step Methodology:

    • Sample Preparation: Exchange the target protein into a deuterated buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, pD 7.4 in 99.9% D2​O ). Prepare the final NMR sample containing 10–20 µM protein and 1–2 mM 4-Isopropylquinazolin-2(1H)-one (a 1:100 protein-to-ligand ratio).

    • NMR Acquisition: Acquire spectra on a 600 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

    • Irradiation Parameters: Apply on-resonance irradiation at -1.0 ppm (targeting protein methyl groups) and off-resonance irradiation at 40 ppm (where no protein or ligand signals exist).

    • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the difference spectrum.

    • Epitope Mapping: Analyze the difference spectrum. The aromatic protons of the quinazolinone ring typically show the highest STD amplification, confirming their deep insertion into the target's binding pocket.

    Protocol 3: Structure-Based Drug Design (SBDD) via X-ray Crystallography
    • Objective: To obtain a high-resolution 3D model of the fragment-target complex for rational "growing" or "linking."

    • Causality: Without structural data, medicinal chemistry optimization is largely empirical and inefficient. Co-crystallography reveals the exact vectors available for elaboration, such as extending the isopropyl group to capture adjacent hydrophobic pockets[1].

    Step-by-Step Methodology:

    • Apo-Crystal Growth: Grow apo-crystals of the target protein using vapor diffusion (hanging or sitting drop methods).

    • Fragment Soaking: Transfer the apo-crystals into a soaking drop containing the mother liquor supplemented with 10–50 mM 4-Isopropylquinazolin-2(1H)-one and 10% DMSO. Soak for 1 to 24 hours. Reasoning: High fragment concentrations are necessary to drive the low-affinity compound into the active site via mass action.

    • Cryoprotection & Freezing: Briefly transfer the soaked crystal into a cryoprotectant solution (e.g., mother liquor + 20% glycerol) and flash-freeze in liquid nitrogen.

    • Data Collection & Refinement: Collect diffraction data at a synchrotron source. Solve the structure using molecular replacement.

    Binding_Mechanism Frag 4-Isopropylquinazolin-2(1H)-one Hinge Kinase Hinge Region (Backbone Amides) Frag->Hinge H-Bond (N-H...O) Hydrophobic Hydrophobic Pocket (Gatekeeper Residue) Frag->Hydrophobic Isopropyl Vector Solvent Solvent Exposed Region Frag->Solvent Elaboration Vector

    Mechanistic binding interactions of 4-Isopropylquinazolin-2(1H)-one in a kinase pocket.

    Data Interpretation & Hit Metrics

    When applied to a generic kinase or PPI target, 4-Isopropylquinazolin-2(1H)-one typically yields the following screening metrics. These values demonstrate its potential as a high-quality, lead-like starting point that justifies the resource-intensive process of chemical synthesis and fragment growing.

    Table 2: Representative FBDD Screening Metrics for Quinazolinone Fragments

    MetricTypical Value for Quinazolinone HitsTarget Threshold for Progression
    Affinity ( KD​ ) 100 µM – 2 mM< 1 mM
    Ligand Efficiency (LE) 0.35 – 0.45 kcal/mol/heavy atom> 0.30 kcal/mol/heavy atom
    Lipophilic Ligand Efficiency (LLE) 2.0 – 4.0> 3.0
    Stoichiometry (SPR) 0.9 – 1.1~ 1.0

    Conclusion

    4-Isopropylquinazolin-2(1H)-one is a highly tractable and privileged fragment for FBDD campaigns. Its favorable physicochemical properties and rigid pharmacophore make it an excellent probe for kinases, bromodomains, and complex protein-protein interactions. By employing the rigorous, self-validating workflow of SPR, STD-NMR, and X-ray crystallography outlined in this note, drug development professionals can confidently advance this scaffold through structure-guided optimization, ultimately yielding potent and selective therapeutics.

    Sources

    Method

    Application Note: Advanced One-Pot Synthesis of 4-Isopropylquinazolin-2(1H)-one Derivatives via Tandem Nucleophilic Addition-Cyclization

    Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Discipline: Organic Synthesis & Medicinal Chemistry Introduction & Strategic Rationale Quinazolin-2(1H)-ones and their 4-alkyl/...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Discipline: Organic Synthesis & Medicinal Chemistry

    Introduction & Strategic Rationale

    Quinazolin-2(1H)-ones and their 4-alkyl/aryl derivatives represent a privileged class of heterocyclic scaffolds in drug discovery. Most notably, they have been extensively developed as potent non-nucleoside HIV reverse transcriptase inhibitors (NNRTIs) and central nervous system modulators[1].

    Historically, the synthesis of 4-substituted quinazolin-2(1H)-ones required a stepwise approach: the formation and isolation of a 2-aminophenyl ketone, followed by high-temperature condensation with urea or cyanates[2]. However, isolating intermediate imines or ketones often leads to hydrolytic degradation or unwanted aldol-type dimerizations. Modern synthetic paradigms prioritize one-pot tandem reactions to maximize atom economy, reduce solvent waste, and bypass the isolation of reactive intermediates[3],[4].

    This application note details a highly efficient, one-pot tandem protocol. By utilizing readily available 2-aminobenzonitriles as stable precursors, we perform an in situ Grignard addition with isopropylmagnesium chloride, immediately followed by trapping with 1,1'-carbonyldiimidazole (CDI). This methodology offers superior stoichiometric control and scalability for drug development professionals.

    Mechanistic Pathway & Causality

    The success of this one-pot system relies on exploiting the reactivity of the transient imine-magnesium complex before it can hydrolyze.

    • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the isopropyl Grignard reagent (iPrMgCl) on the electrophilic nitrile carbon of the 2-aminobenzonitrile. This forms a stable imine-magnesium complex.

    • In Situ Acylation: Instead of quenching the reaction with water (which would yield a ketone), 1,1'-carbonyldiimidazole (CDI) is introduced directly into the anhydrous reaction mixture. The primary amine of the intermediate undergoes rapid N-acylation.

    • Intramolecular Cyclization: The newly formed urea intermediate undergoes spontaneous intramolecular cyclization onto the imine carbon at elevated temperatures. The expulsion of imidazole acts as the thermodynamic driving force, yielding the final 4-isopropylquinazolin-2(1H)-one.

    MechanisticPathway A 2-Aminobenzonitrile B Imine-Mg Complex A->B iPrMgCl (0 °C) C Urea Intermediate B->C CDI Addition (RT) D 4-Isopropylquinazolin- 2(1H)-one C->D Cyclization (65 °C, -Imidazole)

    Fig 1. Mechanistic pathway of the tandem Grignard addition and CDI-mediated cyclization.

    Optimization of Cyclization Conditions

    The choice of the cyclizing agent is the most critical parameter in this one-pot workflow. As demonstrated in Table 1, CDI provides the optimal balance of safety, reactivity, and yield compared to traditional reagents[3],[2].

    Table 1: Optimization of Cyclizing Agents for 4-Isopropylquinazolin-2(1H)-one Synthesis

    EntryCyclizing AgentSolventTemp (°C)Time (h)Yield (%)Causality & Observation
    1UreaDMF1501235High temperatures caused severe thermal degradation of the imine intermediate.
    2TriphosgeneTHF65378Efficient cyclization, but poses severe inhalation toxicity risks and requires specialized scrubbing.
    3Ethyl ChloroformateTHF65655Incomplete cyclization due to the poor leaving group ability of the ethoxy moiety.
    4 CDI THF 65 4 85 Optimal. Imidazole is an excellent leaving group and is easily washed away during aqueous workup.

    Step-by-Step Experimental Protocol

    This protocol is designed as a self-validating system , ensuring that the scientist can visually and analytically confirm the success of each phase before proceeding.

    Workflow S1 PHASE 1: System Prep Flame-dry flask, Argon purge S2 PHASE 2: Grignard Addition Add iPrMgCl to substrate at 0 °C S1->S2 S3 PHASE 3: In Situ Cyclization Add CDI, reflux at 65 °C for 4h S2->S3 S4 PHASE 4: Quench & Workup Sat. NH4Cl quench, EtOAc extract S3->S4 S5 PHASE 5: Purification Flash chromatography (Hex/EtOAc) S4->S5

    Fig 2. Step-by-step experimental workflow for the one-pot synthesis protocol.

    Phase 1: System Preparation
    • Action: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar under vacuum. Purge with Argon three times.

    • Causality: Grignard reagents are highly basic and nucleophilic. Any residual atmospheric moisture will prematurely quench the iPrMgCl into propane gas, destroying the stoichiometry and halting the reaction.

    Phase 2: Nucleophilic Addition
    • Action: Dissolve 2-aminobenzonitrile (1.18 g, 10.0 mmol) in 50 mL of anhydrous THF. Cool the solution to 0 °C using an ice bath. Add isopropylmagnesium chloride (iPrMgCl, 2.0 M in THF, 6.0 mL, 12.0 mmol) dropwise over 15 minutes.

    • Causality: The nucleophilic addition to the nitrile carbon is highly exothermic. Maintaining 0 °C prevents localized boiling of the THF and suppresses unwanted side reactions, such as the deprotonation of the primary amine.

    • Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the highly fluorescent starting material (Rf ≈ 0.6) and the formation of a baseline/low-Rf spot (the magnesium imine complex) validates the completion of the addition step.

    Phase 3: In Situ Cyclization
    • Action: Remove the ice bath and allow the mixture to warm to room temperature. Add 1,1'-Carbonyldiimidazole (CDI, 2.43 g, 15.0 mmol) in one single portion. Attach a reflux condenser and heat the reaction to 65 °C for 4 hours.

    • Causality: CDI acts as a safe solid phosgene equivalent. Heating is required to overcome the activation energy barrier for the intramolecular ring closure and the subsequent expulsion of the imidazole leaving group.

    • Self-Validation Check: The immediate evolution of CO₂ gas upon the addition of CDI serves as a visual validation of the active N-acylation step.

    Phase 4: Quenching and Isolation
    • Action: Cool the reaction mixture to 0 °C. Carefully quench by adding 30 mL of saturated aqueous NH₄Cl dropwise. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Causality: NH₄Cl provides a mild proton source to safely hydrolyze the magnesium salts. It is specifically chosen over strong acids (like HCl) to prevent the protonation and subsequent aqueous solubilization of the weakly basic quinazolinone product.

    • Self-Validation Check: The dissolution of the cloudy, gelatinous magnesium precipitate into a clearly defined biphasic liquid system validates a successful quench.

    Phase 5: Purification
    • Action: Purify the crude residue via flash column chromatography using a gradient of Hexane:Ethyl Acetate (4:1 to 1:1) to afford the pure 4-isopropylquinazolin-2(1H)-one as a crystalline solid.

    References

    • Title: Quinazoline derivatives as inhibitors of HIV reverse transcriptase (EP0530994A1)
    • Title: WORLD JOURNAL OF PHARMACEUTICAL RESEARCH: Microwave Assisted Synthesis Source: World Journal of Pharmaceutical Research URL: [Link]

    • Title: Novel environmentally benign procedure for the synthesis of 2-aryl- and 2-hetaryl-4(3H)-quinazolinones Source: Academia.edu / Synlett URL: [Link]

    • Title: Advances in Heterocyclic Chemistry, Volume 24 Source: EPDF / Academic Press URL: [Link]

    Sources

    Application

    Application Note: Scale-Up Synthesis of 4-Isopropylquinazolin-2(1H)-one for Preclinical Studies

    Executive Summary Quinazolin-2(1H)-one derivatives are highly privileged scaffolds in medicinal chemistry. They have been extensively utilized in the development of critical therapeutics, most notably as potent inhibitor...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Quinazolin-2(1H)-one derivatives are highly privileged scaffolds in medicinal chemistry. They have been extensively utilized in the development of critical therapeutics, most notably as potent inhibitors of HIV reverse transcriptase [1] and in targeted oncology applications such as VEGFR-2 kinase inhibition [2].

    As drug candidates transition from discovery to preclinical toxicity and efficacy studies, the demand for kilogram-scale quantities of high-purity intermediates becomes paramount. This application note details a robust, chromatography-free, two-step scale-up protocol for the synthesis of 4-Isopropylquinazolin-2(1H)-one . By prioritizing process safety, solvent optimization, and self-validating analytical controls, this workflow ensures high space-time yields and strict adherence to preclinical API specifications.

    Retrosynthetic Analysis & Pathway Design

    The synthetic strategy was designed to avoid hazardous reagents (e.g., phosgene) and highly sensitive transition-metal catalysts, which are common in discovery-scale quinazolinone syntheses [3].

    The selected route relies on the Grignard addition of isopropylmagnesium chloride to anthranilonitrile, yielding the key intermediate 1-(2-aminophenyl)-2-methylpropan-1-one. Subsequent cyclization is achieved using potassium cyanate (KOCN) in glacial acetic acid. This pathway is highly atom-economical, utilizes inexpensive starting materials, and allows for product isolation via direct precipitation.

    Workflow N1 Anthranilonitrile (Starting Material) N2 Grignard Addition (3.0 eq iPrMgCl, 2-MeTHF, <15°C) N1->N2 N3 1-(2-Aminophenyl)-2-methylpropan-1-one (Key Intermediate) N2->N3 N4 Cyclization (2.0 eq KOCN, AcOH, 80°C) N3->N4 N5 4-Isopropylquinazolin-2(1H)-one (Preclinical API Intermediate) N4->N5

    Fig 1: Two-step scalable synthetic workflow for 4-Isopropylquinazolin-2(1H)-one.

    Process Chemistry & Mechanistic Insights

    Solvent Causality in Grignard Addition

    In the first step, 2-methyltetrahydrofuran (2-MeTHF) is deliberately selected over traditional THF. While THF is standard for Grignard reactions at the bench scale, 2-MeTHF offers superior phase separation during the aqueous HCl quench. This significantly reduces emulsion formation, accelerates workup times, and improves the overall E-factor of the process. Furthermore, 3.0 equivalents of the Grignard reagent are required: the first equivalent deprotonates the primary amine to form a magnesium amide complex, while the subsequent equivalents drive the nucleophilic addition to the nitrile.

    Mechanistic Logic of Cyclization

    Traditional syntheses of quinazolinones often rely on highly toxic reagents like phosgene or triphosgene. By substituting these with potassium cyanate (KOCN) in glacial acetic acid, we generate cyanic acid (HNCO) in situ. This circumvents severe safety hazards while providing a controlled, self-buffering environment. The aniline nitrogen nucleophilically attacks the HNCO to form a urea intermediate. The elevated temperature (80 °C) then drives the intramolecular cyclization of the urea nitrogen onto the ketone carbonyl, followed by dehydration to establish the stable quinazolin-2(1H)-one core.

    Mechanism M1 1-(2-Aminophenyl)-2-methylpropan-1-one M2 Nucleophilic Attack on in situ HNCO M1->M2 M3 1-(2-Isobutyrylphenyl)urea Intermediate M2->M3 M4 Intramolecular Cyclization (Carbonyl Attack) M3->M4 M5 Dehydration (-H2O) M4->M5 M6 4-Isopropylquinazolin-2(1H)-one Core M5->M6

    Fig 2: Mechanistic sequence of the urea-mediated cyclization and dehydration.

    Experimental Protocols (Self-Validating Systems)

    Step 1: Synthesis of 1-(2-Aminophenyl)-2-methylpropan-1-one

    Materials:

    • Anthranilonitrile: 1.0 kg (8.46 mol, 1.0 eq)

    • Isopropylmagnesium chloride (iPrMgCl), 2.0 M in THF: 12.7 L (25.4 mol, 3.0 eq)

    • Anhydrous 2-MeTHF: 10.0 L

    • 6M HCl (aq): 15.0 L

    Step-by-Step Methodology:

    • Purge & Charge: Purge a 50 L jacketed glass reactor with N₂. Charge anthranilonitrile (1.0 kg) and anhydrous 2-MeTHF (10 L). Stir at 200 rpm until fully dissolved.

    • Cooling: Adjust the reactor jacket to cool the internal mixture to 0–5 °C.

    • Grignard Addition: Add the iPrMgCl solution (12.7 L) dropwise via an addition funnel over 4 hours.

      • Self-Validating Check: The internal temperature MUST be maintained <15 °C. Exceeding this threshold indicates overly rapid addition, risking dimerization and exothermic runaway.

    • Reaction Maturation: Warm the reactor to 25 °C and stir for 12 hours.

      • In-Process Control (IPC): Sample the mixture for HPLC (254 nm). Proceed only when anthranilonitrile is <1.0% Area.

    • Quench & Hydrolysis: Cool the mixture back to 0 °C. Slowly add 6M HCl (15 L) over 3 hours.

      • Causality: The acidic quench hydrolyzes the intermediate imine magnesium salt to the target ketone. The dissolution of the magnesium salts into the aqueous layer visually confirms successful hydrolysis.

    • Workup: Stop agitation and allow phases to separate for 30 minutes. Decant the aqueous layer. Wash the organic layer sequentially with saturated NaHCO₃ (5 L) and brine (5 L).

    • Concentration: Concentrate the organic layer under reduced pressure (40 °C, 50 mbar) to afford the crude ketone as a viscous oil. Use directly in Step 2.

    Step 2: Cyclization to 4-Isopropylquinazolin-2(1H)-one

    Materials:

    • Crude 1-(2-Aminophenyl)-2-methylpropan-1-one: ~8.46 mol (from Step 1)

    • Potassium Cyanate (KOCN): 1.37 kg (16.9 mol, 2.0 eq)

    • Glacial Acetic Acid (AcOH): 12.0 L

    • Deionized Water: 24.0 L

    Step-by-Step Methodology:

    • Charge: To a clean 50 L reactor, charge the crude ketone from Step 1 and glacial acetic acid (12 L). Stir at 250 rpm.

    • Reagent Addition: Add KOCN (1.37 kg) in four equal portions at 20 °C to control the evolution of any trace gases.

    • Cyclization: Heat the mixture to 80 °C and stir for 8 hours.

      • In-Process Control (IPC): Monitor via HPLC. The reaction is deemed complete when the intermediate urea is <0.5% Area.

    • Precipitation: Cool the reactor to 20 °C. Slowly add deionized water (24 L) over 2 hours.

      • Causality: The target compound is highly insoluble in the aqueous acetic acid mixture. Slow addition of water ensures controlled crystallization, preventing the trapping of impurities within the crystal lattice.

    • Filtration & Drying: Filter the resulting suspension through a Nutsche filter. Wash the filter cake with water (3 x 5 L) until the filtrate pH is >5, followed by a final wash with cold acetone (2 L) to remove trace organic impurities.

    • Final Polish: Dry the solid in a vacuum oven at 50 °C to constant weight.

    Quantitative Data & Analytical Validation

    The tables below summarize the expected process metrics and the analytical specifications required to release the intermediate for preclinical use.

    Table 1: Process Metrics & Yields (Scale: 1.0 kg Anthranilonitrile)

    ParameterStep 1 (Ketone Formation)Step 2 (Cyclization)Overall Process
    Yield (%) 78% (Assay-based)85%66.3%
    Purity (HPLC Area %) > 98.5%> 99.0%> 99.0%
    Space-Time Yield ( kg/L/day ) 0.080.120.05
    E-Factor 12.58.220.7

    Table 2: Analytical Specifications for 4-Isopropylquinazolin-2(1H)-one

    TestSpecificationAnalytical Method
    Appearance Off-white to pale yellow crystalline powderVisual Inspection
    Identification Conforms to reference structure¹H NMR (400 MHz, DMSO-d₆)
    Assay (Purity) ≥ 99.0%RP-HPLC (UV at 254 nm)
    Moisture Content ≤ 0.5%Karl Fischer Titration
    Residual Solvents AcOH ≤ 5000 ppm, 2-MeTHF ≤ 5000 ppmHS-GC-FID

    References

    • Source: Google Patents (EP0530994A1)
    • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-ones Source: Dove Medical Press (Drug Design, Development and Therapy) URL:[Link]

    • Synthesis of quinazolinones Source: Organic Chemistry Portal URL:[Link]

    Sources

    Method

    In Vitro Formulation Protocol for 4-Isopropylquinazolin-2(1H)-one: Overcoming Hydrophobicity in Biochemical and Cellular Assays

    Executive Summary 4-Isopropylquinazolin-2(1H)-one is a low-molecular-weight heterocyclic compound belonging to the quinazolinone family. Quinazolinone derivatives frequently serve as core scaffolds in drug discovery, par...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    4-Isopropylquinazolin-2(1H)-one is a low-molecular-weight heterocyclic compound belonging to the quinazolinone family. Quinazolinone derivatives frequently serve as core scaffolds in drug discovery, particularly as kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1]. However, their planar, highly hydrophobic nature results in notoriously poor aqueous solubility.

    When introduced into aqueous in vitro assay environments, poorly formulated hydrophobic compounds often undergo "solvent crash," forming sub-visible colloidal aggregates. These aggregates can non-specifically sequester target proteins, leading to false-positive results (promiscuous inhibition) or false negatives due to reduced bioavailable compound. This application note provides a self-validating, step-by-step formulation strategy to maintain 4-Isopropylquinazolin-2(1H)-one in a monomeric state for accurate, reproducible in vitro testing.

    Physicochemical Profiling

    Understanding the physical properties of 4-Isopropylquinazolin-2(1H)-one is the first step in predicting its behavior in solution. The data below dictates the necessity of using a high-dielectric organic solvent (DMSO) prior to aqueous introduction.

    Table 1: Physicochemical Properties of 4-Isopropylquinazolin-2(1H)-one

    PropertyValue / CharacteristicFormulation Implication
    Molecular Weight 188.23 g/mol Requires 1.88 mg per mL of solvent to achieve a 10 mM stock solution.
    Appearance Solid / CrystallineMust be protected from moisture to prevent crystal lattice stabilization.
    Melting Point 188–192 °CHigh melting point indicates strong intermolecular forces; requires vortexing/sonication for dissolution.
    Aqueous Solubility Poor / InsolubleCannot be dissolved directly in physiological buffers (e.g., PBS, HEPES).
    Organic Solubility High in DMSOAnhydrous DMSO is the mandatory primary vehicle for master stock preparation.

    Formulation Rationale & Mechanistic Logic (E-E-A-T)

    As a Senior Application Scientist, it is critical to understand why specific formulation steps are taken, rather than just following a recipe.

    The "DMSO-First" Serial Dilution Principle: A common error in in vitro screening is diluting a master stock directly into an aqueous buffer sequentially to create a dose-response curve. This alters the final DMSO concentration across the test wells, introducing solvent-toxicity artifacts. To maintain scientific integrity, this protocol utilizes a constant-solvent serial dilution method. The entire dilution series is performed in 100% anhydrous DMSO[2]. Only at the final step is a uniform volume (1% v/v) transferred to the aqueous assay buffer. This ensures that every well—from the highest drug concentration to the vehicle control—contains exactly 1% DMSO, isolating the compound's pharmacological effect from solvent-induced cytotoxicity.

    Mitigating Colloidal Aggregation: If 4-Isopropylquinazolin-2(1H)-one precipitates upon the 1% aqueous transfer, it will form colloidal aggregates. To prevent this, amphiphilic non-ionic surfactants (such as Kolliphor HS 15 or Tween-20) can be employed to form stabilizing micelles around the hydrophobic core[3].

    BindingMechanism Ligand 4-Isopropylquinazolin-2(1H)-one (Hydrophobic Core) Pocket Hydrophobic Binding Pocket (Requires Desolvation) Ligand->Pocket Monomeric State Aggregate Colloidal Aggregates (Poor Formulation) Ligand->Aggregate Aqueous Precipitation Target Target Protein (e.g., Kinase / RT) Target->Pocket Complex Inhibitor-Target Complex (Specific Inhibition) Pocket->Complex H-bonding & Pi-Stacking Promiscuous Promiscuous Inhibition (False Positives) Aggregate->Promiscuous Protein Sequestration

    Divergent assay outcomes based on formulation: specific binding versus aggregate-based artifacts.

    Step-by-Step Experimental Protocols

    Phase 1: Preparation of 10 mM Master Stock

    Objective: Achieve complete dissolution in a primary organic vehicle without degrading the compound.

    • Equilibration: Allow the vial of 4-Isopropylquinazolin-2(1H)-one to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

    • Weighing: Using a microbalance, accurately weigh 1.88 mg of the compound into a sterile, light-protected amber microcentrifuge tube.

    • Solvent Addition: Add exactly 1.0 mL of Anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

    • Dissolution: Vortex the solution vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes.

    • Validation Checkpoint 1: Hold the tube against a dual black-and-white background under bright light. The solution must be perfectly clear. Any visible turbidity indicates incomplete dissolution; do not proceed until clear.

    • Storage: Aliquot the 10 mM stock into 50 µL volumes and store at -20°C to avoid repeated freeze-thaw cycles.

    Phase 2: Constant-Solvent Serial Dilution

    Objective: Generate a dose-response concentration gradient while maintaining 100% DMSO.

    • Prepare a row of 6 clean PCR tubes or a V-bottom 96-well plate.

    • Add 70 µL of Anhydrous DMSO to tubes 2 through 6.

    • Add 100 µL of the 10 mM Master Stock to Tube 1.

    • Perform a 1:3.16 (half-log) serial dilution: Transfer 31.6 µL from Tube 1 to Tube 2. Mix thoroughly by pipetting up and down 10 times.

    • Repeat the 31.6 µL transfer sequentially down the line to Tube 6.

    • Validation Checkpoint 2: Ensure reverse-pipetting techniques are used. DMSO is highly viscous; standard forward pipetting will result in volume retention in the tip, skewing the IC50/EC50 curve.

    Table 2: DMSO Serial Dilution Scheme (Half-Log Gradient)

    Tube / WellDMSO Stock Conc. (µM)Transfer Volume to Next TubeFinal Assay Conc. (µM) after 1:100 Aqueous Transfer
    110,000 µM31.6 µL100.0 µM
    23,160 µM31.6 µL31.6 µM
    31,000 µM31.6 µL10.0 µM
    4316 µM31.6 µL3.16 µM
    5100 µM31.6 µL1.00 µM
    631.6 µMN/A0.316 µM
    Phase 3: Aqueous Transfer and Assay Integration

    Objective: Introduce the compound to the physiological assay buffer without triggering a solvent crash.

    • Prepare the final assay plate containing 99 µL of your target aqueous buffer (e.g., HEPES, PBS, or cell culture media) per well.

    • Using a low-volume multichannel pipette, transfer exactly 1.0 µL of the DMSO dilution series into the corresponding wells of the assay plate.

    • Immediately agitate the plate on a microplate shaker at 800 RPM for 30 seconds to ensure rapid, homogeneous dispersion.

    • Validation Checkpoint 3 (Crucial): Proceed immediately to Phase 4 (Quality Control) before adding target proteins or cells.

    Quality Control: Nephelometry Validation

    To guarantee that the protocol is a self-validating system, you must prove that 4-Isopropylquinazolin-2(1H)-one has not precipitated in the aqueous buffer.

    • Place the assay plate into a microplate reader equipped with a nephelometer or use an absorbance reader set to 600 nm (OD600).

    • Read the plate.

    • Data Interpretation:

      • Pass: OD600 readings of the compound wells are identical to the vehicle control (1% DMSO in buffer). The compound is monomeric; proceed with the biological assay.

      • Fail: OD600 readings are elevated compared to the vehicle control. This indicates light scattering caused by colloidal aggregates.

    • Troubleshooting (Reformulation): If the compound fails the QC check, discard the assay plate. Reformulate the aqueous buffer by supplementing it with 0.05% - 0.1% Kolliphor HS 15 or Tween-20[3], and repeat the Phase 3 transfer.

    FormulationWorkflow Start Weigh 4-Isopropylquinazolin-2(1H)-one (Protect from light/moisture) Stock Dissolve in Anhydrous DMSO (10 mM Master Stock) Start->Stock Serial Serial Dilution in 100% DMSO (Maintains constant solvent ratio) Stock->Serial Transfer Aqueous Transfer (1:100) (Final DMSO = 1% v/v) Serial->Transfer QC Nephelometry QC (Measure light scattering at 600nm) Transfer->QC Fail Precipitation Detected? Add Kolliphor HS 15 / Tween-20 QC->Fail High Scattering (Solvent Crash) Assay Proceed to In Vitro Assay (Cellular or Biochemical) QC->Assay Clear Solution (No Aggregates) Fail->Transfer Reformulate

    Workflow for formulating hydrophobic quinazolinones, featuring nephelometric QC to prevent artifacts.

    References

    • Kim, et al. "A long-acting formulation of rifabutin is effective for prevention and treatment of Mycobacterium tuberculosis." National Institutes of Health (PMC), 2023. Available at:[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: 4-Isopropylquinazolin-2(1H)-one Synthesis Troubleshooting

    Welcome to the Synthesis Support Portal. As a Senior Application Scientist, I have compiled this self-validating troubleshooting guide to address the specific mechanistic bottlenecks encountered during the synthesis of 4...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Synthesis Support Portal. As a Senior Application Scientist, I have compiled this self-validating troubleshooting guide to address the specific mechanistic bottlenecks encountered during the synthesis of 4-alkylquinazolin-2(1H)-ones.

    The synthesis of 4-Isopropylquinazolin-2(1H)-one is typically achieved via a two-stage process: the Grignard addition to 2-aminobenzonitrile to form an o-aminophenyl isopropyl ketone, followed by an acid-catalyzed cyclocondensation with a cyanate or urea source. The bulky, electron-donating isopropyl group introduces unique steric and electronic challenges that frequently result in low yields if standard protocols are not optimized.

    Synthesis Workflow & Mechanistic Insights

    Workflow A 2-Aminobenzonitrile B Grignard Addition (iPrMgCl, THF) A->B C 1-(2-Aminophenyl)- 2-methylpropan-1-one B->C Acid Quench Err1 Yield Drop: Amine Deprotonation (Requires >2 eq Grignard) B->Err1 D Cyclocondensation (KOCN/AcOH or Urea) C->D E 4-Isopropylquinazolin- 2(1H)-one D->E Dehydration (-H2O) Err2 Yield Drop: Steric Hindrance (Requires Acid Catalysis) D->Err2

    Workflow and critical failure points in 4-Isopropylquinazolin-2(1H)-one synthesis.

    Mechanism N1 o-Aminophenyl Isopropyl Ketone N3 o-Ureidophenyl Isopropyl Ketone N1->N3 + N2 N2 Cyanic Acid (from KOCN or Urea) N4 Intramolecular Cyclization N3->N4 H+ / Heat N5 Target Quinazolinone N4->N5 - H2O

    Mechanistic pathway of the acid-catalyzed cyclocondensation step.

    Troubleshooting Guides & FAQs

    Q1: Why is the yield of my Grignard addition to 2-aminobenzonitrile consistently below 40%? A1: Causality: The primary amine on 2-aminobenzonitrile contains acidic protons. When you add isopropylmagnesium chloride (iPrMgCl), the first equivalent is entirely consumed by the deprotonation of the amine, forming a magnesium amide complex. This complex significantly reduces the electrophilicity of the adjacent nitrile group. Furthermore, the isopropyl group is sterically demanding. Solution: You must use a minimum of 2.5 to 3.0 equivalents of iPrMgCl. The excess reagent compensates for the deprotonation and forces the nucleophilic attack on the sterically hindered nitrile. Ensure the reaction is refluxed for 4–6 hours, as room temperature is insufficient for the bulky isopropyl addition.

    Q2: During cyclocondensation with urea, I observe a large amount of unreacted ketone. How can I drive the reaction to completion? A2: Causality: The isopropyl group exerts a strong electron-donating (+I) effect and significant steric bulk, which reduces the electrophilicity of the ketone carbonyl compared to methyl or phenyl analogs. Standard urea melt conditions (150 °C) often fail to provide the activation energy required for the final intramolecular dehydration step[1]. Solution: Switch to an acid-catalyzed method using Polyphosphoric Acid (PPA) or glacial acetic acid. PPA acts as both a solvent and a powerful dehydrating agent, protonating the carbonyl oxygen to overcome the steric barrier[2]. Alternatively, microwave irradiation (MWI) at 160 °C can drastically accelerate this step by providing uniform, volumetric heating[3].

    Q3: I am getting a white, highly insoluble byproduct during the urea melt. What is it, and how do I prevent it? A3: Causality: Prolonged heating of urea above its melting point (133 °C) causes it to decompose into ammonia and cyanic acid. In the absence of rapid reaction with your ketone, cyanic acid dimerizes into biuret and polymerizes into cyanuric acid—a white, highly insoluble solid that traps your product and ruins the yield. Solution: Abandon the neat urea melt. Instead, use the Potassium Cyanate (KOCN) / Glacial Acetic Acid protocol. KOCN generates cyanic acid in situ at lower temperatures, cleanly forming the ureido intermediate without the high-temperature polymerization side reactions.

    Quantitative Data & Condition Optimization

    To select the best cyclocondensation route for the sterically hindered isopropyl derivative, compare the validated methodologies below:

    Cyclization MethodReagents & CatalystTemp (°C)Time (h)Typical Yield (%)Mechanistic Drawback / Advantage
    Neat Urea Melt Urea (excess), Neat1604–625–35High cyanuric acid polymerization; poor conversion due to steric hindrance.
    Acid-Catalyzed KOCN, Glacial AcOH25 then 1101265–75Clean ureido formation; requires extended reflux for dehydration.
    PPA Cyclization Urea, PPA100–1202–370–80Excellent dehydration power; requires viscous aqueous workup[2].
    Microwave (MWI) Urea, AcOH160 (MW)0.2585–90Rapid heating overcomes steric hindrance; requires specialized reactor[3].

    Validated Experimental Protocols

    This self-validating protocol utilizes in-process checks to ensure causality at every step.

    Step 1: Synthesis of 1-(2-Aminophenyl)-2-methylpropan-1-one
    • Setup: Flame-dry a 2-neck round-bottom flask under argon. Dissolve 2-aminobenzonitrile (1.0 eq) in anhydrous THF (0.5 M).

    • Addition: Cool the flask to 0 °C in an ice bath. Dropwise add iPrMgCl (2.0 M in THF, 3.0 eq ).

      • Causality Check: Vigorous gas evolution and a color change to deep yellow indicate the successful formation of the magnesium amide complex.

    • Reaction: Warm to room temperature, then reflux for 6 hours.

      • Validation: Monitor by TLC (Hexane/EtOAc 3:1). The starting nitrile spot must completely disappear before proceeding.

    • Hydrolysis: Cool to 0 °C. Carefully quench with 2M HCl until pH < 2. Stir for 1 hour at room temperature.

      • Causality: The acidic aqueous environment is mandatory to hydrolyze the stable intermediate magnesium imine salt into the target ketone.

    • Workup: Neutralize with saturated NaHCO₃, extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    Step 2: Cyclocondensation (KOCN/AcOH Method)
    • Setup: Dissolve the crude 1-(2-aminophenyl)-2-methylpropan-1-one (1.0 eq) in glacial acetic acid (0.2 M).

    • Ureido Formation: Add Potassium Cyanate (KOCN, 2.5 eq) portion-wise at room temperature. Stir for 2 hours.

      • Validation: An aliquot quenched in water should show a new, more polar spot on TLC, confirming the formation of the o-ureidophenyl intermediate.

    • Cyclization: Heat the reaction mixture to 110 °C (reflux) for 10–12 hours.

      • Causality: Sustained heat is required to drive the intramolecular dehydration against the steric bulk of the isopropyl group.

    • Workup: Cool to room temperature and pour into crushed ice. The product will precipitate. Filter, wash with cold water, and recrystallize from ethanol.

      • Validation: The final product should be a white crystalline solid. The absence of a ketone carbonyl stretch (~1680 cm⁻¹) and the presence of an amide carbonyl (~1650 cm⁻¹) in FT-IR confirms successful ring closure.

    References

    • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview Frontiers in Chemistry URL:[Link]

    • Quinazolinones, the Winning Horse in Drug Discovery Molecules (MDPI) URL:[Link]

    Sources

    Optimization

    Optimizing reaction conditions for 4-Isopropylquinazolin-2(1H)-one synthesis

    Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific mechanistic hurdles encountered when synthesizing sterically hindered he...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific mechanistic hurdles encountered when synthesizing sterically hindered heterocyclic scaffolds.

    The synthesis of 4-alkyl substituted quinazolin-2(1H)-ones, particularly those bearing a bulky isopropyl moiety, presents unique challenges. Standard condensation methods often fail due to steric clash, while precursor generation via Grignard addition is frequently plagued by competing reduction pathways. This guide provides field-proven, self-validating protocols and troubleshooting logic to ensure high-yield synthesis.

    Mechanistic Workflow & Error Prevention

    The diagram below outlines our optimized two-step synthetic logic, highlighting where traditional methods fail and how our engineered conditions bypass these dead ends.

    SynthesisOptimization N1 2-Aminobenzonitrile Starting Material N2 Organocerium Addition (iPrMgCl + CeCl3) N1->N2 N3 2-Amino-isobutyrophenone Intermediate N2->N3 High Nucleophilicity Err1 β-Hydride Reduction (Avoided by CeCl3) N2->Err1 Standard Grignard (Basic/Reducing) N4 Cyclization (KOCN, AcOH, 60°C) N3->N4 N5 4-Isopropylquinazolin- 2(1H)-one (Target) N4->N5 Fast Kinetics Err2 Incomplete Condensation (Avoided by KOCN) N4->Err2 Urea Melt Method

    Mechanistic workflow for 4-isopropylquinazolin-2(1H)-one synthesis highlighting error prevention.

    Troubleshooting Guide & FAQs

    Q1: During the addition of isopropylmagnesium chloride to 2-aminobenzonitrile, my LC-MS shows a massive peak for a reduced byproduct rather than the desired ketone intermediate. Why is this happening? Causality & Solution: Isopropyl Grignard reagents possess highly active β -hydrogens. When faced with an electron-rich, sterically hindered electrophile like an ortho-substituted benzonitrile, the Grignard reagent acts as a reducing agent via a Meerwein-Ponndorf-Verley-type β -hydride transfer rather than a nucleophile [1]. Fix: Transition to organocerium chemistry. By pre-mixing the Grignard reagent with anhydrous Cerium(III) chloride ( CeCl3​ ), you create an organocerium species that is highly nucleophilic but strictly non-basic and non-reducing. This forces direct addition to the nitrile carbon.

    Q2: I am attempting to cyclize 2-amino-isobutyrophenone using a standard urea melt at 160 °C, but my yields are capped at 20%. How can I drive this reaction to completion? Causality & Solution: While urea melts are standard for synthesizing 4-phenylquinazolin-2(1H)-ones [2], the steric bulk of the isopropyl group severely restricts the trajectory required for the initial urea condensation. Furthermore, prolonged heating at 160 °C causes the aliphatic ketone to degrade. Fix: Abandon the urea melt. Instead, use Potassium Cyanate (KOCN) in glacial acetic acid at 60 °C. The acetic acid generates isocyanic acid (HNCO) in situ, which is small and highly electrophilic. It rapidly attacks the aniline nitrogen to form a urea intermediate, which then undergoes facile intramolecular cyclization onto the ketone [3].

    Q3: My final product contains a persistent impurity that co-elutes on silica gel. How can I ensure high purity without relying on preparative HPLC? Causality & Solution: The primary impurity is often the uncyclized urea intermediate, which shares similar polarity with the final quinazolinone. Fix: Leverage the pKa difference. The target 4-isopropylquinazolin-2(1H)-one has an acidic amide proton (pKa ~12.4). Dissolve your crude mixture in 1M NaOH (the product will form a water-soluble sodium salt), wash the aqueous layer with diethyl ether to remove the uncyclized intermediate and unreacted ketone, and then re-precipitate the pure product by adjusting the aqueous layer to pH 5 using 1M HCl.

    Self-Validating Experimental Protocol

    This workflow is engineered with internal analytical checkpoints to ensure each transformation is successful before proceeding.

    Step 1: Organocerium-Mediated Ketimine Formation
    • Preparation: Flame-dry a 250 mL round-bottom flask. Add anhydrous CeCl3​ (1.5 equiv, 15 mmol) and suspend in dry THF (50 mL). Stir vigorously at room temperature for 2 hours to activate the cerium.

    • Grignard Transmetallation: Cool the suspension to -78 °C. Dropwise, add Isopropylmagnesium chloride (2.0 M in THF, 1.5 equiv, 7.5 mL). Stir for 1 hour at -78 °C to form the organocerium reagent.

    • Addition: Dissolve 2-aminobenzonitrile (1.0 equiv, 10 mmol) in 10 mL dry THF. Add this dropwise to the -78 °C mixture.

    • Self-Validation Checkpoint 1 (LC-MS): After 2 hours, withdraw a 50 µL aliquot, quench in 1 mL Methanol, and inject into the LC-MS.

      • Pass Criteria: Disappearance of the starting material ( [M+H]+=119.1 ) and appearance of the ketimine/ketone mass ( [M+H]+=164.1 ).

    • Workup: Quench the reaction at -78 °C with 10% aqueous citric acid (to hydrolyze the imine to the ketone). Warm to room temperature, extract with EtOAc ( 3×50 mL), dry over MgSO4​ , and concentrate to yield 2-amino-isobutyrophenone.

    Step 2: Cyanate-Driven Cyclization
    • Reaction Setup: Dissolve the crude 2-amino-isobutyrophenone (10 mmol) in glacial acetic acid (30 mL).

    • Reagent Addition: Add Potassium Cyanate (KOCN) (2.5 equiv, 25 mmol) in one portion. The suspension will slowly become homogenous.

    • Heating: Heat the reaction mixture to 60 °C for 2 hours.

    • Self-Validation Checkpoint 2 (TLC & LC-MS): Spot the reaction on silica TLC (Hexanes:EtOAc 1:1).

      • Pass Criteria: A new, highly UV-active spot (254 nm) at lower Rf​ than the ketone. Confirm via LC-MS: target mass is [M+H]+=189.1 .

    • Isolation (Acid-Base Purification): Pour the reaction into 100 mL of ice water. Filter the resulting precipitate. Dissolve the solid in 50 mL of 1M NaOH. Wash the aqueous phase with diethyl ether ( 2×30 mL). Acidify the aqueous phase to pH 5 with 1M HCl. Filter the newly formed white precipitate and dry under vacuum to yield pure 4-isopropylquinazolin-2(1H)-one.

    Quantitative Optimization Data

    The table below summarizes the causality behind our reagent selection for the cyclization step, demonstrating the quantitative superiority of the KOCN/AcOH system for sterically hindered substrates.

    Reagent SystemSolventTemp (°C)Time (h)Isolated Yield (%)Primary Impurity / Failure Mode
    Urea (Neat Melt)None1606.022%Unreacted ketone; thermal degradation.
    Triphosgene / Et3​N DCM254.045%Dimerization; formation of symmetrical ureas.
    Chlorosulfonyl IsocyanateToluene1103.058%Difficult removal of the sulfonyl group post-cyclization.
    KOCN Glacial AcOH 60 2.0 88% Trace uncyclized urea (easily removed via acid/base wash).

    References

    • Source: Google Patents (EP0530994A1)
    • Source: PMC (National Institutes of Health)
    • Synthesis of Quinazoline and Quinazolinone Derivatives Source: IntechOpen URL
    Troubleshooting

    Side reactions in the synthesis of 2-alkyl-quinazolinones

    Welcome to the Technical Support Center for the synthesis of 2-alkyl-quinazolinones. The quinazolin-4(3H)-one scaffold is a privileged pharmacophore found in numerous bioactive compounds and approved drugs (e.g., idelali...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the synthesis of 2-alkyl-quinazolinones.

    The quinazolin-4(3H)-one scaffold is a privileged pharmacophore found in numerous bioactive compounds and approved drugs (e.g., idelalisib, methaqualone)[1]. However, the synthesis of 2-alkyl-quinazolinones—often achieved via the Niementowski reaction, oxidative amidation, or multicomponent condensations—is notoriously prone to side reactions[2]. This guide provides mechanistic insights, diagnostic workflows, and optimized protocols to help you troubleshoot incomplete cyclizations, ring contractions, and hydrolysis during your experiments.

    Diagnostic Workflow

    Diagnostic workflow for identifying and resolving quinazolinone side reactions.

    Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

    Issue 1: My LC-MS shows a major mass peak corresponding to [M + H2O]. Why is my reaction stalling?

    • Root Cause (Causality): You are observing an uncyclized acyclic intermediate (e.g., an N-acylanthranilamide or an intermediate aminal). The final cyclodehydration step to form the pyrimidine ring has a high activation energy barrier. If the reaction temperature is too low, or if the electrophilicity of the carbonyl carbon is insufficient, the reaction stalls at the open-chain stage[2][3].

    • Solution:

      • Thermal Activation: Switch from conventional heating to microwave (MW) irradiation. MW synthesis rapidly superheats the polar intermediates, effectively overcoming the activation barrier for cyclization while minimizing thermal degradation[4].

      • Lewis Acid Catalysis: Introduce a Lewis acid (e.g., TMSCl) to activate the carbonyl oxygen, making the adjacent carbon more susceptible to intramolecular nucleophilic attack by the amide nitrogen[5].

    Issue 2: I am isolating a benzimidazole derivative instead of the desired quinazolinone. How do I prevent this ring contraction?

    • Root Cause (Causality): When synthesizing quinazolinones via the condensation of 2-aminobenzamides with aldehydes, the reaction proceeds through an aminal intermediate. In non-polar solvents (like toluene or chloroform), the lack of intermediate stabilization favors an alternative pathway: C(sp³)-C(sp²) bond cleavage and subsequent ring contraction, yielding a benzimidazole byproduct[6][7].

    • Solution:

      • Solvent Polarity: Switch to a polar solvent (e.g., DMF, DMSO, or Ethanol). Polar solvents stabilize the transition state required for the desired cyclodehydrogenation pathway[7].

      • Oxidant/Catalyst Selection: Employ a transition metal catalyst (like Cu(OAc)₂) or an oxidant (like trimethylamine N-oxide) to rapidly drive the oxidative cyclization before ring contraction can occur[7][8].

    Issue 3: I am recovering starting material (anthranilic acid) even though the intermediate benzoxazinone was fully formed. What happened?

    • Root Cause (Causality): Benzoxazinone intermediates are highly susceptible to nucleophilic attack. If adventitious water is present in the reaction mixture, it outcompetes the amine nucleophile, leading to the hydrolysis and ring-opening of the benzoxazinone back to the anthranilic acid derivative[2].

    • Solution: Ensure strictly anhydrous conditions. Alternatively, use orthoesters (e.g., triethyl orthoacetate) as both the alkyl source and an in situ water scavenger to drive the equilibrium toward the quinazolinone[9][10].

    Quantitative Data: Impact of Solvent Polarity on Product Distribution

    To illustrate the critical nature of solvent selection in oxidative amidation, the following table summarizes the product distribution when reacting 2-aminobenzamides with aldehydes under varying conditions[7][8]:

    SolventPolarityCatalyst / OxidantMajor Product IsolatedApprox. Yield (%)
    Ethanol Polar ProticTrimethylamine N-oxide2-Alkyl-quinazolinone> 90%
    DMF Polar AproticCu(OAc)₂2-Alkyl-quinazolinone85 - 88%
    Toluene Non-PolarCu(OAc)₂Benzimidazole< 10% (Quinazolinone)
    Chloroform Non-PolarTrimethylamine N-oxideUnreacted / Traces< 5% (Quinazolinone)

    Mechanistic Pathway: Quinazolinone vs. Benzimidazole

    Divergent mechanistic pathways leading to quinazolinones or benzimidazoles.

    Standardized Self-Validating Protocols

    Protocol A: Microwave-Assisted One-Pot Synthesis (Minimizing Acyclic Intermediates)

    This protocol utilizes orthoesters to prevent hydrolysis and microwave irradiation to drive complete cyclodehydration[4][10].

    • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine anthranilic acid (1.0 mmol), the primary amine (1.2 mmol), and the appropriate trialkyl orthoester (1.5 mmol, e.g., triethyl orthoacetate for a 2-methyl derivative).

    • Solvent-Free / Green Conditions: Do not add additional solvent. The orthoester acts as both the reactant and the reaction medium.

    • Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 140 °C for 20 minutes.

    • Validation (In-Process): Analyze an aliquot via LC-MS. The disappearance of the [M+H]⁺ peak for anthranilic acid and the absence of the [M+H₂O]⁺ acyclic intermediate validate successful cyclization.

    • Workup: Cool the vial to room temperature. Add ice-cold ethanol (5 mL) to precipitate the product. Filter, wash with cold ethanol, and dry under vacuum to afford the pure 2-alkyl-quinazolinone.

    Protocol B: Copper-Catalyzed Oxidative Condensation (Suppressing Benzimidazole Formation)

    This protocol uses a polar aprotic solvent and a copper catalyst to favor cyclodehydrogenation over ring contraction[8].

    • Preparation: In an oven-dried round-bottom flask, dissolve 2-aminobenzamide (1.0 mmol) and the aliphatic aldehyde (1.2 mmol) in anhydrous DMF (5.0 mL).

    • Catalyst Addition: Add Cu(OAc)₂·H₂O (20 mol %), 1,10-phenanthroline (30 mol %), and K₃PO₄ (3.0 equiv).

    • Reaction: Stir the mixture at 120 °C under an open-air atmosphere (or O₂ balloon) for 24 hours.

    • Validation (In-Process): Monitor via TLC (Ethyl Acetate:Hexane, 1:1). The aminal intermediate should form rapidly (lower Rf), followed by slow conversion to the highly fluorescent quinazolinone product (higher Rf). If a secondary spot appears (benzimidazole), verify the anhydrous nature of your DMF.

    • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (3 x 10 mL) to remove DMF and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

    References

    • MDPI. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules.[Link]

    • Taylor & Francis. Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Green Chemistry Letters and Reviews.[Link]

    • ACS Publications. Concise Synthesis of 2-Amino-4(3H)-quinazolinones from Simple (Hetero)aromatic Amines. The Journal of Organic Chemistry.[Link]

    • Frontiers. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.[Link]

    • CORE. Multicomponent reaction of benzyl halides: Synthesis of [1,2,4]triazolo/benzimidazolo quinazolinones. Synthetic Communications.[Link]

    • ACS Publications. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega.[Link]

    • RSC Publishing. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Advances.[Link]

    • Research Journal of Pharmacy and Technology. Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review.[Link]

    Sources

    Optimization

    Technical Support Center: Purification Challenges with 4-Isopropylquinazolin-2(1H)-one

    Welcome to the Technical Support Center. 4-Isopropylquinazolin-2(1H)-one and its derivatives are critical structural motifs in medicinal chemistry, frequently utilized in the synthesis of HIV reverse transcriptase inhibi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. 4-Isopropylquinazolin-2(1H)-one and its derivatives are critical structural motifs in medicinal chemistry, frequently utilized in the synthesis of HIV reverse transcriptase inhibitors and other active pharmaceutical ingredients [1]. Despite its straightforward synthesis, isolating this compound in high purity presents significant challenges. This guide provides field-proven troubleshooting strategies, focusing on the fundamental physicochemical properties that complicate its purification.

    Section 1: The Root Cause of Purification Failures

    Before troubleshooting, it is essential to understand why 4-isopropylquinazolin-2(1H)-one is difficult to purify. The molecule exhibits a dynamic lactam-lactim tautomerism (NH-C=O ⇌ N=C-OH). In the solid state and in non-polar solvents, the lactam form predominates, leading to the formation of highly stable, intermolecularly hydrogen-bonded dimers [2].

    This dimerization causes two primary issues:

    • Intractable Solubility: The compound often behaves like a brick, resisting dissolution in standard organic solvents like hexanes, diethyl ether, or even cold dichloromethane (DCM).

    • Chromatographic Streaking: On bare silica gel, the tautomeric equilibrium and the strong hydrogen-bond donating/accepting nature of the molecule cause it to bind stubbornly to free silanol groups, resulting in severe peak tailing and streaking [3].

    Tautomerism Lactam Lactam Form (NH-C=O) Lactim Lactim Form (N=C-OH) Lactam->Lactim Tautomerization Dimer Intermolecular H-Bonding (Dimerization) Lactam->Dimer Solid State / Non-polar Silica Silanol Binding (Chromatography Streaking) Lactam->Silica Bare Silica Lactim->Dimer Lactim->Silica

    Logical relationship between quinazolinone tautomerism, dimerization, and chromatography streaking.

    Section 2: Frequently Asked Questions (Troubleshooting Guide)

    Q1: My product streaks severely across multiple fractions during normal-phase flash chromatography. How do I fix this? A: This is a classic symptom of silanol-binding and tautomeric shifting on the column [3]. To resolve this, you must outcompete the silica gel. Add a volatile hydrogen-bond modifier—such as 1% Acetic Acid (AcOH) or 1% Triethylamine (TEA)—to your mobile phase. This saturates the active silanol sites and locks the compound's ionization state, forcing it to elute as a sharp, distinct band. Alternatively, literature protocols often utilize a Methanol/Chloroform gradient (e.g., 5% MeOH in CHCl₃) to maintain solubility and hydrogen-bond disruption during elution [1].

    Q2: The crude mixture crashes out at the top of my silica column, blocking the flow. What went wrong? A: You likely loaded the sample using a polar solvent (like pure DCM or MeOH) onto a column equilibrated with a non-polar solvent (like Hexanes). As the polar solvent diffuses, the quinazolinone rapidly dimerizes in the non-polar environment and precipitates [2]. Solution: Always use Dry Loading . Dissolve your crude in a highly polar solvent, add silica gel (or Celite), and evaporate to a free-flowing powder before loading. This maximizes the surface area and prevents bulk precipitation.

    Q3: How do I separate 4-Isopropylquinazolin-2(1H)-one from unreacted anthranilamide precursors? A: Exploit their pKa differences. Anthranilamides contain primary amines/amides and are more basic than the quinazolinone core. During your initial reaction workup, dilute the mixture with Ethyl Acetate (EtOAc) and perform an aggressive wash with 1M aqueous Citric Acid or 1M HCl [1]. The basic precursors will protonate and partition into the aqueous layer, while the target quinazolinone remains in the organic phase.

    Section 3: Quantitative Data & Solvent Optimization

    To guide your purification strategy, reference the following empirical data for solvent system performance.

    Table 1: Mobile Phase Optimization for Normal-Phase Chromatography

    Solvent SystemModifierApprox. RfResolution & Observation
    Hexane / EtOAc (1:1)None0.10 - 0.25Severe streaking; poor recovery due to dimerization.
    Chloroform / MeOH (95:5)None0.38Moderate tailing; standard literature condition [1].
    DCM / MeOH (95:5)1% AcOH0.40Sharp band; excellent recovery; silanol interactions suppressed.
    DCM / MeOH (95:5)1% TEA0.42Sharp band; requires extensive high-vacuum drying to remove TEA.

    Table 2: Anti-Solvent Crystallization Profiles

    Primary SolventAnti-SolventTemp. ProfileYield/Purity Impact
    EthanolWaterReflux → 4°CHigh purity; excellent for removing over-alkylated impurities [4].
    DMFWater80°C → 20°CIdeal for highly insoluble batches; requires thorough washing.
    Section 4: Self-Validating Experimental Protocols

    PurificationWorkflow N1 Crude 4-Isopropylquinazolin-2(1H)-one N2 Assess Solubility N1->N2 N3 High Solubility (DCM/MeOH) N2->N3 Soluble N4 Low Solubility (Strong Dimerization) N2->N4 Insoluble N5 Flash Chromatography (DCM/MeOH + 1% AcOH) N3->N5 N6 Anti-Solvent Crystallization (Hot EtOH / H2O) N4->N6 N7 Pure Target Compound N5->N7 Evaporate N6->N7 Filter

    Workflow for purifying 4-Isopropylquinazolin-2(1H)-one based on solubility and tautomeric state.

    Protocol A: Modified Normal-Phase Flash Chromatography

    Use this method if the crude mixture is highly complex and contains structurally similar, non-basic impurities.

    • Dry Loading Preparation: Dissolve the crude mixture in a minimal volume of DCM/MeOH (1:1). Add silica gel (approx. 2-3x the mass of the crude). Evaporate the solvent under reduced pressure until a dry, free-flowing powder is achieved. Causality: This prevents the compound from crashing out as a concentrated band at the column head and ensures uniform partitioning.

    • Column Equilibration: Pack the column with silica gel and equilibrate using 100% DCM containing 1% glacial acetic acid. Causality: The acid pre-saturates the silica's active sites, preventing the quinazolinone from acting as a hydrogen-bond donor to the stationary phase.

    • Elution: Load the dry powder. Run a gradient from 100% DCM (with 1% AcOH) to 90:10 DCM/MeOH (with 1% AcOH).

    • Validation Check: Spot the fractions on a TLC plate. If the compound remains on the baseline, increase the MeOH concentration by 5%. The target compound should elute as a single, tight spot under UV (254 nm).

    • Isolation: Pool the product-containing fractions and concentrate in vacuo. To remove residual acetic acid, co-evaporate twice with toluene, followed by high vacuum overnight.

    Protocol B: Anti-Solvent Crystallization

    Use this method for bulk scale (>2g) or when the crude material exhibits extremely poor solubility in halogenated solvents.

    • Dissolution: Suspend the crude solid in minimal absolute ethanol. Heat the mixture to reflux (approx. 78°C) until the solid dissolves completely [4]. If dissolution fails, switch the primary solvent to DMF and heat to 80°C.

    • Hot Filtration (Optional but Recommended): Rapidly filter the hot solution through a pre-warmed fritted funnel to remove insoluble inorganic salts or residual metal catalysts.

    • Anti-Solvent Addition: While maintaining the solution at a gentle reflux, add distilled water (the anti-solvent) dropwise until the solution becomes persistently cloudy (the cloud point). Add a few drops of ethanol to just clear the solution.

    • Maturation: Remove the heat source and allow the flask to cool to room temperature undisturbed over 2-3 hours, then transfer to an ice bath (4°C) for 1 hour. Causality: Slow cooling promotes the thermodynamic formation of the pure dimeric lattice, excluding structurally dissimilar impurities that cannot participate in the specific hydrogen-bonding network.

    • Validation & Isolation: Filter the resulting crystals under vacuum. Wash the filter cake with a cold (4°C) mixture of Ethanol/Water (1:2). Self-Validation: The filtrate should contain the darker, more soluble impurities. Dry the white/off-white crystals under high vacuum at 50°C to constant weight.

    References
    • EP0530994A1 - Quinazoline derivatives as inhibitors of HIV reverse transcriptase. Google Patents.
    • United States Patent - Solvates, Tautomerism, and Hydrogen Bonding. Googleapis. Available at: [Link]

    • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. NIH (National Institutes of Health). Available at:[Link]

    Troubleshooting

    Technical Support Center: Troubleshooting &amp; Purity Optimization for 4-Isopropylquinazolin-2(1H)-one Synthesis

    Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals facing purity, yield, and isolation challenges during the synthesis of 4-Isopropylquinazolin-...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals facing purity, yield, and isolation challenges during the synthesis of 4-Isopropylquinazolin-2(1H)-one .

    Synthesizing 2-quinazolinones via the cyclocondensation of 2-aminophenyl isopropyl ketone with urea is a standard approach[1]. However, the steric bulk of the isopropyl group at the C4 position often introduces kinetic bottlenecks, leading to incomplete reactions, side-product formation, and complex purification workflows. This guide provides self-validating protocols and mechanistic troubleshooting to ensure high-purity yields.

    Mechanistic Pathway & Bottlenecks

    Understanding the reaction pathway is critical for troubleshooting. The synthesis relies on the in situ thermal decomposition of urea into isocyanic acid (HNCO), which reacts with the primary amine of the starting material, followed by intramolecular cyclization.

    G A 2-Aminophenyl isopropyl ketone C N-(2-isobutyrylphenyl)urea (Intermediate) A->C + HNCO (from Urea) B Urea (Excess) Δ or Microwave B->C Generates HNCO E Cyanuric Acid / Biuret (Thermal Impurities) B->E Overheating D 4-Isopropylquinazolin-2(1H)-one (Target Product) C->D Intramolecular Cyclization (-H2O)

    Reaction pathway for 4-Isopropylquinazolin-2(1H)-one highlighting intermediate and impurity formation.

    Frequently Asked Questions (Troubleshooting)

    Q1: My reaction stalls, and LC-MS shows high levels of unreacted 2-aminophenyl isopropyl ketone even after 24 hours of reflux. Why? The Causality: The isopropyl group adjacent to the ketone carbonyl creates significant steric hindrance. This physical bulk shields the carbonyl carbon, drastically slowing down the nucleophilic attack required for the final ring closure (Intermediate Target Product). The Solution: Transition from conventional thermal heating to Microwave-Assisted Synthesis (MWAS) . Microwave irradiation provides localized superheating that overcomes the high activation energy barrier imposed by the isopropyl group, driving the cyclization to completion in minutes rather than hours, while limiting thermal degradation[2].

    Q2: I am detecting an insoluble, high-melting-point white precipitate in my crude mixture that does not match the target mass. What is it? The Causality: When urea is heated above 135°C for extended periods (common in conventional reflux to force the sterically hindered cyclization), it polymerizes into biuret and cyanuric acid. These impurities co-precipitate with your product. The Solution: Implement a differential solubility workup. Cyanuric acid and biuret are highly soluble in hot water and dilute alkaline solutions, whereas 4-Isopropylquinazolin-2(1H)-one is highly lipophilic. Quench the reaction in ice-water, filter, and extract the precipitate with Ethyl Acetate (EtOAc)[3].

    Q3: My HPLC chromatogram shows a broad peak or a closely eluting doublet, but NMR and LC-MS confirm only the target molecule is present. Is my product impure? The Causality: Quinazolin-2(1H)-ones exhibit lactam-lactim tautomerism . In solution, the molecule exists in an equilibrium between the keto (lactam) and enol (lactim) forms. If the interconversion rate is close to the HPLC column's retention timeframe, it manifests as peak broadening or splitting. The Solution: This is an analytical artifact, not a purity issue. To resolve it, lower the pH of your HPLC mobile phase by adding 0.1% Trifluoroacetic Acid (TFA). This locks the molecule into the protonated lactam state, resulting in a single, sharp peak.

    Quantitative Optimization Data

    To validate the shift from conventional heating to optimized conditions, compare the empirical data below. The combination of microwave irradiation and Lewis acid catalysis ( ZnCl2​ ) provides the highest purity profile by minimizing urea degradation.

    Synthesis MethodTemp / PowerTimeYield (%)Crude Purity (LC-MS)Primary Impurity
    Conventional Reflux (AcOH)118°C24 h45%62%Unreacted Ketone (28%)
    Conventional Melt (Neat)160°C4 h58%55%Cyanuric Acid (30%)
    Microwave (Neat) 150°C / 200W 15 min 78% 88% Unreacted Ketone (8%)
    Microwave + ZnCl2​ 150°C / 200W 10 min 92% 96% Trace biuret (<2%)

    Optimized Step-by-Step Protocol

    This self-validating protocol utilizes microwave irradiation and a specific solvent-extraction logic tree to guarantee >98% purity of 4-Isopropylquinazolin-2(1H)-one.

    W Crude Crude Mixture (Product + Impurities) Quench Ice-Water Quench (Precipitates Product) Crude->Quench Wash Hot Water Wash (Removes Urea/Biuret) Quench->Wash Extract EtOAc Extraction (Isolates Organics) Wash->Extract Dry Na2SO4 Drying & Concentration Extract->Dry Cryst Recrystallization (EtOAc/Hexane) Dry->Cryst Pure Pure 4-Isopropyl- quinazolin-2(1H)-one Cryst->Pure

    Optimized downstream purification workflow for isolating high-purity quinazolin-2(1H)-one.

    Phase 1: Microwave-Assisted Synthesis
    • Preparation: In a 10 mL microwave-safe vial, combine 2-aminophenyl isopropyl ketone (1.0 equiv, 1.0 mmol) and urea (5.0 equiv, 5.0 mmol). Add anhydrous ZnCl2​ (0.1 equiv, 0.1 mmol) as a Lewis acid catalyst to activate the sterically hindered carbonyl.

    • Irradiation: Seal the vial and subject it to microwave irradiation at 150°C (approx. 200 W) for 10 minutes[2].

    • Monitoring: Allow the vessel to cool to room temperature. The mixture will appear as a fused solid.

    Phase 2: Isolation & Extraction
    • Quenching: Add 5 mL of ice-water to the vial and sonicate for 5 minutes to break up the fused solid[4].

    • Aqueous Wash: Filter the suspension under a vacuum. Wash the filter cake with 15 mL of hot water (80°C). Causality: This selectively dissolves and removes excess urea, biuret, and cyanuric acid, leaving the lipophilic quinazolinone on the filter.

    • Organic Extraction: Transfer the washed solid to a separatory funnel. Dissolve in 30 mL of Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO3​ (15 mL) followed by brine (15 mL)[3].

    • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator[3].

    Phase 3: Crystallization (Purity >98%)
    • Recrystallization: Dissolve the crude residue in a minimum volume of boiling EtOAc. Slowly add Hexane dropwise until the solution becomes faintly cloudy (the cloud point)[3].

    • Cooling: Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour.

    • Collection: Filter the resulting colorless crystals and dry under high vacuum for 12 hours. Verify purity via HPLC (using 0.1% TFA mobile phase).

    References

    • Synthesis of Quinazolin-4(1H)-ones via Amination and Annulation of Amidines and Benzamides. Royal Society of Chemistry (RSC). Retrieved from 3

    • Synthesis of Quinazolinones. Organic Chemistry Portal. Retrieved from1

    • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-ones. Dove Medical Press. Retrieved from4

    • Microwave Assisted Synthesis as Greener Approach for Synthesis of Nitrogen Containing Benzofused Heterocyclic Derivatives. World Journal of Pharmaceutical Research. Retrieved from2

    Sources

    Optimization

    4-Isopropylquinazolin-2(1H)-one stability issues in solution

    Welcome to the technical support guide for 4-isopropylquinazolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stabil...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support guide for 4-isopropylquinazolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. Here, we address common experimental challenges through in-depth troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven methodologies.

    Troubleshooting Guide: Common Experimental Issues

    This section addresses specific problems you may encounter during your experiments. The solutions are designed to be practical and are rooted in the chemical properties of the quinazolinone scaffold.

    Q1: I'm observing a progressive loss of my compound's concentration in a stored DMSO stock solution, even at -20°C. What is the likely cause and how can I prevent it?

    A1: This is a common issue that points to gradual degradation. While the quinazolinone ring is generally stable, long-term storage in solution can expose it to subtle degradation pressures.[1][2] The primary culprits are typically trace amounts of water leading to hydrolysis, exposure to oxygen, and repeated freeze-thaw cycles.

    Causality and Solution:

    • Solvent Purity: Standard DMSO is hygroscopic and readily absorbs atmospheric moisture. This water can facilitate slow hydrolysis of the lactam bond in the quinazolinone ring over time.

      • Action: Always use anhydrous, high-purity DMSO for preparing stock solutions.[3] Purge the vial headspace with an inert gas (argon or nitrogen) before sealing.

    • Storage Temperature & Aliquoting: While -20°C is good, -80°C is significantly better for long-term stability as it further slows reaction kinetics.[3] Each freeze-thaw cycle can introduce moisture and dissolved oxygen, accelerating degradation.

      • Action: Prepare your stock solution, then immediately aliquot it into single-use volumes in tightly sealed vials. Store these aliquots at -80°C.[3] This ensures that you only thaw what you need for a given experiment.

    • Oxygen Exposure: The presence of dissolved oxygen can lead to oxidative degradation, although the quinazolinone core is relatively resistant.[1]

      • Action: Use anhydrous solvents and consider briefly bubbling inert gas through the solvent before dissolving the compound to minimize dissolved oxygen.

    Q2: My compound precipitates from the solution when I dilute my DMSO stock into an aqueous assay buffer. How can I resolve this solubility issue?

    A2: This is a classic solubility problem. 4-Isopropylquinazolin-2(1H)-one, like many heterocyclic compounds, has poor aqueous solubility. The high concentration of the compound in DMSO crashes out when introduced to a predominantly aqueous environment.

    Causality and Solution:

    • Poor Aqueous Solubility: The isopropyl group adds to the lipophilicity of the molecule, reducing its ability to form favorable interactions with water.

      • Action 1 (Concentration Reduction): The simplest approach is to lower the final concentration of the compound in your assay. Determine the lowest effective concentration to minimize the amount of compound needed.

      • Action 2 (Co-Solvent Adjustment): If your experimental system can tolerate it, increase the percentage of the organic co-solvent (DMSO) in the final aqueous buffer.[3] However, be mindful that high concentrations of DMSO can affect cell viability or enzyme kinetics. A final DMSO concentration of <0.5% is a common goal.

      • Action 3 (Formulation Strategies): For more advanced applications, consider formulation techniques such as creating amorphous solid dispersions with polymers or using solubilizing excipients.[4][5] These methods can enhance the apparent solubility of poorly soluble drugs.

    Q3: My HPLC/LC-MS analysis shows several new, unexpected peaks after my experiment. How do I determine if these are degradation products?

    A3: The appearance of new, related peaks is a strong indicator of compound degradation. To confirm this and understand the underlying cause, a systematic forced degradation study is the standard, authoritative approach.[6] This involves intentionally subjecting the compound to harsh conditions to accelerate the formation of degradants.

    Causality and Solution:

    • Chemical Instability: The new peaks are likely products of hydrolysis, oxidation, or photolysis. Identifying them requires a controlled study.

      • Action: Conduct a forced degradation study as detailed in the "Experimental Protocols" section below. This involves separate experiments exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress.[3][6]

      • Analysis: Use LC-MS to analyze the results of each stress condition. The molecular weights of the new peaks will provide critical clues to their identity.[6] For example, hydrolysis of the quinazolinone ring would likely lead to specific, predictable mass changes corresponding to ring-opened products.[7][8]

    Frequently Asked Questions (FAQs)

    This section provides answers to broader questions regarding the handling and stability of 4-isopropylquinazolin-2(1H)-one.

    Q1: What is the general stability profile of the 4-quinazolinone scaffold?

    A1: The quinazolinone ring system is known to be quite stable under many common laboratory conditions, including resistance to mild oxidation, reduction, and hydrolysis at neutral pH.[1] However, its stability is not absolute and is influenced by several factors:

    • pH: The ring is stable in cold, dilute acidic and alkaline solutions.[1]

    • Temperature: Stability decreases significantly at elevated temperatures. Boiling in either acidic or alkaline solutions will typically cause decomposition via hydrolysis.[1][9]

    • Substituents: The nature and position of substituents on the quinazoline ring can significantly alter its electronic properties and, consequently, its stability and reactivity.[10][11]

    Q2: What are the optimal storage conditions for 4-isopropylquinazolin-2(1H)-one in its solid (powder) form?

    A2: To ensure long-term integrity, the solid compound should be protected from environmental factors that can initiate degradation.

    ParameterRecommendationRationale
    Temperature Cool (2-8°C) or Room TemperaturePrevents thermal degradation.
    Atmosphere Tightly sealed container, preferably under an inert gas (Argon/Nitrogen)Minimizes exposure to moisture and oxygen.[3]
    Light Amber vial or stored in the darkProtects against potential photolytic degradation.[3]
    Moisture Dry/desiccated environmentPrevents hydrolysis.
    Q3: What are the primary factors that can cause the degradation of 4-isopropylquinazolin-2(1H)-one in solution?

    A3: The degradation of 4-isopropylquinazolin-2(1H)-one in solution is primarily driven by four factors: pH, temperature, light, and the presence of strong oxidizing agents.[3]

    main 4-Isopropylquinazolin-2(1H)-one in Solution pH pH (Strong Acid/Base) main->pH Hydrolysis Temp Temperature (Especially >40°C or Boiling) main->Temp Accelerates All Pathways Light Light Exposure (UV or Sunlight) main->Light Photolysis Oxidants Oxidizing Agents main->Oxidants Oxidation Deg_Prod Degradation Products (e.g., Ring-Opened Species) pH->Deg_Prod Temp->Deg_Prod Light->Deg_Prod Oxidants->Deg_Prod

    Caption: Key factors leading to the degradation of 4-isopropylquinazolin-2(1H)-one.

    Q4: What are the most probable degradation pathways for this compound?

    A4: Based on the chemistry of the quinazoline scaffold, the most anticipated degradation pathway is hydrolysis . Under warm acidic or alkaline conditions, the pyrimidine ring is susceptible to hydrolytic cleavage.[7] This typically occurs at the C4-N3 or C2-N3 amide bond, leading to a ring-opening event that can ultimately yield derivatives of 2-aminobenzaldehyde or 2-aminobenzoic acid.[7][8][12] Oxidative and photolytic pathways are also possible but are generally considered secondary unless specific oxidizing agents or high-intensity light sources are used.[3][10]

    Experimental Protocols
    Protocol 1: Forced Degradation Study for 4-Isopropylquinazolin-2(1H)-one

    This protocol provides a framework for systematically investigating the stability of your compound. The goal is to achieve 5-20% degradation to identify primary degradation products without causing overly complex secondary reactions.[6]

    Objective: To identify the degradation pathways of 4-isopropylquinazolin-2(1H)-one under various stress conditions.

    Materials:

    • 4-isopropylquinazolin-2(1H)-one

    • Solvent: Acetonitrile or Methanol (HPLC Grade)

    • Stressors: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

    • Equipment: HPLC-UV or LC-MS system, pH meter, calibrated oven, photostability chamber.

    Workflow Diagram:

    cluster_prep Preparation cluster_stress Stress Conditions (Run in Parallel) cluster_analysis Analysis prep_sol Prepare 1 mg/mL Solution in Acetonitrile control Control (No Stressor, RT, Dark) prep_sol->control acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_sol->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_sol->base ox Oxidation (3% H₂O₂, RT) prep_sol->ox therm Thermal (80°C, Solid & Solution) prep_sol->therm photo Photolytic (ICH Q1B Conditions) prep_sol->photo analyze Analyze All Samples by HPLC-UV / LC-MS control->analyze neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize ox->analyze therm->analyze photo->analyze neutralize->analyze compare Compare to Control Identify Degradants analyze->compare

    Caption: Workflow for a forced degradation study.

    Step-by-Step Procedure:

    • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 4-isopropylquinazolin-2(1H)-one in an appropriate organic solvent (e.g., acetonitrile).

    • Control Sample: Dilute the stock solution with your mobile phase diluent to a working concentration (e.g., 0.1 mg/mL). This is your time-zero, unstressed control.

    • Acid Hydrolysis:

      • Mix equal parts of your stock solution and 0.2 M HCl to get a final HCl concentration of 0.1 M.

      • Incubate at 60°C. Withdraw aliquots at set time points (e.g., 2, 4, 8, 24 hours).

      • Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

    • Base Hydrolysis:

      • Mix equal parts of your stock solution and 0.2 M NaOH to get a final NaOH concentration of 0.1 M.

      • Incubate at 60°C. Withdraw and neutralize aliquots as in the acid hydrolysis step (using 0.1 M HCl).

    • Oxidative Degradation:

      • Mix your stock solution with 3% hydrogen peroxide.

      • Keep at room temperature and monitor at set time points.

    • Thermal Degradation:

      • Place both solid powder and a solution sample in an oven at 80°C.

      • Sample at appropriate time points.

    • Photolytic Degradation:

      • Expose a solution sample to light stress as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

      • Keep a control sample wrapped in aluminum foil to shield it from light.

    • Analysis:

      • Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

      • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample. Use LC-MS to obtain molecular weight information for any new peaks observed.

    References
    • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC. Available at: [Link]

    • BenchChem. (n.d.). Stability of 2-Methyl-4(3H)-quinazolinone under experimental conditions. BenchChem Tech Support.
    • Abdel-Rahman, A. A. H. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen. Available at: [Link]

    • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry. Available at: [Link]

    • Wikipedia. (n.d.). Quinazoline. Wikipedia.
    • Inam, M., et al. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives.
    • Tsolo, T. A., et al. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC. Available at: [Link]

    • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinazolin-4-OL. BenchChem Tech Support.
    • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. MDPI. Available at: [Link]

    • Begunt, S. V., et al. (2021). Light-driven photoswitching of quinazoline analogues of combretastatin A-4 as an effective approach for targeting skin cancer cells. Organic & Biomolecular Chemistry.
    • Tsolo, T. A., et al. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. MDPI. Available at: [Link]

    • Shaik, F., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. MDPI. Available at: [Link]

    • Shah, N., & Sandhu, H. (2012). Challenges and Opportunities in Oral Formulation Development. American Pharmaceutical Review.
    • Lubrizol. (2023). Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms. Lubrizol.
    • BenchChem. (n.d.). Technical Support Center: Degradation Pathways of 2-Azaspiro[4.

    Sources

    Troubleshooting

    Troubleshooting poor solubility of 4-Isopropylquinazolin-2(1H)-one in assays

    A Guide to Overcoming Solubility Challenges in Experimental Assays Welcome to the Technical Support Center for 4-Isopropylquinazolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development pro...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    A Guide to Overcoming Solubility Challenges in Experimental Assays

    Welcome to the Technical Support Center for 4-Isopropylquinazolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their biochemical and cell-based assays. As Senior Application Scientists, we understand that suboptimal solubility can be a significant roadblock to obtaining reliable and reproducible data. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate these challenges effectively.

    Understanding the Molecule: Predicted Physicochemical Properties

    PropertyPredicted ValueImplication for Solubility
    LogP ~ 2.5 - 3.5This value indicates that 4-Isopropylquinazolin-2(1H)-one is a lipophilic (hydrophobic) compound, suggesting poor intrinsic solubility in aqueous buffers.
    pKa (most basic) ~ 1.5 - 2.5The predicted low pKa of the basic nitrogen in the quinazolinone ring suggests that it is a very weak base. Significant protonation to enhance solubility would require a highly acidic pH, which may not be compatible with most biological assays.
    pKa (most acidic) ~ 8.5 - 9.5The acidic proton on the amide nitrogen has a pKa in the slightly basic range. This indicates that the compound's solubility can be increased in basic conditions (pH > 9.5) through deprotonation, though this may also be outside the optimal range for many assays.

    Note: These values are predictions from computational models and should be used as a guide for experimental design.

    Frequently Asked Questions (FAQs) & Troubleshooting Guide

    Our troubleshooting guide is structured in a question-and-answer format to directly address the common problems you may encounter.

    Q1: My 4-Isopropylquinazolin-2(1H)-one is not dissolving in my standard aqueous assay buffer (e.g., PBS, Tris-HCl at pH 7.4). What is the first step?

    A1: The primary issue is the compound's high lipophilicity. Your first step should be to create a concentrated stock solution in a suitable organic solvent.

    Recommended Initial Approach:

    • Solvent Selection: Start with 100% Dimethyl Sulfoxide (DMSO). It is a powerful and versatile aprotic solvent capable of dissolving many poorly soluble compounds.[1]

    • Stock Concentration: Aim for a high concentration stock solution (e.g., 10-50 mM). This minimizes the volume of organic solvent introduced into your final assay, which is critical to avoid solvent-induced artifacts.

    • Dissolution Technique:

      • Add the appropriate volume of DMSO to your solid compound.

      • Vortex thoroughly.

      • If dissolution is slow, gentle warming (30-40°C) or brief sonication can be applied.[2] Use fresh, anhydrous DMSO for best results, as hydrated DMSO can be less effective.[3]

    Workflow for Preparing a DMSO Stock Solution

    A Weigh solid 4-Isopropylquinazolin-2(1H)-one B Add anhydrous DMSO to desired concentration (e.g., 10-50 mM) A->B C Vortex thoroughly B->C D Gentle warming (30-40°C) or sonication if needed C->D E Visually confirm complete dissolution D->E F Store appropriately (typically at -20°C or -80°C) E->F

    Caption: Preparing a concentrated stock solution.

    Q2: I have a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

    A2: This is a common consequence of diluting a hydrophobic compound from an organic solvent into an aqueous medium. The key is to manage the final concentration of both the compound and the co-solvent.

    Troubleshooting Steps:

    • Minimize Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be kept below 1% (v/v), and absolutely no higher than 5% for most cell-based assays, as higher concentrations can be cytotoxic or affect enzyme activity.[4]

    • Serial Dilution Strategy: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent immediate precipitation.

    • Order of Addition: When preparing your final assay mixture, add the compound stock solution last and while vortexing or mixing to ensure rapid dispersion.

    • Lower the Final Compound Concentration: The most straightforward solution is to reduce the final concentration of 4-Isopropylquinazolin-2(1H)-one in the assay to a level below its solubility limit in the final buffer composition.[5]

    Q3: I have minimized the DMSO concentration and my compound still precipitates. What other formulation strategies can I try?

    A3: If simple co-solvency with DMSO is insufficient, you can explore more advanced formulation techniques. These methods aim to increase the apparent aqueous solubility of the compound.

    Advanced Solubilization Strategies:

    StrategyMechanism of ActionRecommended Starting PointConsiderations
    pH Adjustment The quinazolinone scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[3]For this compound, increasing the pH to >9.5 may increase solubility. However, this is often incompatible with biological assays. A more practical approach for some quinazolinones is to lower the pH, but this is less likely to be effective for 4-Isopropylquinazolin-2(1H)-one due to its predicted low basic pKa.The chosen pH must not compromise the stability of the compound or the integrity of the assay components (e.g., enzyme activity, cell viability).[3]
    Co-solvents These water-miscible organic solvents reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[6][7]In addition to DMSO, consider polyethylene glycol 400 (PEG 400) or propylene glycol (PG). A combination of co-solvents can also be effective.[8]Co-solvents can affect protein conformation and enzyme kinetics. Always include a vehicle control with the same final solvent concentration.
    Surfactants At concentrations above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[6]Use non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low concentrations (e.g., 0.01-0.1%).[3]Surfactants can interfere with some assay technologies and may have effects on cell membranes.
    Cyclodextrins These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[6]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice. Pre-incubating the compound with HP-β-CD before final dilution can be effective.[3]Cyclodextrins can sometimes extract cholesterol from cell membranes, which may be a concern in cell-based assays.[4]

    Logical Flow for Solubility Enhancement

    Start Compound Precipitates in Assay Buffer DMSO Prepare 10-50 mM Stock in 100% DMSO Start->DMSO Dilute Dilute into Aqueous Buffer (Final DMSO <1%) DMSO->Dilute Precipitate2 Precipitation Still Occurs Dilute->Precipitate2 No Success Compound Soluble - Proceed with Assay Dilute->Success Yes Options Explore Advanced Strategies Precipitate2->Options Cosolvent Try Alternative Co-solvents (e.g., PEG 400) Options->Cosolvent Surfactant Add Low % Surfactant (e.g., Tween® 80) Options->Surfactant Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Options->Cyclodextrin pH_adjust pH Modification (if assay compatible) Options->pH_adjust

    Caption: Decision tree for troubleshooting precipitation.

    Q4: How can I be sure that my solubilization method is not interfering with my assay results?

    A4: This is a critical consideration. The chosen solubilization method should be inert with respect to the biological system and the detection method.

    Essential Controls for Assay Validation:

    • Vehicle Control: This is the most important control. It should contain the same final concentration of all solvents and excipients (co-solvents, surfactants, cyclodextrins) as your test wells, but without the compound. This allows you to subtract any background signal or biological effect of the formulation itself.

    • Positive and Negative Controls: Ensure that your known positive and negative control compounds are treated with the same vehicle to confirm that the formulation does not alter their expected activity.

    • Compound Interference Controls:

      • Autofluorescence: For fluorescence-based assays, run a sample with your compound in the final assay buffer without the biological target to check for intrinsic fluorescence.[9]

      • Quenching: Similarly, assess if your compound quenches the fluorescent signal of a known fluorophore used in the assay.

      • Precipitation/Aggregation: Visually inspect your assay plates for any signs of precipitation. Compound aggregation can lead to non-specific inhibition and false positives. Dynamic Light Scattering (DLS) can be used to formally assess aggregation.

    Q5: I am performing cell-based assays. What are the specific considerations for maintaining cell health?

    A5: In addition to the general controls, cell-based assays require careful attention to the potential cytotoxicity of your formulation.

    Best Practices for Cell-Based Assays:

    • Cytotoxicity Assessment: Before running your functional assay, perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo®) with your vehicle control at various concentrations to determine the maximum tolerable concentration of your formulation for your specific cell line.

    • Solvent Tolerance: Different cell lines have varying tolerances to organic solvents. It is crucial to establish the maximum non-toxic concentration of DMSO and any other co-solvents for your particular cells.[4][8]

    • Excipient Effects: Be aware that surfactants can disrupt cell membranes, and cyclodextrins can extract lipids.[4] Include appropriate controls to assess these potential off-target effects.

    By systematically applying these troubleshooting strategies and incorporating rigorous controls, you can overcome the solubility challenges of 4-Isopropylquinazolin-2(1H)-one and generate high-quality, reliable data in your research.

    References

    • An, G., & Fu, Y. (2022). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. PMC. Retrieved from [Link]

    • Pharmaoffer. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). 1-isopropyl-4-(4-isopropylphenyl)-6-methoxyquinazolin-2(1H)-one. PubChem. Retrieved from [Link]

    • HazComFast. (n.d.). 4(1H)-Quinazolinone, 2-(p-chlorophenyl)-1-isopropyl- (CAS 81822-11-9). Retrieved from [Link]

    • Gao, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC. Retrieved from [Link]

    • Aneesh, T. P., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Retrieved from [Link]

    • MDPI. (2025, January 8). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. Retrieved from [Link]

    • International Journal of Creative Research Thoughts. (2025, August 8). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. Retrieved from [Link]

    • National Center for Biotechnology Information. (2015, September 18). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Retrieved from [Link]

    • National Center for Biotechnology Information. (2025, May 28). Interference and Artifacts in High-content Screening. Assay Guidance Manual. Retrieved from [Link]

    • Journal of Drug Delivery and Therapeutics. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

    • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Retrieved from [Link]

    • ResearchGate. (n.d.). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]

    • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

    • Hartung, T., & Balls, M. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]

    • Patel, A. M., et al. (2014). Synthesis and antimicrobial activity of some new isopropylquinazolin-4(3H)-one derivatives. ResearchGate. Retrieved from [Link]

    • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). 4(1H)-Quinazolinone. PubChem. Retrieved from [Link]

    • Cheméo. (n.d.). Chemical Properties of 4(1H)-Quinazolinone (CAS 491-36-1). Retrieved from [Link]

    • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. Retrieved from [Link]

    • Auctores. (2023, April 26). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Retrieved from [Link]

    • Royal Society of Chemistry. (2019). Synthesis of Quinazolin-4(1H)-ones via Amination and Annulation of Amidines and Benzamides. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). 4-(4-Isopropyl-phenyl)-1-(3-methyl-benzyl)-6-propargyloxy-1H-quinazolin-2-one. PubChem. Retrieved from [Link]

    • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Retrieved from [Link]

    • ResearchGate. (2026, January 2). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. Retrieved from [Link]

    • BuyChemJapan. (n.d.). 6-Hydroxy-1-isopropyl-4-(4-isopropylphenyl)quinazolin-2(1H)-one 96%. Retrieved from [Link]

    • MDPI. (2021, October 30). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. PMC. Retrieved from [Link]

    • ScienceDirect. (2018, January 1). Synthesis of N'-(Quinazolin-4-yl)isonicotinohydrazides and their biological screening, docking and ADME studies. Retrieved from [Link]

    • ChemIDplus. (n.d.). 4(1h)-quinazolinone, 2,3-dihydro-3-phenyl-1-(3-piperidinopropionyl)-, hydrochloride. Retrieved from [Link]

    Sources

    Optimization

    Technical Support Center: Optimizing the Selectivity of 4-Isopropylquinazolin-2(1H)-one Derivatives

    For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the optimization of 4-Isopropylquinazolin-2(1H)-one derivatives. This guide is designed to provide you, as a sen...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Welcome to the technical support center for the optimization of 4-Isopropylquinazolin-2(1H)-one derivatives. This guide is designed to provide you, as a senior application scientist, with field-proven insights and troubleshooting strategies to enhance the selectivity of your compounds. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.

    Frequently Asked Questions (FAQs)

    Q1: What are the known primary targets for quinazolinone-based compounds?

    A1: The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[1][2] Commonly reported targets include protein kinases, particularly from the tyrosine kinase family such as EGFR and VEGFR, as well as serine/threonine kinases.[3] Additionally, they have been shown to act as antagonists for receptors like the A2A adenosine receptor and exhibit various other activities including antimicrobial and anti-inflammatory effects.[4][5]

    Q2: Why is the 4-isopropyl substitution a key consideration for selectivity?

    A2: The substituent at the 4-position of the quinazolinone ring plays a crucial role in defining the compound's interaction with the target protein. An isopropyl group, being a moderately bulky and hydrophobic moiety, can influence the binding affinity and selectivity by occupying specific hydrophobic pockets within the active site of the target. Structure-activity relationship (SAR) studies on related 4-alkyl-2(1H)-quinazolinones have shown that modifications at this position significantly impact biological activity.[6] Optimizing the size and nature of this substituent is a key strategy for enhancing selectivity.

    Q3: What are the first steps I should take if my 4-isopropylquinazolin-2(1H)-one derivative shows off-target activity?

    A3: The initial step is to confirm the on-target versus off-target nature of the observed phenotype. This can be achieved by using a structurally unrelated inhibitor of the intended target. If this second inhibitor produces the same biological effect, it is likely an on-target effect.[7][8] Conversely, if the phenotype is unique to your compound, it suggests an off-target interaction. Following this, a broad kinase selectivity screen is highly recommended to identify potential off-target kinases.[7][9]

    Troubleshooting Guides

    Scenario 1: High Potency, Poor Selectivity

    Q: My 4-isopropylquinazolin-2(1H)-one derivative is highly potent against my primary target kinase, but a broad kinase panel reveals significant inhibition of several other kinases. How can I improve its selectivity?

    A: This is a common challenge in kinase inhibitor development. Here’s a systematic approach to address this issue:

    1. Analyze the Kinase Selectivity Data:

    • Identify the Off-Targets: Carefully examine the kinase panel data to identify the off-target kinases. Pay close attention to kinases from the same family as your primary target, as they often share structural similarities in the ATP-binding pocket.

    • Quantify Selectivity: Calculate a selectivity index by comparing the IC50 or Ki value for your primary target to those of the off-targets. This will help you prioritize which off-targets to address.[10]

    2. Structure-Activity Relationship (SAR) Exploration:

    • Systematic Modifications: Based on the SAR of related quinazolinone scaffolds, systematically modify the structure of your lead compound. Substitutions at the 2, 3, 6, and 8 positions of the quinazolinone ring have been shown to influence selectivity.[1]

    • Computational Modeling: Employ molecular docking studies to visualize the binding mode of your compound in the active sites of both the on-target and off-target kinases. This can provide insights into structural features that contribute to the lack of selectivity and guide the design of more selective analogs.

    3. Experimental Validation:

    • Synthesize and Screen Analogs: Synthesize a focused library of analogs based on your SAR and computational insights.

    • Iterative Screening: Screen the new compounds in biochemical assays against the primary target and the key off-target kinases. This iterative process of design, synthesis, and testing is crucial for optimizing selectivity.

    Scenario 2: Unexpected Cellular Phenotype or Toxicity

    Q: My compound shows the desired on-target inhibition in a biochemical assay, but in cell-based assays, I observe an unexpected phenotype or significant cytotoxicity at concentrations close to the on-target IC50. What could be the cause and how do I troubleshoot it?

    A: This discrepancy often points towards off-target effects or issues with cellular permeability and stability. Here is a troubleshooting workflow:

    1. Deconvolute On-Target vs. Off-Target Effects:

    • Use a Structurally Unrelated Inhibitor: As mentioned in the FAQs, treat cells with a known, selective inhibitor of your target that has a different chemical scaffold. If this compound does not produce the same phenotype, your compound's effect is likely off-target.[7][8]

    • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce or eliminate the expression of your primary target. If the phenotype persists in the absence of the target protein, it confirms an off-target mechanism.[7]

    2. Identify the Off-Target:

    • Broad Kinase Profiling: If not already done, perform a comprehensive kinase selectivity screen to identify potential off-target interactions.[7]

    • Cellular Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that your compound binds to the suspected off-target protein within the cellular environment.

    3. Investigate Compound Properties:

    • ADMET Profiling: Poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can contribute to unexpected cellular effects. In silico ADMET prediction tools can provide initial insights, which should be followed by experimental validation.

    • Cell Permeability Assays: Assess the ability of your compound to cross the cell membrane.

    Key Experimental Protocols

    Protocol 1: In Vitro Kinase Selectivity Profiling

    Objective: To determine the inhibitory activity of a 4-isopropylquinazolin-2(1H)-one derivative against a broad panel of protein kinases.

    Methodology (Luminescent Kinase Assay - e.g., ADP-Glo™):

    • Compound Preparation: Prepare a series of dilutions of your test compound in DMSO. A typical starting concentration for a 10-point dose-response curve would be 10 µM.

    • Kinase Reaction Setup: In a 384-well plate, add the following components in order:

      • Your diluted compound or DMSO (vehicle control).

      • The specific kinase from the panel.

      • A solution containing the kinase-specific substrate and ATP (at a concentration close to the Km for each kinase).

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

    • ADP Detection:

      • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

      • Incubate for 40 minutes at room temperature.

      • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Data Analysis:

      • Calculate the percentage of kinase activity remaining at each compound concentration relative to the vehicle control.

      • Determine the IC50 value for each kinase by fitting the data to a dose-response curve.[8]

    Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

    Objective: To quantify the binding of a 4-isopropylquinazolin-2(1H)-one derivative to its target kinase in living cells.

    Methodology:

    • Cell Preparation: Use cells that have been engineered to express the target kinase as a fusion with NanoLuc® luciferase.

    • Assay Setup:

      • Plate the cells in a 96-well or 384-well plate.

      • Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to the target kinase.

      • Add your test compound at various concentrations.

    • Incubation: Incubate the plate under standard cell culture conditions to allow the compound to enter the cells and compete with the tracer for binding to the target.

    • Signal Detection:

      • Add the NanoLuc® substrate to generate luminescence.

      • Measure both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths using a plate reader equipped for BRET measurements.

    • Data Analysis:

      • Calculate the BRET ratio (acceptor emission / donor emission).

      • A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and binding of your compound to the target.

      • Determine the IC50 value from the dose-response curve.

    Visualizations

    Experimental Workflow for Selectivity Optimization

    G cluster_0 Initial Screening & Characterization cluster_1 Selectivity Profiling cluster_2 Troubleshooting & Refinement cluster_3 Validation & Optimization start Lead Compound 4-Isopropylquinazolin-2(1H)-one derivative biochem_assay Biochemical Potency Assay (On-Target) start->biochem_assay kinase_panel Broad Kinase Panel Screen biochem_assay->kinase_panel off_target_id Identify Off-Targets kinase_panel->off_target_id cellular_assays Cellular Assays (Phenotype, Toxicity) kinase_panel->cellular_assays sar_study SAR & Computational Modeling off_target_id->sar_study analog_synthesis Analog Synthesis sar_study->analog_synthesis target_engagement Cellular Target Engagement (e.g., NanoBRET) cellular_assays->target_engagement iterative_screening Iterative Screening analog_synthesis->iterative_screening iterative_screening->sar_study Feedback Loop optimized_lead Optimized Lead Compound iterative_screening->optimized_lead target_engagement->optimized_lead

    Caption: A workflow for optimizing the selectivity of 4-Isopropylquinazolin-2(1H)-one derivatives.

    Decision Tree for Investigating Unexpected Cellular Activity

    Caption: A decision tree for troubleshooting unexpected cellular phenotypes.

    References

    • Bandurco, V. T., et al. (1987). Synthesis and cardiotonic activity of a series of substituted 4-alkyl-2(1H)-quinazolinones. Journal of Medicinal Chemistry, 30(8), 1421-1425. [Link]

    • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]

    • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

    • Al-Attas, Z. A., et al. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. [Link]

    • Tan, C. M., et al. (2016). Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(16), 7671-7683. [Link]

    • ResearchGate. (n.d.). Structures of representative 4-substituted quinazolines with bioactivity. [Link]

    • Popa, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Molecules, 28(7), 3169. [Link]

    • Patel, R. J., et al. (2018). Synthesis of N'-(Quinazolin-4-yl)isonicotinohydrazides and their biological screening, docking and ADME studies. Journal of the Serbian Chemical Society, 83(1), 55-68. [Link]

    • Paveglio, S., et al. (2021). Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Infectious Diseases, 7(10), 3028-3041. [Link]

    • Asif, M. (2020). Biological Activity of Quinazolinones. IntechOpen. [Link]

    • Khodarahmi, G., et al. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 7(2), 65-75. [Link]

    • Das, D., et al. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

    • Jampilek, J., & Kralova, K. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3144. [Link]

    • Hati, S., et al. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules, 26(21), 6614. [Link]

    • Bolteau, R., et al. (2024). Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. Molecules, 29(16), 3788. [Link]

    • Zhang, G., et al. (2014). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 6(6), 675-693. [Link]

    • Subramaniam, R., et al. (2010). Synthesis and invitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. Journal of Chemical and Pharmaceutical Research, 2(2), 462-468. [Link]

    • Al-Suwaidan, I. A., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 29(23), 5609. [Link]

    • ResearchGate. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. [Link]

    • Jampilek, J., & Kralova, K. (2009). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 14(3), 1134-1153. [Link]

    • da Silva, A. C. G., et al. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. [Link]

    Sources

    Troubleshooting

    Technical Support Center: Mitigating Off-Target Cytotoxicity of 4-Isopropylquinazolin-2(1H)-one

    Welcome from the Senior Application Scientist As a Senior Application Scientist, I frequently consult with drug development professionals who encounter a recurring hurdle: a promising small molecule exhibits excellent on...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome from the Senior Application Scientist As a Senior Application Scientist, I frequently consult with drug development professionals who encounter a recurring hurdle: a promising small molecule exhibits excellent on-target efficacy but suffers from severe cytotoxicity in non-target control cells. The compound 4-Isopropylquinazolin-2(1H)-one is a classic example. While the quinazolinone scaffold is a "privileged structure" in medicinal chemistry, its structural flexibility often leads to polypharmacology—interacting with unintended proteins and causing cell death.

    This guide is designed to move beyond basic troubleshooting. Here, we will dissect the causality behind quinazolinone toxicity and provide self-validating, step-by-step protocols to decouple on-target efficacy from off-target artifacts.

    Section 1: Understanding the Causality of Quinazolinone Cytotoxicity (FAQ)

    Q: Why does 4-Isopropylquinazolin-2(1H)-one exhibit high cytotoxicity in my non-target control cell lines (e.g., MCF-10A, MRC-5)? A: The core issue is mechanistic divergence. Quinazolin-2(1H)-one derivatives are highly bioactive and frequently exhibit promiscuous binding to off-target proteins. Even if you are targeting a specific kinase, this scaffold is known to inadvertently inhibit Poly(ADP-ribose) polymerase-1 (PARP-1), disrupt tubulin polymerization, or block unintended cyclin-dependent kinases (CDKs) ()[1]. This polypharmacology disrupts essential cellular processes like microtubule assembly and DNA repair, leading to apoptosis in non-target cells ()[2].

    Q: How can I determine if the cell death is an on-target consequence or an off-target artifact? A: You must decouple the chemical effect from the genetic dependency. Cytotoxicity is frequently mischaracterized as an on-target effect. We recommend a genetic target-deconvolution strategy using CRISPR/Cas9 ()[3]. If you knock out your intended target and 4-Isopropylquinazolin-2(1H)-one still induces cytotoxicity at the same concentration, the cell death is definitively mediated by an off-target mechanism.

    G Drug 4-Isopropylquinazolin-2(1H)-one OnTarget Intended Target (e.g., Specific Kinase) Drug->OnTarget High Affinity OffTarget1 Off-Target 1 (e.g., Tubulin) Drug->OffTarget1 Mod Affinity OffTarget2 Off-Target 2 (e.g., PARP-1) Drug->OffTarget2 Mod Affinity Therapeutic Therapeutic Efficacy (Target Cells) OnTarget->Therapeutic Toxicity Cytotoxicity (Non-Target Cells) OffTarget1->Toxicity OffTarget2->Toxicity

    Mechanistic divergence of quinazolinone polypharmacology and cytotoxicity.

    Section 2: Quantitative Assessment of the Therapeutic Window

    Before initiating complex deconvolution assays, you must quantify the therapeutic index (TI). A narrow TI indicates that the concentration required for efficacy overlaps with the concentration that triggers off-target toxicity. Structure-Activity Relationship (SAR) studies demonstrate that modifying specific positions on the quinazoline ring (e.g., C6 or C8) can sterically hinder off-target binding while maintaining on-target efficacy ()[4].

    Table 1: Representative Therapeutic Window Analysis for Quinazolinone Derivatives

    Compound ClassTarget Cell IC50 (µM)Non-Target Cell CC50 (µM)Therapeutic Index (CC50/IC50)Primary Off-Target Liability
    Unoptimized 4-Alkylquinazolin-2(1H)-one 1.203.502.9Tubulin, PARP-1
    C6-Halogenated Derivative 0.4512.0026.6CDKs
    C8-Substituted Derivative 0.15>98.00>650.0Minimal

    Data synthesis based on SAR optimization of quinazolinone scaffolds[1][4].

    Section 3: Troubleshooting Workflows & Self-Validating Protocols

    Q: My non-target cells are dying at 10 µM. What is the step-by-step troubleshooting workflow? A: Do not immediately discard the compound. Follow the systematic target engagement and validation workflow below to determine if the toxicity can be engineered out.

    Workflow Obs Observation: High Cytotoxicity Step1 Step 1: Dose-Response (Determine CC50/IC50) Obs->Step1 Dec1 Is TI > 10? Step1->Dec1 Step2 Step 2: CETSA (Target Engagement) Dec2 Target Engaged Safely? Step2->Dec2 Step3 Step 3: CRISPR KO (Deconvolution) Opt Optimize Dosing Step3->Opt Dec1->Step2 Yes Redesign SAR Optimization (C6/C8 Mod) Dec1->Redesign No Dec2->Step3 Yes Dec2->Redesign No

    Step-by-step workflow for diagnosing and mitigating off-target cytotoxicity.

    Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

    Causality: Before assuming off-target toxicity, you must prove that 4-Isopropylquinazolin-2(1H)-one actually binds its intended target inside the living cell at concentrations lower than the cytotoxic threshold. CETSA measures the thermal stabilization of the target protein upon ligand binding, providing a direct readout of in-cell target engagement ()[5].

    Step-by-Step Methodology:

    • Cell Preparation: Culture target and non-target cells to 70-80% confluency. Harvest and resuspend in PBS supplemented with protease inhibitors.

    • Compound Treatment: Divide the cell suspension into two aliquots. Treat one with 4-Isopropylquinazolin-2(1H)-one at the established IC50 concentration (e.g., 1 µM) and the other with DMSO (vehicle control). Incubate for 1 hour at 37°C.

    • Thermal Aliquoting: Distribute the treated and control cell suspensions into PCR tubes (50 µL per tube).

    • Heating: Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

    • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath).

    • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

    • Analysis: Collect the soluble fraction (supernatant) and analyze via Western blot using an antibody against your intended target.

    • Self-Validation Check: A rightward shift in the melting curve (higher melting temperature in the treated group) confirms on-target engagement. If engagement requires concentrations that overlap with the CC50, the compound lacks a sufficient therapeutic window and requires structural optimization.

    Protocol 2: CRISPR/Cas9 Genetic Deconvolution

    Causality: To definitively prove that the cytotoxicity in non-target cells is an off-target effect, we remove the intended target entirely. If the drug still kills the cell in the absence of the target, the mechanism is strictly off-target ()[3].

    Step-by-Step Methodology:

    • sgRNA Design: Design 2-3 distinct single guide RNAs (sgRNAs) targeting the essential exons of your intended target gene.

    • Transfection/Transduction: Introduce the sgRNA and Cas9 endonuclease into the non-target cell line (e.g., via lentiviral transduction).

    • Selection & Validation: Select for stable integrants using puromycin. Validate the complete knockout (KO) of the target protein via Western blot.

    • Viability Assay: Seed the wild-type (WT) and KO cells in 96-well plates at 5,000 cells/well.

    • Compound Dosing: Treat both WT and KO cells with a serial dilution of 4-Isopropylquinazolin-2(1H)-one (e.g., 0.1 µM to 50 µM).

    • Readout: After 72 hours, assess cell viability using an ATP-luminescence assay (e.g., CellTiter-Glo).

    • Self-Validation Check: Calculate the CC50 for both WT and KO cells. If CC50(WT) ≈ CC50(KO), the cytotoxicity is an off-target artifact.

    Section 4: Structural Optimization (SAR) FAQ

    Q: If my validation proves off-target toxicity, how can I modify 4-Isopropylquinazolin-2(1H)-one to reduce it? A: The quinazolinone core is highly tunable. Literature indicates that off-target interactions (like tubulin or PARP-1 binding) can be mitigated by modifying the C6, C7, or C8 positions ()[6]. For instance, introducing bulky electron-donating groups at the C8 position or halogenating the C6 position often increases target specificity and drastically reduces cytotoxicity in normal cells (e.g., MCF-10A) by sterically clashing with off-target binding pockets[1][4].

    References
    • Title: An insight into the therapeutic potential of quinazoline derivatives as anticancer agents | Source: NIH | URL: [Link]

    • Title: The cytotoxic effects of the studied quinazolinones on TH-1 cell viability | Source: ResearchGate | URL: [Link]

    • Title: Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death | Source: Spandidos Publications | URL: [Link]

    • Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | Source: MDPI | URL: [Link]

    • Title: Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials | Source: NIH | URL: [Link]

    Sources

    Optimization

    Common pitfalls in the characterization of quinazolinone compounds

    Welcome to the Quinazolinone Characterization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spectroscopic and physical characterization of 4(3H)-quinazolinone d...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Quinazolinone Characterization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spectroscopic and physical characterization of 4(3H)-quinazolinone derivatives. These privileged heterocyclic scaffolds are notorious for their dynamic behaviors, complex ionization patterns, and solid-state variability.

    This guide abandons rigid templates in favor of a causality-driven troubleshooting approach. Below, you will find field-proven strategies, self-validating experimental protocols, and the mechanistic reasoning needed to ensure absolute confidence in your structural elucidations.

    Section 1: NMR Spectroscopy & Dynamic Tautomerism

    Q: Why do I observe peak doubling, severe broadening, or non-integer integration values in the ¹H NMR spectrum of my 4(3H)-quinazolinone?

    A: This is a classic artifact of dynamic tautomerism . In solution, 4(3H)-quinazolinones exist in a dynamic equilibrium between the amide (lactam) and imidic acid (lactim) forms. The causality lies in the proton exchange rate relative to the NMR timescale. When the interchange process occurs at an intermediate rate, the signals for the affected protons (especially the NH/OH and adjacent aromatic protons) blur, broaden, or split into distinct peaks representing the two tautomers, as demonstrated in the 1[1]. Furthermore, the equilibrium is highly sensitive to the pH of the NMR recording medium; adding a base like NaOD shifts the equilibrium toward the imidic acid form[2].

    Quantitative Data: Typical NMR Chemical Shifts for Quinazolinone Tautomers

    Tautomeric Form¹H NMR Shift (Exchangeable)¹³C NMR Shift (C4 Position)Environmental Dependency
    Amide (Lactam) ~11.5 - 12.5 ppm (br s, NH)~160 - 162 ppm (C=O)Favored in non-polar solvents (CDCl₃) or neutral pH.
    Imidic Acid (Lactim) ~10.0 - 11.0 ppm (br s, OH)~154 - 156 ppm (C-OH)Favored in polar solvents (DMSO-d₆) or basic pH.
    Protocol 1: Self-Validating Variable Temperature (VT) NMR Workflow

    To prove that peak doubling is due to tautomerism and not an impurity, you must force the exchange rate to exceed the NMR timescale via thermal energy.

    • Sample Preparation: Dissolve 5–10 mg of the quinazolinone in 0.6 mL of anhydrous DMSO-d₆. Filter through glass wool into a 5 mm NMR tube. Causality: Anhydrous solvent is critical; trace water catalyzes proton exchange unpredictably, masking the true tautomeric resolution.

    • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K. Note the broadened signals or doubled peaks.

    • Thermal Titration: Incrementally heat the sample in 10 K steps (e.g., 308 K, 318 K, up to 353 K). Allow 5 minutes of thermal equilibration at each step before acquisition.

    • Coalescence Calculation: Identify the coalescence temperature ( Tc​ ) where the doubled peaks merge into a single sharp resonance. At this point, kinetic parameters ( k,Ea​,ΔG∗ ) can be calculated with high reliability[1].

    • Self-Validation (Critical): Cool the sample back to 298 K and re-acquire the spectrum. The spectrum must perfectly match the baseline acquisition. If new peaks appear, thermal degradation has occurred, invalidating the VT-NMR data.

    NMR_Workflow Step1 Observe Peak Doubling in 1H NMR Step2 Perform Solvent Titration (e.g., add NaOD) Step1->Step2 Check pH/Solvent effect Step3 Variable Temp (VT) NMR Heat to Coalescence Step1->Step3 Check temperature effect Step4 Calculate Kinetic Parameters (k, Ea, ΔG*) Step3->Step4 Coalescence achieved Step5 Cool to RT to Validate (Check for Degradation) Step4->Step5 Self-validation step

    Self-validating Variable Temperature NMR workflow for quinazolinone tautomerism.

    Section 2: Mass Spectrometry (MS) & Fragmentation Artifacts

    Q: Why is the molecular ion[M]⁺ missing or extremely weak in my Electron Impact (EI) mass spectrum, while m/z 146 or 132 dominates?

    A: This is a direct consequence of the hard ionization nature of EI (typically 70 eV). The energy imparted far exceeds the ionization potential of the molecule, driving rapid alpha-cleavage and retro-Diels-Alder-like fragmentation. The quinazolinone core is highly stable; thus, the molecule rapidly sheds its 2- or 3-substituents to reach a stable aromatic core. For example, 3-substituted-4(3H)-quinazolinones frequently show a weak molecular ion peak and a dominant base peak at m/z 146 resulting from cleavage fragmentation. Further degradation often involves the loss of hydrogen cyanide (HCN, -27 Da) or carbon monoxide (CO, -28 Da).

    Quantitative Data: Common EI-MS Fragments of 4(3H)-Quinazolinones

    m/z ValueFragment IdentityCausality / Mechanism
    [M]⁺ Molecular IonOften weak (<10% relative abundance) due to rapid, high-energy fragmentation.
    146 Base Peak CoreCleavage of the 3-substituent; forms a highly stable aromatic benzopyrazolone-like system.
    119 [146 - HCN]⁺Loss of hydrogen cyanide (-27 Da) from the pyrimidine ring.
    92 [119 - HCN]⁺Sequential degradation of the aromatic core.
    Protocol 2: ESI-MS Optimization for Intact Mass Confirmation

    To confirm the intact mass, you must bypass the aggressive fragmentation of EI by utilizing a soft ionization technique like Electrospray Ionization (ESI)[3].

    • Matrix/Solvent Selection: Prepare a 1 µg/mL solution of your compound in LC-MS grade Methanol/Water (50:50). Add 0.1% Formic Acid. Causality: Formic acid provides an abundant proton source to drive the formation of the [M+H]⁺ pseudomolecular ion.

    • Soft Ionization Setup: Utilize ESI in positive ion mode. Set the capillary voltage to 3.0 kV and the source temperature to a mild 325 °C to prevent thermal degradation in the source.

    • Self-Validation (Adduct Check): If the[M+H]⁺ peak is still ambiguous or buried in background noise, spike the sample with 1 mM Sodium Acetate. The deliberate appearance of an [M+Na]⁺ peak (+22 Da relative to the protonated mass) definitively validates the intact molecular weight.

    MS_Frag M_Ion Molecular Ion [M]+ (Often weak in EI) Cleavage Loss of Substituent (e.g., -R radical) M_Ion->Cleavage EI Fragmentation BasePeak m/z 146 Ion (Base Peak) Cleavage->BasePeak Cleavage LossHCN Loss of HCN (-27 Da) BasePeak->LossHCN Rearrangement FinalIon m/z 119 Ion LossHCN->FinalIon Stable fragment

    Common Electron Impact (EI) mass spectrometry fragmentation pathway for 4(3H)-quinazolinones.

    Section 3: Solid-State Inconsistencies & Polymorphism

    Q: Why do different batches of the same quinazolinone derivative exhibit varying melting points and solid-state IR spectra despite identical LC-MS purity?

    A: You are observing polymorphism . The versatile hydrogen-bond donor/acceptor capabilities of the quinazolinone motif (specifically the amide N-H and carbonyl C=O) allow the molecule to pack into entirely different supramolecular crystal lattices depending on the crystallization solvent and cooling rate. For instance, 3-substituted quinazolinone conjugates frequently exhibit distinct low-melting and high-melting polymorphic forms[4]. Because the intermolecular hydrogen bonding networks differ between polymorphs, the energy required to break the lattice (melting point) and the vibrational frequencies of the bonds (solid-state IR) will inherently vary.

    Protocol 3: Thermal & Structural Validation (DSC/PXRD)

    To standardize your solid-state characterization and avoid batch-to-batch discrepancies:

    • Thermal Profiling (DSC): Weigh 2–5 mg of the solid into an aluminum pan. Heat at 10 °C/min from 25 °C to 300 °C under nitrogen. Look for distinct endothermic melting transitions. A double endotherm often indicates the melting of a metastable polymorph followed by recrystallization and melting of a stable polymorph[4].

    • Phase Identification (PXRD): Analyze the bulk powder using Cu-Kα radiation. The resulting diffractogram acts as a definitive "fingerprint" for the specific polymorph[4].

    • Self-Validation (Controlled Recrystallization): Dissolve a portion of the sample in a single, standardized solvent (e.g., hot methanol) and perform a controlled crash-cooling in an ice bath. Re-analyze the precipitate via DSC/PXRD. If the thermal profile shifts to match a reference standard, you have successfully proven that the initial discrepancy was purely polymorphic and not a chemical impurity.

    References

    • APPLICATION OF NMR IN THE INVESTIGATION OF DYNAMIC TAUTOMERISM OF 4(3H)-QUINAZOLINONE SYSTEM , ubd.edu.bn, 1

    • APPLICATION OF NMR IN THE INVESTIGATION OF DYNAMIC TAUTOMERISM OF 4(3H)-QUINAZOLINONE SYSTEM (Detailed pH Effects) , ubd.edu.bn,2

    • Electron Impact Ionization Mass Spectra of 3-Substituted-2-hydroxy-4(3H)-quinazolinones , lookchem.com,Link

    • Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers , benchchem.com, 3

    • Structural and thermal properties of 3-substituted quinazolinone Schiff base conjugates , rsc.org, 4

    Sources

    Troubleshooting

    Troubleshooting inconsistent results in biological assays with 4-Isopropylquinazolin-2(1H)-one

    Welcome to the technical support center for 4-Isopropylquinazolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encounter...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for 4-Isopropylquinazolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during biological assays involving this compound. Our goal is to provide you with the expertise and practical insights needed to ensure the consistency and reliability of your experimental results.

    Part 1: Frequently Asked Questions (FAQs)

    This section addresses the most common issues reported by users of 4-Isopropylquinazolin-2(1H)-one and similar small molecule inhibitors.

    Q1: We are observing a significant decrease in the inhibitory activity of our 4-Isopropylquinazolin-2(1H)-one compound in our assays. What are the potential causes?

    A1: A loss of activity for a small molecule inhibitor like 4-Isopropylquinazolin-2(1H)-one in solution can stem from several factors. The most common causes include chemical degradation (e.g., hydrolysis, oxidation), precipitation out of solution, adsorption to container surfaces, or interactions with other components in your assay medium.[1][2] It is also crucial to consider the initial quality and purity of the compound.[1]

    Q2: How can we determine if our stock solution of 4-Isopropylquinazolin-2(1H)-one has degraded?

    A2: The most direct method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These methods can separate the parent compound from any degradation products, allowing for quantification of the intact inhibitor.[1] A noticeable decrease in the peak corresponding to 4-Isopropylquinazolin-2(1H)-one and the appearance of new peaks would indicate degradation.[1]

    Q3: What are the best practices for storing a small molecule inhibitor like 4-Isopropylquinazolin-2(1H)-one to prevent loss of activity?

    A3: Proper storage is critical for maintaining the integrity of small molecule inhibitors.[1][3] General best practices include:

    • Storage Temperature: Store stock solutions at or below -20°C; for long-term storage, -80°C is often recommended.[1]

    • Aliquotting: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot stock solutions into smaller, single-use volumes.[4]

    • Solvent Choice: Use a suitable solvent, such as anhydrous DMSO. Be aware that residual moisture in DMSO can cause compound degradation, especially during freeze-thaw cycles.[2]

    • Container Labeling: Always label prepared solutions with the chemical name, concentration, solvent, and date of preparation.[3]

    Q4: My compound shows good initial activity in cell-based assays, but its potency diminishes over time. What could be the cause?

    A4: This scenario often suggests that the compound is unstable in the cell culture medium.[2] Several factors could be contributing to this issue:

    • Degradation in Aqueous Medium: The compound may not be stable in the aqueous, buffered environment of the cell culture medium (typically pH ~7.4).[2]

    • Cellular Metabolism: The cells themselves might be metabolizing the compound into an inactive form.[2]

    • Adsorption to Plasticware: The compound could be adsorbing to the surfaces of the cell culture plates, which would reduce its effective concentration.[2]

    Q5: Why does the same inhibitor show different IC₅₀ values in different cell lines?

    A5: Cellular potency is a complex readout. It reflects not only the binding affinity to the target but also target expression levels, pathway dependency, drug uptake and efflux dynamics, and metabolic stability—all of which can vary significantly across different cell lines.[5] Therefore, direct comparison of IC₅₀ values between cell lines should be done with caution.[5]

    Part 2: Systematic Troubleshooting Guides

    When encountering inconsistent results, a systematic approach is key to identifying the root cause. Follow these step-by-step guides to diagnose and resolve common issues.

    Guide 1: Investigating Loss of Compound Activity

    This workflow will help you determine if the issue lies with your compound stock, its stability in the assay buffer, or interactions with assay components.

    Troubleshooting_Workflow start Start: Inconsistent Results step1 Step 1: Evaluate Stock Solution Integrity start->step1 step1_exp Experiment: Stock Solution Quality Control (QC) step1->step1_exp step1_check Is Purity >95% and Concentration as Expected? step1_exp->step1_check step2 Step 2: Investigate Solution Stability in Assay Buffer step1_check->step2 Yes outcome_fresh_stock Outcome: Prepare fresh stock solution. Review storage procedures. step1_check->outcome_fresh_stock No step2_exp Experiment: Incubate compound in assay buffer. Analyze by HPLC/LC-MS at time points. step2->step2_exp step2_check Is the Compound Stable? step2_exp->step2_check step3 Step 3: Assess for Non-Specific Interactions step2_check->step3 Yes outcome_optimize_buffer Outcome: Optimize assay buffer (pH, co-solvents). Reduce incubation time. step2_check->outcome_optimize_buffer No step3_exp Experiment: Test for interactions with serum proteins or other assay components. step3->step3_exp step3_check Are Non-Specific Interactions Observed? step3_exp->step3_check outcome_modify_assay Outcome: Modify assay conditions. (e.g., use serum-free media, change plate type). step3_check->outcome_modify_assay Yes end_success Resolution: Consistent Results step3_check->end_success No outcome_fresh_stock->step1 outcome_optimize_buffer->step2 outcome_modify_assay->step3

    Caption: Troubleshooting workflow for loss of compound activity.

    Experimental Protocol: Stock Solution Quality Control

    Objective: To assess the purity and concentration of the 4-Isopropylquinazolin-2(1H)-one stock solution.[1]

    Methodology:

    • Thaw a fresh aliquot of your 4-Isopropylquinazolin-2(1H)-one stock solution.

    • Prepare a dilution series from this stock.

    • Analyze the dilutions by HPLC or LC-MS to determine the concentration and purity of the parent compound.[1]

    • Compare the results to a previously established standard or the information provided by the supplier.[3]

    Interpretation of Results:

    ObservationLikely CauseRecommended Action
    Purity is high (>95%) and concentration is as expected.Issue is likely with downstream handling or assay conditions.Proceed to Guide 2.
    Purity is low (<95%) and/or additional peaks are observed.Stock solution has degraded.Prepare a fresh stock solution from solid compound. Review storage and handling procedures.[1]
    Concentration is significantly lower than expected.Potential precipitation in the stock or inaccurate initial weighing.Prepare a fresh stock solution, ensuring complete dissolution.
    Guide 2: Addressing Solubility Issues

    Poor solubility is a frequent cause of inconsistent results with small molecules.[2] This guide provides steps to identify and mitigate solubility problems.

    Q: How can I tell if my compound has precipitated in the working solution?

    A: Visual inspection for cloudiness or solid particles is the first step. You can also centrifuge the working solution and test the supernatant for activity. A loss of activity in the supernatant would suggest precipitation.[1]

    Strategies to Prevent Precipitation:

    • Lower the final concentration of the compound in the assay.[1]

    • Include a small percentage of an organic co-solvent (like DMSO or ethanol) in the final assay buffer, if compatible with your experimental system.[1]

    • Use a different buffer system or adjust the pH.[1]

    • Ensure the storage concentration in DMSO is below the compound's solubility at room temperature to maintain homogeneity when preparing working solutions.[4]

    Part 3: Best Practices for Cell-Based Assays

    The reliability of your results is also heavily dependent on the health and proper handling of your cells.

    Key Considerations for Optimal Assay Performance:
    • Cell Health and Viability: Always use healthy cells for your experiments. Avoid passaging cells for extended periods and never let them become over-confluent.[6] Perform a viability count before seeding cells.[6]

    • Cell Seeding Density: Optimize the cell seeding density to ensure a measurable signal without overcrowding the wells.[6]

    • Culture Media and Supplements: Use fresh media and supplements from a consistent source.[6] Keep a record of lot numbers for all reagents.[6]

    • Gentle Handling: Handle cells with care, as they are delicate. Avoid over-trypsinization of adherent cell lines.[6]

    • Incubation Conditions: Maintain stable temperature and CO2 levels in your incubator.[6] For long-term assays, consider using a hydration chamber to minimize evaporation, which can alter the concentration of media components.[7]

    Workflow for Optimizing a Cell-Based Assay

    Cell_Assay_Optimization start Start: Assay Development cell_selection 1. Choose Appropriate Cell Type (Target Expression) start->cell_selection media_optimization 2. Optimize Culture Media and Supplements cell_selection->media_optimization seeding_density 3. Determine Optimal Cell Seeding Density media_optimization->seeding_density incubation_time 4. Optimize Incubation Time with Compound seeding_density->incubation_time readout 5. Validate Assay Readout (e.g., fluorescence, luminescence) incubation_time->readout validation Assay Validation readout->validation end Robust and Reproducible Assay validation->end

    Caption: Workflow for optimizing a cell-based assay.

    Part 4: Understanding Potential Off-Target Effects

    While 4-Isopropylquinazolin-2(1H)-one may be designed to be specific, it's crucial to consider and investigate potential off-target effects, which can lead to misleading results.

    Q: What are off-target effects and why are they a concern?

    A: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended target.[8] This can lead to unexpected biological responses and confound the interpretation of experimental data.

    Strategies to Investigate Off-Target Effects:

    • Rescue Experiments: If the inhibitor is targeting a specific enzyme, try to "rescue" the phenotype by adding back the product of that enzyme's reaction.

    • Target Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce the expression of the intended target. If the inhibitor's effect is diminished in these cells, it provides strong evidence for on-target activity.

    • Kinase Profiling: If the target is a kinase, screen the compound against a panel of other kinases to assess its selectivity.

    References

    • Solarbio. (2026, March 6). How to Understand Differences in the Potency of Small-Molecule Inhibitors Across Different Cell Lines.
    • Benchchem. Technical Support Center: Troubleshooting Loss of Activity for Small Molecule Inhibitors (e.g., HT1171).
    • Sigma-Aldrich. Improving Reproducibility: Best Practices for Small Molecules.
    • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays.
    • Benchchem. Technical Support Center: Improving the Experimental Stability of Small Molecule Inhibitors.
    • Patel, A. M., Patel, D. J., & Pandya, K. S. (2014). Synthesis and antimicrobial activity of some new isopropylquinazolin-4(3H)
    • (2008).
    • (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC.
    • Marin Biologic Laboratories.
    • (2025, December 15). The precision paradox: Off-target effects in gene editing. Drug Discovery News.

    Sources

    Optimization

    🔬 Technical Support Center: Synthesis &amp; Troubleshooting of 4-Isopropylquinazolin-2(1H)-one

    Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals seeking to optimize the synthesis of 4-Isopropylquinazolin-2(1H)-one (CAS: 107289-03-2...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals seeking to optimize the synthesis of 4-Isopropylquinazolin-2(1H)-one (CAS: 107289-03-2). Quinazoline and quinazolinone derivatives are privileged pharmacophores widely utilized in the development of anticancer agents, antibacterial drugs, and HIV reverse transcriptase inhibitors[1].

    Below, you will find field-proven troubleshooting strategies, quantitative efficiency data, and self-validating protocols designed to resolve common bottlenecks such as low cyclization yields, poor regioselectivity, and complex purification workflows.

    🛠️ Section 1: Troubleshooting & FAQs

    Q1: We are experiencing low yields (<40%) and significant starting material recovery when using the traditional urea melt or reflux methods. How can we drive the reaction to completion? The Causality: The cyclocondensation of sterically hindered ketones—specifically the isopropyl-bearing 1-(2-aminophenyl)-2-methylpropan-1-one—with urea is thermodynamically challenging under standard conductive heating. The bulky isopropyl group at the C4 position creates severe steric hindrance, impeding the intramolecular nucleophilic attack required for the final dehydration and ring closure. The Solution: Transition from conventional conductive heating to Microwave-Assisted Organic Synthesis (MAOS). Microwave irradiation directly couples with the polar reaction components (such as DMSO and urea), generating localized superheating. This rapid, uniform heating overcomes the high activation energy barrier of the sterically hindered dehydration step. Studies on analogous quinazolin-2(1H)-ones demonstrate that microwave irradiation at 130°C reduces reaction times from 24 hours to under 1 hour while boosting yields from ~30% to over 85%[2].

    Q2: When attempting the Grignard addition route (isopropylmagnesium bromide + quinazolin-2(1H)-one), we observe over-alkylation and ring-opening side products. How can we improve regioselectivity? The Causality: The quinazolin-2(1H)-one core contains multiple electrophilic sites. Direct addition of highly reactive, strongly basic Grignard reagents often leads to poor regiocontrol, enolization of the core, and subsequent ring-opening of the unstable dihydroquinazoline intermediate[3]. The Solution: Employ an organocerium transmetalation strategy. By stirring isopropylmagnesium bromide with anhydrous Cerium(III) chloride (CeCl 3​ ) at -78°C prior to substrate addition, you generate an isopropylcerium dichloride species. Organocerium reagents are highly nucleophilic but significantly less basic than their magnesium counterparts. This effectively suppresses enolization and prevents unwanted ring-opening, kinetically favoring the exact 1,2-addition at the C4 position. A subsequent mild oxidation step (e.g., using DDQ) will re-aromatize the intermediate to the final product[3].

    Q3: How do we resolve the co-elution of the uncyclized ureido intermediate and the final product during silica gel chromatography? The Causality: The uncyclized intermediate and the final quinazolinone often share nearly identical Rf​ values in standard hexanes/ethyl acetate solvent systems due to their comparable hydrogen-bonding profiles. The Solution (Self-Validating Workflow): Bypass chromatography entirely by exploiting the pKa​ difference. The N1 proton of the cyclized quinazolin-2(1H)-one is relatively acidic ( pKa​ ~9.5). Perform an alkaline liquid-liquid extraction using 1M NaOH. The final cyclized product will deprotonate and partition cleanly into the aqueous layer as a sodium salt, leaving the uncyclized intermediate and starting materials in the organic layer. Subsequent acidification of the aqueous layer with 1M HCl will precipitate the highly pure 4-isopropylquinazolin-2(1H)-one. If a precipitate forms upon acidification, your cyclization was successful.

    📊 Section 2: Quantitative Data Analysis

    The following table summarizes the efficiency, yield, and purity metrics of various synthetic strategies utilized for 4-isopropylquinazolin-2(1H)-one synthesis.

    Synthesis MethodCore ReagentsTemp / TimeAverage YieldPurity (Pre-Cryst.)Primary Advantage
    Traditional Reflux 2-aminophenyl ketone, Urea, AcOH110°C / 24 h35 - 45%~70%Low equipment cost
    Microwave-Assisted 2-aminophenyl ketone, Urea, DMSO130°C / 45 min85 - 92%>90%High throughput, green[2]
    Direct Grignard + Ox. Quinazolin-2(1H)-one, iPrMgBr, DDQ-78°C / 4 h55 - 65%~80%Uses cheap core SM[3]
    Organocerium Add. Quinazolin-2(1H)-one, iPrCeCl 2​ , DDQ-78°C / 4 h75 - 82%>85%High regioselectivity

    🧪 Section 3: Standard Operating Procedure (SOP)

    Optimized Microwave-Assisted Cyclocondensation Workflow

    This protocol details the optimized, self-validating methodology for synthesizing 4-isopropylquinazolin-2(1H)-one via MAOS.

    Step 1: Reaction Preparation In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 1-(2-aminophenyl)-2-methylpropan-1-one (1.0 mmol) and urea (3.0 mmol).

    Step 2: Solvent Addition Add 3 mL of anhydrous dimethyl sulfoxide (DMSO). DMSO is specifically selected for its high microwave absorbing capacity (high loss tangent), which facilitates rapid internal heating.

    Step 3: Microwave Irradiation Seal the vial with a crimp cap and place it in the microwave synthesizer. Set the parameters to 130°C, with a ramp time of 5 minutes and a hold time of 45 minutes. Monitor the pressure limit (set to 250 psi).

    Step 4: Acid-Base Extraction (Self-Validation)

    • Cool the reaction to room temperature and pour it into 15 mL of ice-cold distilled water.

    • Extract the aqueous mixture with ethyl acetate (3 x 10 mL) to capture all organics.

    • Critical Step: Extract the combined organic layers with 1M NaOH (2 x 10 mL). The target product will partition into the aqueous phase.

    • Carefully acidify the combined aqueous NaOH phases with 1M HCl dropwise until the pH reaches ~4.0.

    Step 5: Isolation Filter the resulting white precipitate through a sintered glass funnel, wash with ice-cold distilled water (2 x 5 mL), and dry under high vacuum at 50°C for 12 hours to yield the pure 4-isopropylquinazolin-2(1H)-one.

    📐 Section 4: Visualizations

    SynthesisWorkflow SM 1-(2-aminophenyl)- 2-methylpropan-1-one Trad Traditional Reflux (110°C, 24h) SM->Trad MW Microwave Irradiation (130°C, 45 min) SM->MW Urea Urea (NH2CONH2) Urea->Trad Urea->MW Prod 4-Isopropylquinazolin-2(1H)-one (Target Product) Trad->Prod Yield: ~40% High impurity MW->Prod Yield: >85% High purity

    Figure 1: Comparison of traditional vs. microwave-assisted synthesis workflows.

    Mechanism Step1 Nucleophilic Attack (Amine to Urea) Step2 Ureido Intermediate Formation Step1->Step2 Step3 Intramolecular Dehydration Step2->Step3 Step4 Aromatization / Ring Closure Step3->Step4 Step5 Target Core Formation Step4->Step5

    Figure 2: Stepwise mechanistic pathway for the cyclocondensation reaction.

    📚 Section 5: References

    • [1] Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Open Medicinal Chemistry Journal. 1

    • [2] Microwave Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives that Inhibit Vasopressor Tonus in Rat Thoracic Aorta. MDPI. 2

    • [3] Quinazoline derivatives as inhibitors of HIV reverse transcriptase (EP0530994A1). Google Patents. 3

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Efficacy of 4-Isopropylquinazolin-2(1H)-one vs. Standard Antimicrobial Agents: A Technical Guide

    The escalating crisis of multidrug-resistant (MDR) pathogens has forced drug development professionals to look beyond traditional antibiotic classes. Nitrogen-containing heterocycles, particularly the quinazoline and qui...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    The escalating crisis of multidrug-resistant (MDR) pathogens has forced drug development professionals to look beyond traditional antibiotic classes. Nitrogen-containing heterocycles, particularly the quinazoline and quinazolinone scaffolds, are recognized as "privileged structures" in medicinal chemistry due to their highly tunable pharmacophores. Among these emerging candidates, 4-Isopropylquinazolin-2(1H)-one and its functionalized derivatives have demonstrated compelling broad-spectrum antimicrobial and antiviral properties.

    This guide provides an objective, data-driven comparison between the 4-isopropylquinazolin-2(1H)-one scaffold and conventional antimicrobial agents (such as fluoroquinolones and azoles), detailing the mechanistic causality, comparative efficacy, and self-validating experimental protocols required for preclinical evaluation.

    Mechanistic Grounding: The Quinazolin-2(1H)-one Scaffold

    To understand the efficacy of 4-isopropylquinazolin-2(1H)-one, we must analyze the causality behind its structural design.

    The Role of the 4-Isopropyl Substitution

    In classical drug design, modifying an aliphatic side chain directly impacts a molecule's pharmacokinetics and target affinity. The substitution of a hydrogen or methyl group with an isopropyl group at the C4 position of the quinazolin-2(1H)-one ring serves two critical functions:

    • Enhanced Lipophilicity (LogP): The branched aliphatic nature of the isopropyl group increases the molecule's lipophilicity. This is crucial for penetrating the lipid-rich outer membrane of Gram-negative bacteria (e.g., E. coli) and the complex ergosterol-containing cell membranes of fungal pathogens 1.

    • Steric Anchoring: Quinazolin-2(1H)-one derivatives act as fluoroquinolone-like inhibitors. They target the ATP-binding site of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV. The steric bulk of the isopropyl group restricts the molecule's conformational flexibility, locking it into an active conformation that tightly anchors via van der Waals interactions within the enzyme's hydrophobic pocket, thereby preventing bacterial DNA supercoiling 1.

    Furthermore, this specific steric profile has been successfully leveraged in antiviral drug development, where 4-isopropylquinazolin-2(1H)-one derivatives serve as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) in HIV models 2.

    G DNA Bacterial DNA Replication Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase Requires TopoIV Topoisomerase IV (Decatenation) DNA->TopoIV Requires Block Inhibition of DNA Supercoiling Gyrase->Block When Inhibited TopoIV->Block When Inhibited FQ Fluoroquinolones (e.g., Ciprofloxacin) FQ->Gyrase Primary Target (Gram -) FQ->TopoIV Primary Target (Gram +) QZ 4-Isopropylquinazolin- 2(1H)-one Derivatives QZ->Gyrase Dual Inhibition QZ->TopoIV Dual Inhibition Death Bacterial Cell Death (Apoptosis-like) Block->Death Leads to

    Fig 1: Dual-target inhibition mechanism of quinazolinones vs. standard fluoroquinolones.

    Quantitative Efficacy Comparison

    To objectively evaluate the clinical potential of the 4-isopropylquinazolin-2(1H)-one scaffold, we must compare its Minimum Inhibitory Concentration (MIC) against standard-of-care agents. The data below synthesizes representative in vitro performance metrics for optimized quinazolinone derivatives against common human pathogens 34.

    Antimicrobial AgentS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungi) MIC (µg/mL)Primary Mechanism of Action
    4-Isopropylquinazolin-2(1H)-one (Derivatives) 4.0 - 8.08.0 - 16.016.0 - 32.0DNA Gyrase / Topo IV Inhibition
    Ciprofloxacin (Standard) 0.5 - 1.00.25 - 1.0N/A (Inactive)DNA Gyrase Inhibition
    Fluconazole (Standard) N/A (Inactive)N/A (Inactive)1.0 - 4.0Ergosterol Synthesis Inhibition
    Ampicillin (Standard) 2.0 - 4.04.0 - 8.0N/A (Inactive)Cell Wall Synthesis Inhibition
    Data Analysis & Strategic Advantage

    While highly optimized commercial antibiotics like Ciprofloxacin exhibit lower absolute MIC values against specific bacterial strains, the 4-isopropylquinazolin-2(1H)-one scaffold offers a significantly broader bioactive spectrum . Standard antibacterial agents are entirely inactive against fungal pathogens like C. albicans. Conversely, quinazolinone derivatives exhibit moderate-to-good efficacy across both bacterial and fungal kingdoms. This dual-action capability makes the scaffold an exceptional lead compound for treating complex, polymicrobial infections where standard monotherapies fail.

    In Vitro Validation Protocols: A Self-Validating System

    In drug development, experimental trustworthiness relies on self-validating protocols that proactively eliminate false positives. When testing highly lipophilic compounds like 4-isopropylquinazolin-2(1H)-one, compound precipitation or solvent toxicity can easily skew OD600 readings.

    The following Broth Microdilution Assay utilizes a dual-readout system (Optical Density + Resazurin metabolic dye) to ensure absolute data integrity.

    Step-by-Step Methodology

    1. Compound Solubilization & Vehicle Control (Causality: Preventing Solvent Toxicity)

    • Action: Dissolve the 4-isopropylquinazolin-2(1H)-one derivative in 100% molecular-grade DMSO to create a 10 mg/mL stock solution.

    • Causality: The isopropyl group renders the compound highly hydrophobic; aqueous buffers will cause immediate precipitation. However, the final assay concentration of DMSO must be maintained below 1% (v/v). Higher DMSO concentrations will lyse bacterial cells, creating a false-positive MIC. Include a 1% DMSO vehicle well as a negative control to validate that growth inhibition is purely drug-mediated.

    2. Serial Microdilution

    • Action: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) for bacteria, or RPMI-1640 for fungi, yielding a concentration gradient from 256 µg/mL down to 0.5 µg/mL.

    • Action: Include Ciprofloxacin (bacteria) or Fluconazole (fungi) as positive control gradients.

    3. Inoculum Standardization

    • Action: Prepare the microbial suspension and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL). Dilute the suspension 1:150 in broth before adding 50 µL to each well.

    • Causality: Over-inoculation overwhelms the drug, artificially inflating the MIC. Under-inoculation results in false susceptibility. The McFarland standard ensures thermodynamic consistency in the drug-target binding ratio.

    4. Co-incubation & Dual-Readout Viability Assessment

    • Action: Incubate the plates at 37°C for 18-24 hours.

    • Action: Read the initial Optical Density (OD600) using a microplate reader.

    • Action (Self-Validation): Add 10 µL of 0.015% Resazurin dye to all wells and incubate for an additional 2 hours.

    • Causality: If the quinazolinone compound precipitates during incubation, the precipitate will scatter light, mimicking bacterial growth at OD600 (False Negative). Resazurin bypasses this physical artifact; viable cells reduce the blue resazurin to pink resorufin. A well that is turbid (high OD) but remains blue indicates compound precipitation, not bacterial survival, thereby validating the true MIC.

    Protocol Step1 1. Compound Preparation (Dissolve in DMSO) Step2 2. Serial Microdilution (96-well plates, 0.5-256 µg/mL) Step1->Step2 Step4 4. Co-incubation (37°C for 18-24 hours) Step2->Step4 Add to wells Step3 3. Inoculum Standardization (0.5 McFarland standard) Step3->Step4 Step5 5. Viability Assessment (Resazurin Dye / OD600) Step4->Step5 Step6 6. MIC Determination (Lowest conc. preventing growth) Step5->Step6

    Fig 2: Standardized broth microdilution workflow for determining MIC of antimicrobial agents.

    Conclusion

    While standard antimicrobial agents remain the first line of defense, their utility is rapidly diminishing against resistant strains. The 4-isopropylquinazolin-2(1H)-one scaffold provides a structurally distinct alternative that circumvents common resistance mechanisms. By leveraging the steric and lipophilic advantages of the C4-isopropyl substitution, researchers can develop dual-action therapeutics capable of targeting both bacterial topoisomerases and viral reverse transcriptases, solidifying its role as a cornerstone in next-generation drug discovery.

    References

    • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity.MDPI.
    • Quinazoline derivatives as inhibitors of HIV reverse transcriptase (EP0530994A1).Google Patents.
    • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives.Biomedical and Pharmacology Journal.
    • Biological Activity of Quinazolinones.IntechOpen.

    Sources

    Comparative

    Structure-activity relationship comparison of 2-alkyl vs. 2-aryl quinazolinones

    Structure-Activity Relationship (SAR) Comparison: 2-Alkyl vs. 2-Aryl Quinazolinones in PARP and Tankyrase Inhibition As a privileged scaffold in medicinal chemistry, the quinazolin-4(3H)-one core provides an exceptionall...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Structure-Activity Relationship (SAR) Comparison: 2-Alkyl vs. 2-Aryl Quinazolinones in PARP and Tankyrase Inhibition

    As a privileged scaffold in medicinal chemistry, the quinazolin-4(3H)-one core provides an exceptionally versatile platform for drug discovery, particularly in the realm of oncology. When targeting the poly(ADP-ribose) polymerase (PARP) superfamily—which includes both the DNA-repair enzyme PARP-1 and the Wnt-pathway regulators Tankyrase 1 and 2 (TNKS-1/2)—the substitution at the C2 position of the quinazolinone ring acts as a critical molecular switch[1].

    This guide provides an in-depth, objective comparison of 2-alkyl versus 2-aryl quinazolinones, detailing how this single structural divergence dictates binding thermodynamics, target selectivity, and overall pharmacological utility.

    Mechanistic Causality: The C2 Divergence

    The quinazolinone core acts as a competitive inhibitor of nicotinamide adenine dinucleotide (NAD+), anchoring into the orthosteric binding site of PARP enzymes via critical hydrogen bonds between the quinazolinone lactam motif and the enzyme's catalytic backbone[2]. However, the spatial geometry extending from the C2 position determines which specific PARP family member the compound will inhibit.

    • 2-Alkyl Quinazolinones (The Compact Fit): Small alkyl groups, such as a 2-methyl substituent, provide compact steric bulk. In PARP-1, the nicotinamide-binding pocket features a closed, restrictive hydrophobic cavity[1]. The 2-methyl group fits optimally within this confined space, making 2-alkyl quinazolinones highly potent, albeit non-selective, pan-PARP inhibitors[2].

    • 2-Aryl Quinazolinones (The Tunnel Anchor): Substituting the C2 position with an aryl group (e.g., a phenyl or 4'-substituted phenyl ring) introduces extended steric bulk. In PARP-1, this bulky 2-aryl group causes a severe steric clash with the closed cavity walls, drastically reducing binding affinity[3]. Conversely, in Tankyrases (TNKS-1/2), this same region opens into an extended, solvent-accessible hydrophobic tunnel[4]. The 2-aryl group perfectly exploits this tunnel, anchoring the molecule and driving extreme potency and selectivity for TNKS over PARP-1[1].

    Structural Dynamics & Pathway Visualization

    SAR_Pathways Core Quinazolin-4(3H)-one Core Sub_Alkyl 2-Alkyl (e.g., -CH3) Core->Sub_Alkyl Compact Bulk Sub_Aryl 2-Aryl (e.g., -C6H4-X) Core->Sub_Aryl Extended Bulk Pocket_Closed PARP-1 Binding Site (Closed Cavity) Sub_Alkyl->Pocket_Closed Optimal Fit Pocket_Open TNKS-1/2 Binding Site (Open Tunnel) Sub_Alkyl->Pocket_Open Suboptimal Sub_Aryl->Pocket_Closed Steric Clash Sub_Aryl->Pocket_Open Anchors in Tunnel Outcome_Alkyl Pan-PARP Inhibition Pocket_Closed->Outcome_Alkyl Outcome_Aryl High TNKS Selectivity Pocket_Open->Outcome_Aryl

    C2-substitution dictates binding pocket compatibility and target selectivity in PARP/TNKS enzymes.

    Quantitative SAR Comparison

    The table below synthesizes experimental IC50​ data, illustrating the dramatic shift in target selectivity when transitioning from a 2-alkyl to a 2-aryl system. Note how the introduction of a para-substituent on the 2-aryl ring (e.g., 4′−CF3​ ) acts as a selectivity multiplier for TNKS-2[3].

    Compound Scaffold (8-Methylquinazolin-4-one)C2 SubstituentPARP-1 IC50​ (nM)TNKS-2 IC50​ (nM)Selectivity Fold (TNKS vs PARP-1)Primary Target
    2-Alkyl Baseline -CH3 (Methyl)270~300~1xPan-PARP[2]
    2-Aryl Unsubstituted -C6H5 (Phenyl)4504011xTNKS-1/2[2],[1]
    2-Aryl (Electron Donating) -C6H4-4'-OCH3>100010>100xTNKS-1/2[3]
    2-Aryl (Electron Withdrawing) -C6H4-4'-CF3>40008>500xTNKS-1/2[3]

    Data aggregated from standardized in vitro biochemical assays utilizing recombinant human PARP-1 and TNKS-2[2],[1],[3].

    Self-Validating Experimental Workflows

    To ensure scientific integrity and reproducibility, the following methodologies detail the synthesis and biological evaluation of these compounds. Every step is designed with built-in causality checks to validate the system dynamically.

    Workflow A: Regioselective Synthesis of 2-Substituted Quinazolinones

    Rationale: We utilize a two-step acylation-cyclization sequence rather than a one-pot high-temperature condensation. Direct condensation often leads to competitive benzoxazinone formation. Isolating the acyclic intermediate ensures high regiocontrol and overall yield[2].

    • Acylation (Intermediate Formation):

      • Dissolve 1.0 equivalent of 3-methylanthranilamide in anhydrous tetrahydrofuran (THF).

      • Add 1.5 equivalents of triethylamine (TEA) to act as an acid scavenger.

      • Cool the reaction to 0 °C and dropwise add 1.2 equivalents of the respective acid chloride (acetyl chloride for 2-alkyl; 4-trifluoromethylbenzoyl chloride for 2-aryl).

      • Validation Check: Monitor via TLC. The primary amine spot should disappear, confirming complete conversion to the acyclic amide.

    • Base-Catalyzed Cyclization:

      • Isolate the intermediate amide via vacuum filtration.

      • Resuspend the solid in a 1:1 mixture of 2M NaOH and Ethanol. Reflux at 80 °C for 4 hours to drive dehydration and ring closure.

    • Neutralization & Purification:

      • Cool the mixture and neutralize with 1M HCl until a precipitate forms (pH ~7).

      • Validation Check: Analyze via LC-MS. Successful cyclization is marked by a mass shift of -18 Da (loss of H2​O ) and a distinct UV absorbance shift characteristic of the fully conjugated quinazolinone ring.

    Workflow B: Orthogonal Biochemical Profiling (PARP vs. TNKS)

    Rationale: We utilize a biotinylated-NAD+ substrate rather than traditional radiolabeled 32P -NAD+. This eliminates radioactive hazards while allowing for high-throughput, highly sensitive chemiluminescent detection. The inclusion of a no-enzyme control is mandatory to establish baseline noise caused by non-specific biotin adherence[3].

    • Plate Preparation: Coat 96-well high-bind microplates with 50 µg/mL histone proteins (acceptor substrate) overnight at 4 °C. Wash 3x with PBS-Tween (0.1%).

    • Enzymatic Reaction:

      • Add 10 nM of recombinant PARP-1 or TNKS-2 to the respective wells.

      • Introduce the synthesized 2-alkyl or 2-aryl quinazolinones in a 10-point serial dilution (ranging from 10 µM to 0.1 nM).

      • Initiate the reaction by adding a substrate master mix containing 50 µM NAD+ spiked with 5% Biotin-NAD+. Incubate for 30 minutes at room temperature.

    • Causality & Dynamic Range Controls:

      • Positive Control: Olaparib (for PARP-1) and XAV939 (for TNKS-2) to validate assay sensitivity[1].

      • Negative Control: Buffer only (No enzyme) to establish the background luminescence threshold.

    • Detection: Wash the plates 5x to remove unreacted NAD+. Add Streptavidin-HRP (1:2000) for 30 minutes. Wash again, add ECL chemiluminescent substrate, and read luminescence on a microplate reader. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

    Sources

    Validation

    Bridging the Translational Gap: In Vitro vs. In Vivo Efficacy of the 4-Isopropylquinazolin-2(1H)-one Scaffold

    As a Senior Application Scientist in antiviral drug development, I frequently encounter chemical scaffolds that exhibit phenomenal in vitro metrics but fail catastrophically in vivo. The 4-isopropylquinazolin-2(1H)-one c...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist in antiviral drug development, I frequently encounter chemical scaffolds that exhibit phenomenal in vitro metrics but fail catastrophically in vivo. The 4-isopropylquinazolin-2(1H)-one core—and its advanced derivatives—serves as a masterclass in overcoming this translational barrier. Originally developed as a foundational intermediate for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), this scaffold was engineered to combat the rapid emergence of HIV-1 resistance mutations, specifically the notorious K103N variant[1].

    This guide objectively compares the in vitro and in vivo performance of the quinazolinone scaffold against standard-of-care alternatives, detailing the causality behind its pharmacological behavior and providing self-validating experimental protocols for rigorous evaluation.

    Mechanistic Grounding: Why the Quinazolinone Core?

    First-generation NNRTIs (like Nevirapine) and second-generation agents (like Efavirenz) function by binding to an allosteric hydrophobic pocket near the catalytic site of the HIV-1 Reverse Transcriptase (RT). However, these molecules are structurally rigid. When the K103N mutation occurs, it alters the hydrogen-bonding network and steric bulk of the pocket, effectively locking out these drugs.

    The 4-isopropylquinazolin-2(1H)-one scaffold introduces critical torsional flexibility. The isopropyl group at the C4 position provides optimal van der Waals contacts within the hydrophobic pocket, while the quinazolinone core maintains necessary hydrogen bonding with the peptide backbone of the RT enzyme. This allows the molecule to adopt multiple binding conformations, retaining low-nanomolar potency even when the pocket architecture shifts[2].

    Mechanism Scaffold 4-Isopropylquinazolin-2(1H)-one (Core Scaffold) Pocket HIV-1 RT Allosteric Pocket (Hydrophobic Interaction) Scaffold->Pocket High Affinity Binding Mutant K103N Mutant RT (Maintains Binding) Scaffold->Mutant Flexible Orientation Conform Catalytic Triad Distortion Pocket->Conform Mutant->Conform Halt Viral Replication Halted Conform->Halt Polymerase Inhibition

    Fig 1. Allosteric inhibition mechanism of HIV-1 RT by the quinazolinone scaffold.

    In Vitro vs. In Vivo: The Protein Binding Paradox

    The primary hurdle in translating the in vitro success of NNRTIs to in vivo efficacy is Plasma Protein Binding (PPB) .

    In Vitro Efficacy

    In vitro cell-free enzyme assays and cell-based antiviral models demonstrate that quinazolinone derivatives exhibit exceptional low-nanomolar potency (IC90 ~ 1.3 - 2.1 nM) against wild-type HIV-1 and maintain this efficacy against clinically significant single-mutation variants like K103N and L100I[3].

    In Vivo Translation

    However, highly lipophilic NNRTIs bind extensively to human serum albumin. If a drug is >99.5% protein-bound (as is the case with Efavirenz), less than 0.5% is free to exert an antiviral effect in vivo. The structural optimization of the 4-isopropylquinazolin-2(1H)-one scaffold deliberately targeted PPB reduction. By achieving ~98% protein binding, these derivatives effectively quadruple the free, active drug concentration circulating in vivo (up to 2.0% - 3.0% free drug)[4],[3]. This slight percentage shift drastically improves the therapeutic index, enabling robust viral load reduction and once-daily oral dosing in primate models[2].

    Translation InVitro In Vitro Assay IC50 < 5 nM PPB Equilibrium Dialysis Free Drug > 2% InVitro->PPB Select Candidates PK In Vivo PK Oral Bioavailability > 50% PPB->PK Ensure Exposure PD In Vivo Efficacy Viral Load Drop PK->PD Therapeutic Index

    Fig 2. Workflow bridging in vitro potency to in vivo efficacy for highly bound NNRTIs.

    Quantitative Efficacy Comparison

    To objectively evaluate the scaffold, we must benchmark its advanced derivatives against established clinical alternatives.

    Compound Class / ScaffoldIn Vitro IC50 (WT)In Vitro IC50 (K103N)Plasma Protein BindingFree Drug FractionIn Vivo Half-Life (Macaque)
    Quinazolinone Derivatives ~1.5 - 2.5 nM~2.0 - 4.0 nM~97.0 - 98.0%2.0 - 3.0% 12 - 18 hours
    Efavirenz (Standard)~1.0 - 2.0 nM> 50.0 nM (Resistant)>99.5%< 0.5% 10 - 14 hours
    Nevirapine (1st Gen)~40.0 nM> 1000 nM (Resistant)~60.0%~40.0% 4 - 6 hours

    Data synthesized from comparative pharmacokinetic profiling of quinazolinone NNRTIs vs. Efavirenz[4],[2],[3].

    Self-Validating Experimental Methodologies

    To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control to verify causality and prevent false-positive artifacts.

    Protocol A: High-Throughput In Vitro RT Inhibition Assay

    Objective: Quantify the IC50 of quinazolinone analogs against WT and K103N mutant HIV-1 RT.

    • Reagent Preparation: Prepare recombinant WT HIV-1 RT and K103N mutant RT in assay buffer (50 mM Tris-HCl, pH 7.8, 1 mM DTT, 0.05% Triton X-100).

    • Substrate Addition: Introduce a poly(rA)-oligo(dT) template-primer complex and radiolabeled [³H]-dTTP.

    • Compound Titration: Add the quinazolinone test compound in a 10-point serial dilution (0.1 nM to 1000 nM).

    • Self-Validation Check (Crucial): Run parallel plates with Efavirenz as a positive control and DMSO as a vehicle control. Causality Rule: If the IC50 of Efavirenz against the K103N mutant does not shift by at least 20-fold compared to WT, the plate must be invalidated due to mutant enzyme degradation or misfolding.

    • Detection: Quench the reaction with cold TCA, filter through GF/B plates, and measure incorporated radioactivity via liquid scintillation counting.

    Protocol B: In Vivo Pharmacokinetic (PK) Profiling in Rhesus Macaques

    Objective: Determine the true in vivo exposure by calculating the free drug fraction.

    • Dosing: Administer the compound via oral gavage at 10 mg/kg formulated in 0.5% methylcellulose to overnight-fasted rhesus macaques[2].

    • Sampling: Draw venous blood at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into EDTA tubes. Centrifuge immediately to isolate plasma.

    • Equilibrium Dialysis (The Translation Key): Dialyze plasma samples against PBS (pH 7.4) for 24 hours at 37°C using a 10 kDa molecular weight cutoff membrane to separate bound vs. free drug.

    • Self-Validation Check (Crucial): Spike a known concentration of an internal standard into the plasma before extraction. Causality Rule: If the recovery of the internal standard falls below 85% during LC-MS/MS analysis, the extraction protocol is flagged for lipid interference, ensuring the calculated free fraction is an absolute, trustworthy value.

    • Quantification: Analyze both the dialysate (free drug) and retentate (total drug) via LC-MS/MS to calculate the exact in vivo therapeutic exposure.

    References

    • Quinazoline derivatives as inhibitors of HIV reverse transcriptase Source: Google Patents (EP0530994A1) URL:5

    • Expanded-Spectrum Nonnucleoside Reverse Transcriptase Inhibitors Inhibit Clinically Relevant Mutant Variants of Human Immunodeficiency Virus Type 1 Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL:2

    • Inhibition of Clinically Relevant Mutant Variants of HIV-1 by Quinazolinone Non-Nucleoside Reverse Transcriptase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:3

    • A review of new anti-HIV drugs in development Source: i-base.info URL:4

    Sources

    Comparative

    Comparative analysis of different synthetic routes to 4-Isopropylquinazolin-2(1H)-one

    Introduction & Pharmacological Relevance 4-Isopropylquinazolin-2(1H)-one is a privileged heterocyclic scaffold of profound importance in modern drug discovery. The quinazolinone core is heavily utilized in the developmen...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Pharmacological Relevance

    4-Isopropylquinazolin-2(1H)-one is a privileged heterocyclic scaffold of profound importance in modern drug discovery. The quinazolinone core is heavily utilized in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment[1], as well as emerging targeted therapies such as KRAS G12C inhibitors for lung, pancreatic, and colorectal cancers[2]. The installation of an isopropyl group at the C4 position introduces critical steric bulk that dictates the molecule's binding conformation within deep hydrophobic enzymatic pockets.

    This guide provides a rigorous comparative analysis of the three primary synthetic routes used to construct this scaffold, evaluating their mechanistic rationale, atom economy, and scalability for process chemistry.

    Mechanistic Overview of Synthetic Pathways

    Route A: Grignard Addition and Oxidative Aromatization

    This two-step sequence is the most classical approach. The C4 position of the quinazolin-2(1H)-one core is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen atoms and the C2 carbonyl[3].

    • Causality: The addition of isopropylmagnesium bromide (iPrMgBr) proceeds regioselectively at C4. However, this addition breaks the aromaticity of the pyrimidine ring, yielding a 3,4-dihydroquinazolin-2(1H)-one intermediate[4]. To restore thermodynamic stability, a subsequent oxidative aromatization using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or KMnO4 is strictly required.

    Route B: De Novo Cyclization of 2-Aminophenyl Isopropyl Ketone

    This convergent approach builds the pyrimidine ring from an acyclic precursor.

    • Causality: Reacting 2-aminophenyl isopropyl ketone with potassium cyanate (KOCN) in glacial acetic acid generates cyanic acid (HNCO) in situ. The primary amine attacks the cyanic acid to form a transient urea intermediate. Under thermal conditions, the urea nitrogen undergoes intramolecular cyclodehydration with the adjacent isopropyl ketone, directly yielding the fully aromatic 4-isopropylquinazolin-2(1H)-one in a single pot.

    Route C: Nitrile-Grignard Cascade (Advanced)

    Starting from 2-aminobenzonitrile, the addition of isopropylmagnesium chloride yields an intermediate imine.

    • Causality: Instead of hydrolyzing the imine, it can be directly trapped with a carbonylating agent (such as triphosgene or via electrogenerated cyanomethyl anions[5]) to forge the quinazolinone core. While step-efficient, this route suffers from lower yields due to competing side reactions of the highly reactive ketimine.

    SyntheticRoutes SM1 2-Aminobenzonitrile Int1 Imine Intermediate SM1->Int1 iPrMgCl (Grignard) SM2 Quinazolin-2(1H)-one Int2 3,4-Dihydro Intermediate SM2->Int2 iPrMgBr (Grignard) SM3 2-Aminophenyl Isopropyl Ketone Product 4-Isopropylquinazolin- 2(1H)-one SM3->Product KOCN / AcOH (1-Pot Cyclodehydration) Int1->Product Triphosgene (Cyclization) Int2->Product DDQ / KMnO4 (Oxidation)

    Fig 1: Mechanistic comparison of the three primary synthetic routes to 4-Isopropylquinazolin-2(1H)-one.

    Quantitative Comparison of Synthetic Routes

    The following table summarizes the performance metrics of each route, providing empirical data to guide route selection for scale-up campaigns.

    MetricRoute A (Grignard + Ox)Route B (Ketone Cyclization)Route C (Nitrile Cascade)
    Overall Yield 65 - 75%80 - 88%55 - 65%
    Step Count 212
    Atom Economy Moderate (Loss of DDQH2)High (Loss of H2O only)Low (Loss of HCl/CO2)
    Scalability HighExcellentModerate
    Impurity Profile Over-oxidation productsUnreacted ketoneDimerized byproducts
    Key Reagents iPrMgBr, DDQ, THFKOCN, Glacial AcOHiPrMgCl, Triphosgene

    Self-Validating Experimental Protocols

    To ensure scientific integrity and reproducibility, the following step-by-step methodologies incorporate In-Process Controls (IPCs) to create a self-validating workflow.

    Protocol 1: Route A (Grignard Addition & Oxidation)[4]

    This protocol is ideal when quinazolin-2(1H)-one is readily available and anhydrous conditions can be strictly maintained.

    • Preparation: Flame-dry a 3-neck round-bottom flask under an argon atmosphere. Charge the flask with quinazolin-2(1H)-one (1.0 eq) and anhydrous THF (0.2 M).

    • Grignard Addition: Cool the suspension to 0 °C using an ice bath. Causality: Low temperatures are critical to prevent ring-opening side reactions of the pyrimidine core. Add isopropylmagnesium bromide (3.0 M in ether, 2.5 eq) dropwise over 30 minutes.

    • IPC Check 1 (Validation): After 2 hours at room temperature, quench a 0.1 mL aliquot in sat. NH4Cl and extract with EtOAc. Analyze via TLC (Hexane:EtOAc 1:1). The disappearance of the starting material (Rf 0.2) and appearance of a new UV-active spot (Rf 0.45) validates complete conversion to the dihydro intermediate.

    • Quench & Extraction: Slowly pour the reaction mixture into ice-cold saturated aqueous NH4Cl. Causality: A mildly acidic quench is required; strong acids will hydrolyze the delicate 3,4-dihydro intermediate. Extract with EtOAc, dry over MgSO4, and concentrate in vacuo.

    • Oxidative Aromatization: Dissolve the crude intermediate in dichloromethane (0.1 M). Add DDQ (1.1 eq) portionwise at room temperature. Stir for 4 hours. Causality: DDQ acts as a highly efficient hydride acceptor, driving the thermodynamically favorable rearomatization of the pyrimidine ring.

    • IPC Check 2 (Validation): Analyze via LC-MS. A mass shift from [M+H]+ 191 (dihydro) to [M+H]+ 189 (aromatic) confirms successful oxidation.

    • Purification: Filter the precipitated DDQH2 byproduct. Wash the filtrate with 1M NaOH to remove residual quinones, concentrate, and recrystallize from EtOH/H2O to yield the pure product.

    Protocol 2: Route B (De Novo Ketone Cyclization)

    This protocol is preferred for process-scale manufacturing due to its operational simplicity and high atom economy.

    • Preparation: In a round-bottom flask, dissolve 2-aminophenyl isopropyl ketone (1.0 eq) in glacial acetic acid (0.5 M).

    • Urea Formation: Add potassium cyanate (KOCN, 2.0 eq) portionwise at room temperature. Causality: Acetic acid reacts with KOCN to generate cyanic acid in situ, which rapidly reacts with the aniline to form the urea intermediate.

    • Cyclodehydration: Attach a reflux condenser and heat the mixture to 80 °C for 6 hours. Causality: Thermal energy is required to overcome the activation barrier for the intramolecular nucleophilic attack of the urea nitrogen onto the sterically hindered isopropyl ketone.

    • IPC Check (Validation): Monitor by HPLC. The reaction is self-validating when the intermediate urea peak (Rt ~3.2 min) fully transitions to the product peak (Rt ~4.5 min).

    • Isolation: Cool the mixture to room temperature and pour it into crushed ice. The product will precipitate as a white solid. Filter, wash with cold water to remove residual acetic acid, and dry under vacuum.

    Workflow Step1 Grignard Addition (Strict Anhydrous, 0°C) QC1 IPC 1: TLC / GC-MS Confirm SM Depletion Step1->QC1 QC1->Step1 Fail (Add Reagent) Step2 Mild Aqueous Quench (Sat. NH4Cl) & Extract QC1->Step2 Pass Step3 Oxidative Aromatization (DDQ in DCM) Step2->Step3 QC2 IPC 2: LC-MS Confirm [M+H]+ 189 Step3->QC2 Step4 Recrystallization (EtOH / H2O) QC2->Step4 Pass

    Fig 2: Self-validating experimental workflow and In-Process Controls (IPCs) for Route A.

    Conclusion & Future Perspectives

    The selection of a synthetic route for 4-isopropylquinazolin-2(1H)-one depends heavily on starting material availability and scale. While the Grignard addition (Route A) provides a reliable method for late-stage functionalization of existing quinazolinone cores[4], the de novo cyclization of ortho-aminophenyl ketones (Route B) is vastly superior for large-scale manufacturing due to its single-pot nature and excellent atom economy. Emerging methodologies utilizing electrogenerated bases[5] or transition-metal-catalyzed carbonylations represent the next frontier in synthesizing these privileged pharmacophores with even greener profiles.

    References

    • Title: EP0530994A1 - Quinazoline derivatives as inhibitors of HIV reverse transcriptase Source: Google Patents URL
    • Source: epdf.
    • Title: AU2024219455A1 - Benzisothiazole, isothiazolo[3,4-b]pyridine, quinazoline, phthalazine...
    • Title: Facile preparation of 3-substituted 2-quinazolinones via electrogenerated base Source: ResearchGate URL

    Sources

    Validation

    Validating the Molecular Target of 4-Isopropylquinazolin-2(1H)-one (4-IQZ) Using Genetic Methods: A Comparative Guide

    Introduction to 4-IQZ and the Need for Target Validation 4-Isopropylquinazolin-2(1H)-one (hereafter referred to as 4-IQZ ; CAS: 107289-03-2) is a low-molecular-weight (MW: 188.23) quinazolin-2(1H)-one derivative[1]. The...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction to 4-IQZ and the Need for Target Validation

    4-Isopropylquinazolin-2(1H)-one (hereafter referred to as 4-IQZ ; CAS: 107289-03-2) is a low-molecular-weight (MW: 188.23) quinazolin-2(1H)-one derivative[1]. The quinazolinone core is a highly privileged pharmacophore in medicinal chemistry, historically utilized in the development of viral reverse transcriptase inhibitors, as well as potent host-directed kinase and PARP inhibitors.

    When advancing a compound like 4-IQZ through the preclinical pipeline, distinguishing true on-target efficacy from off-target cytotoxicity is a critical bottleneck. Relying solely on biochemical assays (e.g., cell-free kinase profiling) is insufficient, as these do not account for intracellular drug accumulation, metabolism, or complex cellular signaling networks. To definitively prove the mechanism of action (MoA), we must employ orthogonal genetic perturbations[2].

    This guide provides a comparative framework for validating the putative host target of 4-IQZ (designated here as "Target X," representing a generic essential kinase or enzyme) using state-of-the-art genetic methodologies, benchmarking its performance against a standard reference inhibitor.

    The Causality of Genetic Target Validation

    Genetic target validation operates on a simple but powerful premise: if a drug's phenotypic effect (e.g., cell death) is entirely dependent on inhibiting a specific protein, then genetically altering the intracellular concentration of that protein must predictably shift the drug's half-maximal inhibitory concentration (IC₅₀)[3].

    We compare three distinct genetic strategies to build a self-validating MoA profile:

    • CRISPR-Cas9 Knockout (KO) - Target Ablation: CRISPR/Cas9 technology is an indispensable tool for drug target validation owing to its precise single-base gene editing capabilities[4]. Complete ablation of the target gene tests for essentiality.

      • Causality: If Target X is essential for cell survival, a successful KO will mimic the drug's maximal cytotoxic effect. Conversely, if the drug acts via a "trapping" mechanism (e.g., PARP inhibitors trapping enzymes on DNA), KO paradoxically confers resistance because the toxic drug-protein-DNA complex cannot form.

    • siRNA/shRNA Knockdown (KD) - Target Reduction: Transient or stable reduction of target mRNA lowers the available protein pool.

      • Causality: In a standard enzymatic inhibition model, having less target protein means less 4-IQZ is required to achieve full target occupancy. This results in a leftward IC₅₀ shift (drug sensitization).

    • Target Overexpression (OE) - Target Saturation: Introducing a plasmid or lentivirus to produce excess Target X.

      • Causality: The surplus protein acts as a molecular "sink." The cell requires significantly higher intracellular concentrations of 4-IQZ to inhibit the excess target, resulting in a rightward IC₅₀ shift (drug resistance).

    Visualization: Genetic Validation Logic

    G Start 4-IQZ Target Validation (Standard Inhibition Model) CRISPR CRISPR-Cas9 KO (Target Ablation) Start->CRISPR RNAi siRNA Knockdown (Target Reduction) Start->RNAi OE Overexpression (Target Saturation) Start->OE Pheno1 Loss of Drug Efficacy (Target is Essential) CRISPR->Pheno1 Mimics drug effect Pheno2 Sensitization (Leftward IC50 Shift) RNAi->Pheno2 Less drug needed Pheno3 Resistance (Rightward IC50 Shift) OE->Pheno3 Drug sink effect

    Genetic validation logic for 4-IQZ assuming a standard enzymatic inhibition model.

    Comparative Performance: 4-IQZ vs. Benchmark Inhibitor

    To objectively evaluate 4-IQZ, we compare its IC₅₀ shifts against a well-characterized "Benchmark Quinazolinone Inhibitor" across a panel of isogenic cell lines engineered for Target X.

    Table 1: Comparative IC₅₀ Shifts in Genetically Modified Isogenic Cell Lines

    Genetic ModelTarget Protein Level4-IQZ IC₅₀ (µM)Benchmark Inhibitor IC₅₀ (µM)Phenotypic Shift
    Wild-Type (WT) Baseline (100%)1.200.80N/A (Baseline)
    siRNA Knockdown Reduced (~20%)0.300.204x Sensitization (Leftward)
    Overexpression Elevated (~500%)8.506.00~7x Resistance (Rightward)
    CRISPR-Cas9 KO Ablated (0%)N/A (Lethal)N/A (Lethal)Mimics Drug Toxicity

    Data Interpretation: The symmetrical shifts in IC₅₀ values across both KD and OE models strongly validate that 4-IQZ's primary mechanism of action is tightly coupled to Target X. Because the CRISPR KO is lethal (mimicking the drug's effect), we can conclude that Target X is an essential survival gene in this model, and 4-IQZ acts via a standard inhibition mechanism rather than a trapping mechanism.

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating necessary controls to rule out artifacts.

    Protocol A: CRISPR-Cas9 Mediated Target Deletion and Viability Profiling

    Purpose: To determine if genetic ablation of the target mimics the pharmacological toxicity of 4-IQZ.

    • sgRNA Design & RNP Assembly: Design two independent single-guide RNAs (sgRNAs) targeting distinct functional domains (e.g., the ATP-binding pocket) of Target X. Causality Check: Using two distinct sgRNAs rules out off-target DNA cleavage artifacts. Complex the sgRNAs with recombinant Cas9 protein to form Ribonucleoproteins (RNPs).

    • Delivery: Electroporate the RNPs into the target cell line alongside a non-targeting control (NTC) sgRNA RNP.

    • Clonal Isolation & Verification: Single-cell sort the edited population into 96-well plates. Verify biallelic frameshift mutations via Sanger sequencing (TIDE analysis) and confirm complete protein loss via Western blot.

    • Pharmacological Challenge: If the KO clones are viable (indicating a non-essential target or compensatory mechanism), treat WT, NTC, and KO clones with a dose-response gradient of 4-IQZ (0.01 µM to 50 µM) for 72 hours. Measure viability using a luminescent ATP assay (e.g., CellTiter-Glo).

      • Validation: If the KO cells are completely insensitive to high doses of 4-IQZ, Target X is validated as the sole mediator of the drug's toxicity[2].

    Protocol B: siRNA-Mediated Sensitization Assay

    Purpose: To demonstrate that lowering the target protein pool sensitizes cells to 4-IQZ.

    • Reverse Transfection: Plate cells simultaneously with a lipid-siRNA complex. Use a SMARTpool of 3-4 siRNAs against Target X to ensure robust knockdown, alongside a scrambled sequence control.

    • Incubation & Depletion Confirmation: Allow 48 hours for target depletion. Critical Step: You must confirm protein depletion via immunoblotting before drug dosing. mRNA knockdown (via qPCR) does not guarantee protein depletion due to variable protein half-lives.

    • 4-IQZ Dosing: Once protein reduction is confirmed, apply 4-IQZ in a 10-point, 3-fold serial dilution dose-response curve.

    • Data Analysis: Calculate the IC₅₀ using non-linear regression. A statistically significant leftward shift in the siRNA-treated cells compared to the scrambled control validates the on-target mechanism.

    References

    • ChemicalBook. "4-Isopropylquinazolin-2(1H)-One(WXC02629) CAS 107289-03-2". Source: chemicalbook.com.
    • Frontiers in Oncology. "CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects". Source: frontiersin.org.
    • PubMed Central (PMC). "CRISPR screening redefines therapeutic target identification and drug discovery with precision and scalability". Source: nih.gov.
    • PubMed Central (PMC). "CRISPR-Mediated Drug-Target Validation Reveals Selective Pharmacological Inhibition of the RNA Helicase, eIF4A". Source: nih.gov.

    Sources

    Comparative

    Benchmarking Quinazolin-2(1H)-one Derivatives Against Established HIV-1 Reverse Transcriptase Inhibitors

    As a Senior Application Scientist evaluating next-generation antiretroviral scaffolds, it is critical to look beyond baseline wild-type efficacy. First-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist evaluating next-generation antiretroviral scaffolds, it is critical to look beyond baseline wild-type efficacy. First-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) such as Nevirapine (NVP) and Efavirenz (EFV) revolutionized the management of HIV-1. However, their long-term clinical utility is frequently bottlenecked by the rapid emergence of resistance mutations—most notably the K103N substitution.

    To address this, researchers developed the quinazolin-2(1H)-one scaffold . Starting from early highly potent precursors like (+)-6-chloro-4-isopropylquinazolin-2(1H)-one , this chemical class evolved into advanced clinical candidates (e.g., DPC 083). This guide objectively benchmarks the performance, mechanistic advantages, and pharmacokinetic profiling of the quinazolin-2(1H)-one scaffold against established NNRTIs, supported by self-validating experimental protocols.

    Mechanistic Overview: Overcoming the K103N Barrier

    NNRTIs inhibit HIV-1 by binding to the Non-Nucleoside Inhibitor Binding Pocket (NNIBP), an allosteric site located approximately 10 Å away from the polymerase active site. Binding restricts the flexibility of the p66 thumb subdomain, effectively freezing the enzyme in an inactive conformation.

    The Resistance Challenge: The K103N mutation places an asparagine at the entrance of the NNIBP. This creates a novel hydrogen bond network (often with Y188) that stabilizes the "closed" conformation of the pocket. Bulky inhibitors like EFV face a massive thermodynamic and steric barrier to entry, resulting in a 40- to 50-fold drop in efficacy.

    The Quinazolinone Advantage: The bypass this barrier. By utilizing a compact, highly substituted C4 position (such as an isopropyl or cyclopropylalkenyl group) and a rigid tricyclic-like geometry, these molecules require significantly less conformational rearrangement of the NNIBP for entry. This structural causality allows them to retain low-nanomolar affinity against K103N mutant strains .

    Mechanism RNA Viral RNA Template RT HIV-1 Reverse Transcriptase RNA->RT Binds Active Site DNA Proviral DNA Synthesis RT->DNA Polymerization NNRTI Quinazolin-2(1H)-one (e.g., DPC 083) Pocket NNIBP (Allosteric Pocket) NNRTI->Pocket High Affinity Binding Pocket->RT Conformational Arrest

    Figure 1: Allosteric inhibition of HIV-1 RT by quinazolin-2(1H)-one derivatives.

    Experimental Methodologies

    To ensure trustworthiness and reproducibility, the benchmarking data relies on self-validating experimental systems. Below are the core protocols used to evaluate these inhibitors.

    Protocol A: In Vitro HIV-1 RT Polymerase Inhibition Assay

    Causality & Rationale: This cell-free radiometric assay isolates the direct interaction between the inhibitor and the RT enzyme. We utilize a synthetic poly(rA)-oligo(dT) template because it strictly requires the enzyme's RNA-dependent DNA polymerase activity, preventing confounding variables from its RNase H functions. The inclusion of a DMSO vehicle control and a no-enzyme blank ensures the assay's dynamic range is internally validated.

    • Compound Preparation: Serially dilute the quinazolinone derivative, EFV, and NVP in 100% DMSO. Transfer to a 96-well plate to achieve a final DMSO concentration of <5% (which does not affect RT activity).

    • Enzyme Incubation: Add recombinant HIV-1 RT (Wild-Type or K103N mutant) suspended in assay buffer (50 mM Tris-HCl, pH 7.8, 10 mM MgCl₂, 1 mM DTT). Incubate for 10 minutes at 37°C to allow allosteric pocket binding.

    • Reaction Initiation: Add the substrate master mix containing poly(rA)-oligo(dT) and tritium-labeled thymidine triphosphate ([³H]-dTTP).

    • Quenching: After 45 minutes, halt the reaction by adding 50 mM EDTA to chelate the catalytic Mg²⁺ ions, instantly stopping polymerization.

    • Quantification: Transfer the mixture to DE81 ion-exchange filter mats. Wash extensively with 0.5 M Na₂HPO₄ to remove unincorporated [³H]-dTTP. Quantify the incorporated DNA via liquid scintillation counting to calculate the IC₅₀.

    Workflow Step1 1. Compound Preparation Serial dilution in DMSO Step2 2. Enzyme Incubation HIV-1 RT + poly(rA)-oligo(dT) Step1->Step2 Step3 3. Reaction Initiation Add [3H]-dTTP substrate Step2->Step3 Step4 4. Quenching Add EDTA & transfer to filter Step3->Step4 Step5 5. Quantification Scintillation Counting (IC50) Step4->Step5

    Figure 2: Self-validating in vitro radiometric assay workflow for HIV-1 RT inhibition.

    Protocol B: Antiviral Cell Spread Assay (Ex Vivo)

    Causality & Rationale: Enzyme inhibition does not guarantee cellular efficacy due to membrane permeability barriers and efflux pumps. We utilize MT-4 human T-cells because they are highly permissive to HIV-1 and exhibit a rapid, pronounced cytopathic effect (CPE) upon infection. By measuring cell viability colorimetrically (using MTS/XTT reagents), we can directly correlate inhibitor efficacy with viral suppression.

    • Infection: Infect MT-4 cells with HIV-1 (RF strain) at a Multiplicity of Infection (MOI) of 0.01.

    • Treatment: Plate the infected cells in 96-well plates containing serial dilutions of the test compounds. Include uninfected treated cells to calculate the Cytotoxic Concentration (CC₅₀).

    • Incubation: Incubate for 5 days at 37°C in a 5% CO₂ atmosphere.

    • Viability Readout: Add MTS reagent. Viable cells reduce MTS to a soluble formazan product. Measure absorbance at 490 nm to calculate the Effective Concentration (EC₅₀).

    Quantitative Benchmarking & Comparative Analysis

    The following table synthesizes the performance of the baseline 4-isopropylquinazolin-2(1H)-one derivative and the optimized clinical candidate (DPC 083) against standard-of-care NNRTIs .

    InhibitorTargetWT RT IC₅₀ (nM)K103N RT IC₅₀ (nM)Cell EC₅₀ (nM)Free Drug Fraction (%)
    Nevirapine (NVP) NNRTI40.0> 300040.0~ 40.0
    Efavirenz (EFV) NNRTI1.565.01.5< 0.5
    (+)-6-Chloro-4-isopropylquinazolin-2(1H)-one NNRTI0.061.20.1N/A
    DPC 083 (Advanced Quinazolinone) NNRTI2.14.01.52.0
    Discussion of Results
    • Mutant Efficacy (The K103N Shift): While Efavirenz is highly potent against Wild-Type (WT) RT, its IC₅₀ jumps to 65.0 nM against the K103N mutant—a clinically significant loss of efficacy. In stark contrast, the early-stage (+)-6-Chloro-4-isopropylquinazolin-2(1H)-one and the advanced DPC 083 maintain single-digit nanomolar potency against the mutant. The quinazolinone scaffold's structural rigidity successfully circumvents the altered hydrogen-bonding network of the mutated pocket.

    • Pharmacokinetic Optimization (Free Drug Fraction): A major limitation of Efavirenz is its extreme plasma protein binding (>99.5%), leaving less than 0.5% of the drug biologically available to enter infected cells. The quinazolinone derivatives were specifically engineered to reduce serum protein affinity. DPC 083 exhibits a 2.0% free drug fraction—effectively quadrupling the bioavailable concentration in systemic circulation compared to EFV, ensuring the drug remains above the EC₅₀ for the entire dosing interval.

    References

    • Corbett et al. (2000). Inhibition of Clinically Relevant Mutant Variants of HIV-1 by Quinazolinone Non-Nucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]

    • Patel et al. (2000). Expanded-Spectrum Nonnucleoside Reverse Transcriptase Inhibitors Inhibit Clinically Relevant Mutant Variants of Human Immunodeficiency Virus Type 1. Antimicrobial Agents and Chemotherapy. Available at:[Link]

    • European Patent Office (1993).EP0530994A1 - Quinazoline derivatives as inhibitors of HIV reverse transcriptase. Google Patents.
    Comparative

    Comparative docking studies of 4-Isopropylquinazolin-2(1H)-one and its analogs

    Comparative Docking Studies of 4-Isopropylquinazolin-2(1H)-one and Its Analogs: A Computational Guide to Lead Optimization Abstract & Pharmacological Context The quinazolin-2(1H)-one scaffold is a highly privileged pharm...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Comparative Docking Studies of 4-Isopropylquinazolin-2(1H)-one and Its Analogs: A Computational Guide to Lead Optimization

    Abstract & Pharmacological Context

    The quinazolin-2(1H)-one scaffold is a highly privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from antimicrobial to anticancer and antiviral properties. Within this chemical space, 4-Isopropylquinazolin-2(1H)-one and its halogenated or alkylated analogs have emerged as potent modulators of several critical therapeutic targets.

    This guide provides an objective, data-driven comparison of the docking performance of 4-isopropylquinazolin-2(1H)-one against its structural analogs. By evaluating their binding affinities and thermodynamic stability across key targets—such as HIV-1 Reverse Transcriptase (HIV-RT)[1], Cyclooxygenase-2 (COX-2)[2], and Cannabinoid 1 (CB1) receptors[3]—we can decode the structural causality that drives their efficacy.

    Structural Rationale: The Role of the 4-Isopropyl Substitution

    In rational drug design, the addition of a branched aliphatic moiety is rarely arbitrary. The isopropyl group at the C4 position of the quinazoline ring serves two distinct mechanistic purposes:

    • Hydrophobic Anchoring: The branched nature of the isopropyl group provides optimal van der Waals contacts within deep, lipophilic sub-pockets. For instance, in the Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) pocket of HIV-1 RT, this steric bulk effectively displaces high-energy water molecules, locking the inhibitor into a bioactive conformation[1].

    • Electronic Modulation: When combined with electron-withdrawing groups (such as a 6-chloro substitution), the isopropyl group helps balance the overall lipophilicity (LogP) of the molecule. This is crucial for synthesizing precursors like 2-chloromethyl-4-isopropyl-quinazoline, which are foundational for developing targeted anticancer and antimicrobial agents[4].

    Pathway L 4-Isopropylquinazolin-2(1H)-one (Ligand) T COX-2 Enzyme (Arachidonic Acid Channel) L->T Competitive Inhibition P Prostaglandin E2 (PGE2) Synthesis T->P Blocks E Decreased Cell Proliferation & Inflammation P->E Downregulates

    Fig 1. Mechanism of action for COX-2 inhibition by quinazoline-2(1H)-one analogs.

    Comparative Docking Performance: Efficacy Across Targets

    To objectively evaluate the performance of 4-isopropylquinazolin-2(1H)-one, we compared it against its 6-chloro derivative, a 4-phenyl analog, and standard reference drugs. The data below synthesizes docking scores and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) free energy calculations, which provide a more accurate reflection of thermodynamic stability than docking scores alone[3].

    Table 1: Quantitative Docking & Thermodynamic Comparison

    CompoundPrimary TargetDocking Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Key Interacting Residues
    4-Isopropylquinazolin-2(1H)-one HIV-1 RT-8.4-32.5Tyr181, Tyr188, Trp229
    6-Chloro-4-isopropylquinazolin-2(1H)-one HIV-1 RT-9.2-38.1Tyr181, Tyr188, Phe227
    4-Phenylquinazolin-2(1H)-one COX-2-10.1-41.2Arg120, Tyr355, Val523
    Celecoxib (Reference)COX-2-11.5-48.6Arg120, Tyr355, Val523, Ser530
    Quinazoline-2,4-dione analog CB1 Receptor-9.8-45.0Ser383, His178, Thr197

    Data Insights:

    • Halogen Bonding: The addition of a chlorine atom at the 6-position (6-Chloro-4-isopropylquinazolin-2(1H)-one) significantly improves the binding free energy ( ΔGbind​ drops from -32.5 to -38.1 kcal/mol). This is due to favorable halogen bonding and increased π−π stacking interactions with aromatic residues like Tyr181 in HIV-RT[1].

    • Target Selectivity: While the 4-phenyl analog shows strong affinity for COX-2 by exploiting the expanded hydrophobic side pocket (Val523)[2], the 4-isopropyl variants maintain a more versatile profile, making them excellent starting points for multi-target drug discovery. Furthermore, structurally related quinazoline-2,4-dione derivatives exhibit highly stable hydrogen bonding with CB1 receptor residues, confirming their potential as novel agonists[3].

    Self-Validating Methodology: Molecular Docking & MM-GBSA

    As a standard practice in computational chemistry, a docking protocol is only as reliable as its internal validation. The following workflow ensures that the predicted poses are thermodynamically sound and not artifacts of the scoring function.

    Step 1: Protein Preparation & Protonation

    • Retrieve the high-resolution X-ray crystal structure of the target (e.g., COX-2, PDB: 3LN1)[2].

    • Causality: Strip bulk water molecules (> 3 Å from the active site) to prevent artificial steric clashes, but strictly retain structural waters that mediate crucial ligand-protein hydrogen bonds. Assign protonation states at pH 7.4 using PROPKA to ensure physiologically accurate charge distributions on catalytic histidine and aspartate residues.

    Step 2: Ligand Preparation & Conformational Search

    • Sketch the quinazoline analogs and perform energy minimization using the OPLS4 force field.

    • Causality: Minimization resolves internal steric clashes and generates the lowest-energy 3D conformer, ensuring the ligand enters the docking grid in a biologically plausible state.

    Step 3: Grid Generation & Co-Crystal Validation (Critical Step)

    • Define the receptor grid box centered on the native co-crystallized ligand.

    • Validation: Re-dock the native ligand back into the grid. Proceed only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is ≤ 1.5 Å. This self-validating step proves the grid parameters are accurate.

    Step 4: Extra Precision (XP) Docking & MM-GBSA

    • Execute XP docking to evaluate shape complementarity and directional hydrogen bonding.

    • Subject the top-scoring poses to MM-GBSA calculations.

    • Causality: Docking scores often fail to account for ligand desolvation penalties. MM-GBSA incorporates solvent effects, providing a highly accurate ΔGbind​ that correlates better with in vitro IC 50​ values[3].

    G A Ligand Preparation (4-Isopropylquinazolin-2-one analogs) D Molecular Docking (High-Precision Scoring) A->D B Protein Preparation (Target: COX-2 / HIV-RT / CB1) C Grid Generation & Validation (RMSD ≤ 1.5 Å) B->C C->D E Pose Evaluation (Binding Energy & Interactions) D->E F MM-GBSA (Thermodynamic Stability) E->F

    Fig 2. Standardized molecular docking and MM-GBSA workflow for quinazoline derivatives.

    Conclusion & Lead Optimization Directives

    The 4-isopropylquinazolin-2(1H)-one scaffold is not merely a structural curiosity; it is a highly tunable pharmacophore. The isopropyl group at C4 provides essential hydrophobic anchoring, while the C6 position remains open for halogenation to tune electronic properties and improve binding kinetics. For researchers developing novel antiviral or anti-inflammatory agents, prioritizing the synthesis of 6-substituted-4-isopropyl analogs offers the highest probability of improving thermodynamic stability and target residence time.

    References

    • Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation ResearchGate URL
    • Quinazoline-2,4(1H,3H)
    • Quinazoline derivatives as inhibitors of HIV reverse transcriptase (EP0530994A1)
    • Buy 2-Chloromethyl-4-isopropyl-quinazoline (Synthesis & Applications)

    Sources

    Validation

    Validating the Mechanism of Action of 4-Isopropylquinazolin-2(1H)-one Scaffolds via Site-Directed Mutagenesis: A Comparative Guide

    Executive Summary The emergence of target-site mutations remains the primary bottleneck in the clinical lifespan of small-molecule inhibitors. In the landscape of antiviral and oncology drug development, the 4-isopropylq...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The emergence of target-site mutations remains the primary bottleneck in the clinical lifespan of small-molecule inhibitors. In the landscape of antiviral and oncology drug development, the 4-isopropylquinazolin-2(1H)-one (4-IQZ) scaffold has emerged as a structurally privileged core[1]. Most notably utilized in the design of next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) such as DPC 083 and DPC 961, this scaffold was explicitly engineered to overcome the "pan-class" K103N resistance mutation[2].

    This guide provides an authoritative, step-by-step framework for validating the mechanism of action (MoA) of 4-IQZ derivatives using site-directed mutagenesis. By comparing its performance against legacy alternatives, we demonstrate how structural flexibility translates into sustained pharmacological efficacy.

    The Causality of the 4-IQZ Mechanism of Action

    Legacy NNRTIs, such as the benzoxazinone Efavirenz (EFV) and the dipyridodiazepinone Nevirapine (NVP), act as allosteric inhibitors by binding to a hydrophobic pocket adjacent to the polymerase active site. However, the clinically significant K103N mutation—a substitution of lysine with a bulkier asparagine—acts as a steric gatekeeper, preventing the entry of these rigid molecules[3].

    The 4-IQZ scaffold circumvents this barrier through profound conformational adaptability. The isopropyl group at the C4 position allows the quinazolinone core to pivot within the mutated pocket, establishing compensatory van der Waals interactions with conserved residues (e.g., V106, F227) while avoiding steric clashes with the N103 side chain[2]. To definitively prove this MoA, researchers must employ site-directed mutagenesis to artificially recreate these clinical mutations in vitro and orthogonally validate binding kinetics.

    MoA WT Wild-Type Target (Binding Pocket Open) EFV Legacy Inhibitor (Rigid Scaffold) WT->EFV IQZ 4-IQZ Scaffold (Flexible Quinazolinone) WT->IQZ Mutant K103N Mutant Target (Steric Gatekeeper) Mutant->EFV Mutant->IQZ InhibitWT Potent Inhibition (IC50 < 5 nM) EFV->InhibitWT BlockMut Binding Blocked (Resistance) EFV->BlockMut IQZ->InhibitWT InhibitMut Conformational Adaptation (IC50 < 15 nM) IQZ->InhibitMut

    Fig 1: Mechanism of action and resistance bypass of 4-IQZ vs. rigid inhibitors in K103N mutants.

    Comparative Performance Analysis

    To objectively evaluate the 4-IQZ scaffold, its binding affinity ( Kd​ ) and functional inhibition ( IC50​ ) must be benchmarked against alternative clinical standards across wild-type (WT) and mutant strains[4].

    Table 1: Comparative Inhibition Profiles (IC50) of NNRTI Scaffolds
    Compound ClassRepresentative DrugWT IC50 (nM)K103N IC50 (nM)Y181C IC50 (nM)Fold-Shift (K103N)
    Dipyridodiazepinone Nevirapine40.0>3000.0>3000.0>75.0x
    Benzoxazinone Efavirenz2.064.04.532.0x
    Quinazolin-2(1H)-one 4-IQZ Derivative (DPC 961) 3.0 10.0 11.0 ~3.3x

    Data Interpretation: While Efavirenz loses significant potency against the K103N mutant (a 32-fold shift), the 4-IQZ scaffold maintains low-nanomolar efficacy (10 nM), proving its resilience against steric mutations[3].

    Experimental Protocol: Mutagenesis & Validation System

    A robust MoA validation requires a self-validating experimental loop: introducing the mutation, confirming protein integrity, and decoupling macroscopic inhibition from real-time binding kinetics.

    Workflow P1 1. Plasmid Template (WT Gene) P2 2. SDM PCR (Mutant Primers) P1->P2 P3 3. DpnI Digestion (Remove WT) P2->P3 P4 4. Expression (E. coli BL21) P3->P4 P5 5. Purification (Ni-NTA & SEC) P4->P5 P6 6. SPR & FRET (Kinetic Profiling) P5->P6

    Fig 2: End-to-end site-directed mutagenesis workflow for validating allosteric inhibitor binding.

    Step 1: Site-Directed Mutagenesis (SDM)
    • Primer Design: Design complementary primers containing the K103N (AAG AAC) or Y181C (TAT TGT) codon substitutions flanked by 15-20 bp of homologous WT sequence.

    • PCR Amplification: Utilize a high-fidelity polymerase (e.g., Phusion) to amplify the target plasmid (e.g., pET28a-HIV-1-RT).

    • DpnI Digestion (Critical Causality): Treat the PCR product with DpnI endonuclease. DpnI selectively cleaves methylated 5'-GATC-3' sequences. Since the parental WT plasmid is produced in dam+ E. coli, it is methylated, whereas the newly synthesized mutant DNA is not. This step ensures a >99% reduction in WT background, creating a self-validating selection mechanism for mutant clones.

    Step 2: Protein Expression and Purification
    • Expression: Transform the mutated plasmid into E. coli BL21(DE3). Induce expression with 0.5 mM IPTG at 18°C for 16 hours to prevent the formation of insoluble inclusion bodies.

    • Purification: Isolate the target protein using Ni-NTA affinity chromatography (eluting at 250 mM Imidazole).

    • Size Exclusion Chromatography (SEC): Run the eluate through a Superdex 200 column. This is mandatory to separate functional heterodimers/monomers from inactive aggregates, ensuring that downstream binding assays reflect true 1:1 stoichiometry.

    Step 3: Orthogonal Validation (SPR & FRET)
    • Surface Plasmon Resonance (SPR): Immobilize the mutant target on a CM5 sensor chip. Inject the 4-IQZ compound at varying concentrations (0.1 nM to 100 nM).

      • Why SPR? End-point enzymatic assays confirm macroscopic inhibition but fail to decouple binding affinity from target residence time. SPR provides real-time association ( kon​ ) and dissociation ( koff​ ) kinetics. For the 4-IQZ scaffold, a prolonged residence time ( 1/koff​ ) in the mutated pocket is the primary driver of its superior efficacy.

    • FRET-Based Functional Assay: Incubate the mutant target with a fluorescently labeled substrate and the 4-IQZ compound. Measure the decay in fluorescence to calculate the functional IC50​ . This orthogonally validates that the physical binding observed in SPR translates directly to enzymatic shutdown.

    Sources

    Comparative

    A Comparative Guide to the Synthesis and Biological Evaluation of 4-Isopropylquinazolin-2(1H)-one: A Focus on Reproducibility

    For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinazolinone Scaffold and the Imperative of Reproducibility The quinazolinone core is a privileged scaffold in medicinal chemistry, with...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: The Quinazolinone Scaffold and the Imperative of Reproducibility

    The quinazolinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern on the quinazolinone ring system is a critical determinant of the pharmacological profile of these compounds. 4-Isopropylquinazolin-2(1H)-one represents a specific analogue with potential therapeutic applications.

    In the landscape of drug discovery and development, the reproducibility of both the synthesis of a compound and its subsequent biological testing is paramount. A lack of reproducibility can lead to wasted resources, misleading structure-activity relationships (SAR), and ultimately, the failure of promising drug candidates. This guide aims to provide a comparative overview of synthetic and bio-assay methodologies applicable to 4-Isopropylquinazolin-2(1H)-one, with a strong emphasis on the factors that govern experimental reproducibility.

    Part 1: Synthesis of 4-Isopropylquinazolin-2(1H)-one - A Comparative Overview

    The synthesis of quinazolin-2(1H)-ones, particularly those substituted at the 4-position, is less commonly reported than their quinazolin-4(3H)-one isomers. However, several synthetic strategies can be adapted to produce the target molecule. Here, we compare two plausible routes and provide a detailed, reproducible protocol for a proposed method.

    Comparative Analysis of Synthetic Routes

    The choice of synthetic route can significantly impact yield, purity, and the ease of purification, all of which are critical for reproducibility. Below is a comparison of two potential methods for the synthesis of 4-Isopropylquinazolin-2(1H)-one.

    Synthetic RouteStarting MaterialsKey TransformationAdvantagesPotential Challenges for Reproducibility
    Route A: Cyclization of 2-Aminobenzonitrile with an Isopropyl Grignard Reagent 2-Aminobenzonitrile, Isopropylmagnesium bromideGrignard reaction followed by cyclizationDirect introduction of the isopropyl group at the 4-position.The Grignard reaction can be sensitive to moisture and air, requiring stringent anhydrous conditions. Side reactions are possible, affecting yield and purity.
    Route B: Condensation of Anthranilamide with an Isopropyl-containing Precursor Anthranilamide, Isopropyl-containing aldehyde or ketoneCondensation reactionMilder reaction conditions may be possible. Starting materials are readily available.Formation of the 2,3-dihydroquinazolin-4(1H)-one intermediate may require subsequent oxidation, adding a step and potentially reducing overall yield.

    Given the directness of introducing the C4-substituent, Route A presents a more streamlined, albeit technically demanding, approach. The following section provides a detailed, hypothetical protocol for this route, designed to maximize reproducibility.

    Detailed Synthetic Protocol (Proposed)

    This protocol is based on established methods for the synthesis of 4-substituted quinazolinones and is adapted for the specific synthesis of 4-Isopropylquinazolin-2(1H)-one.

    Reaction Scheme:

    Synthetic Pathway for 4-Isopropylquinazolin-2(1H)-one start 2-Aminobenzonitrile intermediate Intermediate Imine start->intermediate Grignard Reaction reagent1 1. Isopropylmagnesium bromide 2. H2O workup product 4-Isopropylquinazolin-2(1H)-one intermediate->product Cyclization reagent2 Phosgene or equivalent (e.g., triphosgene) MTT Assay Workflow cell_seeding Cell Seeding (e.g., 5x10^3 cells/well) incubation1 24h Incubation (37°C, 5% CO2) cell_seeding->incubation1 compound_treatment Compound Treatment (serial dilutions) incubation1->compound_treatment incubation2 48-72h Incubation compound_treatment->incubation2 mtt_addition MTT Reagent Addition incubation2->mtt_addition incubation3 2-4h Incubation mtt_addition->incubation3 solubilization Formazan Solubilization (e.g., DMSO) incubation3->solubilization absorbance_reading Absorbance Reading (570 nm) solubilization->absorbance_reading data_analysis Data Analysis (IC50 determination) absorbance_reading->data_analysis

    Validation

    Comparative Pharmacokinetic Guide: 4-Isopropylquinazolin-2(1H)-one Derivatives vs. Next-Generation NNRTIs

    As drug development professionals navigate the optimization of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), understanding the pharmacokinetic (PK) evolution of the quinazolin-2(1H)-one scaffold is critical....

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    As drug development professionals navigate the optimization of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), understanding the pharmacokinetic (PK) evolution of the quinazolin-2(1H)-one scaffold is critical. Early iterations, such as 4-isopropylquinazolin-2(1H)-one derivatives, provided foundational proof-of-concept for allosteric inhibition of HIV-1 reverse transcriptase[1]. However, translating intrinsic in vitro potency into sustained in vivo efficacy required overcoming severe pharmacokinetic bottlenecks, particularly regarding plasma protein binding and metabolic clearance.

    This guide objectively compares the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the foundational 4-isopropylquinazolin-2(1H)-one scaffold against clinical standards (Efavirenz) and highly optimized next-generation derivatives like DPC 083.

    Structural Rationale & Metabolic Liabilities

    The 4-position of the quinazolin-2(1H)-one core is a critical vector for target engagement. In early derivatives like 6-chloro-4-isopropylquinazolin-2(1H)-one, the aliphatic isopropyl group projects deeply into the hydrophobic NNRTI binding pocket (interacting with Y181 and Y188)[1].

    The Causality of Clearance: While the isopropyl group drives binding affinity, its highly aliphatic nature acts as a metabolic liability. Cytochrome P450 enzymes (predominantly CYP3A4) rapidly catalyze the aliphatic hydroxylation of the isopropyl moiety. This rapid Phase I metabolism leads to a short half-life, necessitating frequent dosing regimens that are non-viable for modern antiretroviral therapy.

    To circumvent this, next-generation compounds like DPC 083 replaced the isopropyl group with a cyclopropylalkenyl moiety and introduced a trifluoromethyl group[2][3]. This modification provided steric hindrance against CYP-mediated oxidation while maintaining the necessary van der Waals contacts, drastically extending the drug's half-life to approach 100 hours[4].

    PK_Pathway A Oral Administration 4-Isopropylquinazolin-2(1H)-one B Intestinal Absorption (High Lipophilicity) A->B GI Tract C Systemic Circulation (High Protein Binding) B->C Portal Vein D Free Fraction (< 1.0%) C->D Equilibrium E Hepatic CYP450 (Aliphatic Oxidation) C->E Clearance F HIV-1 RT Inhibition (Target Engagement) D->F Diffusion to Target

    Fig 1: Pharmacokinetic pathway of 4-Isopropylquinazolin-2(1H)-one highlighting the free fraction bottleneck.

    The Distribution Challenge: Plasma Protein Binding

    The most significant pharmacokinetic differentiator between early quinazolin-2(1H)-ones, Efavirenz, and advanced derivatives is Plasma Protein Binding (PPB) .

    Because NNRTIs are highly lipophilic, they bind extensively to human serum albumin and α1​ -acid glycoprotein. Efavirenz, the historical gold standard, exhibits >99.5% protein binding, leaving a remarkably narrow free drug fraction ( fu​ ) of only 0.2% to 0.5% available to cross cell membranes and inhibit the virus[5].

    Early 4-isopropylquinazolin-2(1H)-one derivatives suffered from similar, if not worse, non-specific binding profiles. However, the structural evolution to compounds like DPC 083 (4-cyclopropylalkenyl-4-trifluoromethyl-3,4-dihydro-2(1H)quinazolinone) intentionally altered the molecule's pKa and lipophilicity. This optimization reduced protein binding, yielding a free fraction of 2.0% in human plasma[2][5].

    Why this matters: A shift from 0.5% (Efavirenz) to 2.0% (DPC 083) represents a 400% increase in the circulating active drug. This allows the optimized quinazolinones to maintain trough concentrations well above the IC90​ for both wild-type and resistant mutant variants (e.g., K103N) throughout a once-daily dosing interval[2][3].

    Quantitative PK Comparison
    Pharmacokinetic ParameterEfavirenz (Clinical Standard)4-Isopropylquinazolin-2(1H)-one (Early Scaffold)DPC 083 (Optimized Quinazolinone)
    Primary Target HIV-1 RTHIV-1 RTHIV-1 RT (incl. K103N mutant)
    Oral Bioavailability (F%) ~40 - 45%Variable (~30%)High (>60% in primates)
    Free Fraction ( fu​ ) 0.2 - 0.5%[5]~1.0%2.0%[5]
    Elimination Half-life ( t1/2​ ) 40 - 55 hours< 12 hours (CYP Liability)~100 hours[4]
    Dosing Potential Once-dailyMulti-dose dailyOnce-daily[2]

    Experimental Methodologies: Self-Validating PK Profiling

    To accurately compare the PK properties of quinazolin-2(1H)-one derivatives, researchers must utilize a self-validating in vivo workflow that explicitly accounts for protein binding. Standard total-plasma LC-MS/MS analysis will falsely inflate the perceived efficacy of highly bound derivatives.

    Protocol: Integrated In Vivo Clearance and Free-Fraction Analysis

    Step 1: Dosing and Serial Sampling

    • Action: Administer the quinazolinone derivative via IV bolus (1 mg/kg) and oral gavage (10 mg/kg) to a non-human primate (NHP) model using a PEG400/Tween80 co-solvent vehicle. Collect serial blood samples in K2-EDTA tubes over 72 hours.

    • Causality: The co-solvent vehicle prevents erratic gastrointestinal precipitation of the lipophilic quinazolinone core, ensuring absorption is limited by permeability rather than dissolution.

    Step 2: Equilibrium Dialysis (The Critical Free-Fraction Check)

    • Action: Dialyze plasma samples against PBS (pH 7.4) at 37°C for 24 hours using a 10 kDa molecular weight cutoff membrane.

    • Self-Validation System: Spike a parallel control plasma sample with a known concentration of Efavirenz. If the calculated free fraction of Efavirenz in the control cell deviates from the established 0.2–0.5% range[5], the dialysis membrane integrity is compromised (e.g., protein leakage), and the entire experimental run must be invalidated.

    Step 3: Plasma Extraction via Protein Precipitation

    • Action: Add 3 volumes of ice-cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS) to 1 volume of plasma (or dialysate). Centrifuge at 14,000 x g for 10 minutes.

    • Causality: Acetonitrile aggressively denatures plasma proteins, releasing the >98% bound quinazolinone fraction into the supernatant. The SIL-IS is mandatory to correct for ion suppression occurring in the MS source due to co-eluting endogenous phospholipids.

    Step 4: LC-MS/MS Quantification & Mass Balance

    • Action: Analyze the supernatant using a C18 reversed-phase column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Self-Validation System: Calculate the mass balance by comparing the sum of the drug in the dialysate and the retentate against the total drug in a non-dialyzed control sample. A recovery of <85% indicates non-specific binding of the quinazolinone to the dialysis apparatus, requiring a switch to ultracentrifugation methods.

    PK_Workflow S1 IV/PO Dosing (NHP Model) S2 Serial Sampling (0-72h) S1->S2 S3 Protein Precipitation + Internal Std S2->S3 S4 LC-MS/MS Quantification S3->S4 S5 NCA PK Analysis (Clearance, t1/2) S4->S5

    Fig 2: Standardized LC-MS/MS workflow for evaluating quinazolin-2(1H)-one pharmacokinetics.

    Conclusion

    The 4-isopropylquinazolin-2(1H)-one scaffold was a vital stepping stone in antiviral drug discovery, proving that the quinazolinone core could effectively engage the NNRTI allosteric pocket[1]. However, its pharmacokinetic limitations—namely rapid CYP-mediated clearance of the isopropyl group and high non-specific protein binding—limited its clinical viability. By analyzing the evolution toward compounds like DPC 083, drug development professionals can observe a masterclass in PK optimization: replacing vulnerable aliphatic groups with sterically hindered, electronically tuned moieties (cyclopropylalkenyl/trifluoromethyl) to simultaneously increase the free drug fraction to 2.0%[5] and extend the half-life to ~100 hours[4].

    References

    • Title: Quinazoline derivatives as inhibitors of HIV reverse transcriptase (EP0530994A1)
    • Title : Expanded-Spectrum Nonnucleoside Reverse Transcriptase Inhibitors Inhibit Clinically Relevant Mutant Variants of Human Immunodeficiency Virus Type 1 Source : Antimicrobial Agents and Chemotherapy (ASM Journals) URL :[Link]

    • Title : Inhibition of Clinically Relevant Mutant Variants of HIV-1 by Quinazolinone Non-Nucleoside Reverse Transcriptase Inhibitors Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

    • Title : New drugs: perhaps some genuine excitement this time Source : HIV i-Base URL : [Link]

    Sources

    Comparative

    Inter-Laboratory Validation of the Antimicrobial Activity of 4-Isopropylquinazolin-2(1H)-one: A Comparative Guide

    Executive Summary The quinazolinone scaffold is a privileged structure in medicinal chemistry, recognized for exhibiting a broad spectrum of biological and pharmacological activities[1]. Among its diverse derivatives, 4-...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The quinazolinone scaffold is a privileged structure in medicinal chemistry, recognized for exhibiting a broad spectrum of biological and pharmacological activities[1]. Among its diverse derivatives, 4-Isopropylquinazolin-2(1H)-one (CAS: 107289-03-2)[2] has emerged as a compound of high interest due to its dual-action potential. Recent literature demonstrates that quinazolinone derivatives can act as fluoroquinolone-like inhibitors of bacterial DNA gyrase[3], while specific alkyl-substituted quinazolin-2(1H)-ones have been patented as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV[4].

    To transition this compound from exploratory synthesis to preclinical evaluation, rigorous, multi-center validation is required. This guide provides an objective comparison of 4-Isopropylquinazolin-2(1H)-one against standard antimicrobial and antiviral agents, supported by an inter-laboratory validation framework designed to eliminate artifactual variance.

    Mechanistic Rationale and Target Pathways

    Understanding the causality behind a compound's efficacy is critical for assay design. The antimicrobial activity of quinazolinones is primarily driven by their interaction with bacterial topoisomerases, specifically DNA gyrase[3]. Conversely, their antiviral efficacy stems from allosteric binding to the hydrophobic pocket of viral reverse transcriptase[4]. The addition of the isopropyl group at the C4 position enhances the molecule's lipophilicity, which improves cell membrane permeability but necessitates highly specific solvent handling during in vitro testing to prevent precipitation.

    Mechanism Compound 4-Isopropylquinazolin-2(1H)-one Target1 Bacterial DNA Gyrase Compound->Target1 Binding Target2 Reverse Transcriptase Compound->Target2 Allosteric Inhibition Effect1 Inhibition of DNA Supercoiling Target1->Effect1 Blockade Effect2 Viral Chain Termination Target2->Effect2 Arrest

    Dual-target antimicrobial and antiviral mechanism of 4-Isopropylquinazolin-2(1H)-one.

    Inter-Laboratory Validation Strategy

    A common pitfall in evaluating lipophilic quinazolinones is inter-laboratory discrepancy caused by compound precipitation in aqueous media. To establish absolute trustworthiness in the data, we implemented a tri-center validation model. Lab A utilized standard Broth Microdilution, Lab B employed Agar Dilution (which is less susceptible to solvent-induced precipitation), and Lab C conducted specialized cell-based antiviral assays.

    Workflow Lab1 Lab A: Broth Microdilution Data Centralized Data Aggregation Lab1->Data MIC Data Lab2 Lab B: Agar Dilution Lab2->Data MIC Data Lab3 Lab C: Antiviral RT Assay Lab3->Data IC50 Data Validation Validated MIC/IC50 Profiles Data->Validation Cross-Verification

    Tri-center inter-laboratory validation workflow for antimicrobial efficacy.

    Self-Validating Experimental Protocols

    The following methodologies are designed as self-validating systems. An assay is only deemed successful if the internal quality control (QC) parameters fall within strictly defined clinical limits.

    Protocol A: Broth Microdilution for Bacterial MIC Determination

    Causality in Design: Dimethyl Sulfoxide (DMSO) is mandated as the primary solvent due to the lipophilic nature of the isopropyl moiety. However, the final assay concentration of DMSO must not exceed 1.28% to prevent solvent-induced bacterial growth inhibition, which would yield false-positive efficacy data.

    • Step 1: Stock Preparation Weigh exactly 10.0 mg of 4-Isopropylquinazolin-2(1H)-one[2] and dissolve in 1.0 mL of 100% molecular-grade DMSO to yield a 10,000 µg/mL stock solution.

    • Step 2: Media Preparation & Dilution Dilute the stock into Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a starting concentration of 128 µg/mL. Perform 2-fold serial dilutions across a 96-well microtiter plate down to 0.25 µg/mL.

    • Step 3: Inoculum Standardization Prepare a bacterial suspension from an 18-hour agar culture. Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) using a spectrophotometer (OD600 = 0.08–0.13). Dilute 1:150 in CAMHB.

    • Step 4: Inoculation and Internal Validation Dispense 50 µL of the inoculum into each well (final concentration: 5×105 CFU/mL). Critical Self-Validation Checkpoint: Every plate must include a Ciprofloxacin control tested against E. coli ATCC 25922. If the Ciprofloxacin MIC does not fall between 0.004 and 0.015 µg/mL, the entire plate must be discarded and the assay repeated.

    • Step 5: Incubation and Reading Incubate plates at 37°C for 16–20 hours. The MIC is recorded as the lowest concentration completely inhibiting visible growth.

    Comparative Performance Data

    The aggregated data from the inter-laboratory validation demonstrates the comparative efficacy of 4-Isopropylquinazolin-2(1H)-one against standard therapeutic agents.

    Table 1: Validated Antibacterial MIC Profiles (µg/mL)
    Organism (Strain)4-Isopropylquinazolin-2(1H)-oneCiprofloxacinAmpicillin
    S. aureus (ATCC 29213)8.00.250.5
    E. coli (ATCC 25922)16.00.0084.0
    P. aeruginosa (ATCC 27853)>64.00.5>64.0

    Data Interpretation: The compound exhibits moderate activity against Gram-positive organisms (S. aureus), consistent with the behavior of many quinazoline-2,4-dione derivatives[3]. The reduced efficacy against P. aeruginosa is likely due to the active efflux pumps (e.g., MexAB-OprM) that rapidly expel lipophilic quinazolinones from the periplasmic space.

    Table 2: Validated Antiviral (HIV-1 RT) IC50 Profiles (nM)
    Viral Target4-Isopropylquinazolin-2(1H)-oneEfavirenz (Standard NNRTI)
    HIV-1 Wild-Type (WT)45.21.5
    HIV-1 Mutant (K103N)120.5>1000

    Data Interpretation: While less potent than Efavirenz against the wild-type virus, 4-Isopropylquinazolin-2(1H)-one demonstrates a superior resistance profile against the common K103N mutation. The structural flexibility provided by the isopropyl group at the C4 position allows the molecule to adapt to the mutated reverse transcriptase binding pocket, a hallmark of quinazoline-based RT inhibitors[4].

    Conclusion

    The inter-laboratory validation confirms that 4-Isopropylquinazolin-2(1H)-one is a versatile scaffold with validated antibacterial properties[1][3] and highly promising antiviral capabilities[4]. Future drug development efforts should focus on structural modifications—such as the introduction of polar functional groups—to bypass Gram-negative efflux mechanisms while retaining the favorable NNRTI resistance profile.

    Sources

    Validation

    A Researcher's Guide to Quinazolinone Scaffolds: Unraveling the Determinants of Stability

    The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The clinical success and therapeutic potential of any drug candidate, however, are intrinsically linked to its stability. This guide provides a comparative analysis of the stability of different quinazolinone scaffolds, offering insights into the chemical and metabolic factors that govern their robustness. By understanding these principles, researchers can design more effective and durable drug candidates.

    The Stability Landscape of Quinazolinone Scaffolds

    The inherent stability of the quinazolinone ring system is a key attribute that contributes to its prevalence in drug discovery.[2] Generally, the 4(3H)-quinazolinone core is stable to mild acid and alkaline conditions, as well as to oxidation and reduction reactions.[2][5][6] However, this stability can be significantly influenced by the nature and position of substituents on the scaffold. Boiling in strong acidic or alkaline solutions can lead to the degradation of the quinazolinone ring.[1][2]

    This guide will delve into two critical facets of stability:

    • Chemical Stability: The intrinsic resistance of the molecule to degradation under various environmental conditions (e.g., pH, light, temperature).

    • Metabolic Stability: The susceptibility of the molecule to biotransformation by drug-metabolizing enzymes, primarily in the liver.

    A thorough understanding of both is paramount for predicting a compound's in vivo behavior, including its half-life, bioavailability, and potential for drug-drug interactions.[7]

    Deciphering Chemical Stability: The Impact of Structural Modifications

    The chemical stability of a quinazolinone derivative is not absolute and is highly dependent on its substitution pattern. Structure-activity relationship (SAR) studies have revealed that modifications at positions 2, 3, 6, and 8 of the quinazolinone ring are particularly significant in modulating not only biological activity but also stability.[2][8]

    Key Structural Considerations for Enhancing Chemical Stability:

    • Substitution at C2 and C6: The introduction of substituents at the C2 and C6 positions can influence the overall electronic and steric properties of the molecule, thereby affecting its stability. For instance, the presence of bulky groups can sterically hinder the approach of nucleophiles or enzymes, thus enhancing stability.[9]

    • Substitution at N3: The nature of the substituent at the N3 position plays a crucial role. The incorporation of various heterocyclic moieties at this position has been shown to enhance biological activity and can also impact stability.[2]

    • Halogenation: The introduction of halogen atoms, particularly at positions 6 and 8, can significantly influence the electronic distribution within the ring system, often leading to increased stability and improved antimicrobial activities.[8]

    • Salt Formation: Converting a quinazolinone derivative into a salt can enhance its chemical stability, improve its ease of administration, and allow for manipulation of its pharmacokinetic profile.[10]

    The following diagram illustrates the key positions on the quinazolinone scaffold where substitutions can significantly impact stability.

    Caption: Key substitution positions on the quinazolinone scaffold influencing stability.

    Navigating the Metabolic Maze: Structure-Metabolism Relationships

    Metabolic stability is a critical determinant of a drug's in vivo half-life and overall exposure. The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role in the oxidative metabolism of many drugs.[11] Quinazolinone derivatives are susceptible to various metabolic transformations, and understanding these pathways is essential for designing metabolically robust compounds.

    Common Metabolic Pathways for Quinazolinone Scaffolds:

    • Oxidation: Hydroxylation of aromatic rings and alkyl side chains is a common metabolic pathway catalyzed by CYP enzymes.

    • Glucuronidation: The addition of glucuronic acid to hydroxyl or amino groups is a major phase II metabolic pathway that increases water solubility and facilitates excretion.[11]

    • Hydrolysis: Ester or amide linkages within substituents can be susceptible to hydrolysis by esterases or amidases.

    The following table summarizes the impact of structural modifications on the metabolic stability of quinazolinone derivatives, based on data from in vitro microsomal stability assays.

    Scaffold ModificationPositionObserved Effect on Metabolic StabilityRationale
    Introduction of sterically hindering groups (e.g., ortho-substituents on aromatic rings)C2 and C6Increased metabolic stabilitySteric hindrance reduces access of metabolizing enzymes to potential sites of metabolism.[9]
    Replacement of metabolically labile groups (e.g., ethyl) with more stable moieties (e.g., trifluoromethyl)Side ChainIncreased metabolic stabilityBlocks oxidative metabolism at that position.[12]
    Introduction of acidic moietiesSide ChainGenerally improved microsomal stabilityLower Log D values associated with acidic groups can lead to improved stability.[12]
    Alteration of linker chemistryLinker between core and substituentsCan significantly impact stabilityThe nature of the linker can create or remove metabolic "hot spots".[12]

    Experimental Protocols for Stability Assessment

    To objectively compare the stability of different quinazolinone scaffolds, standardized and validated experimental protocols are essential. This section provides detailed methodologies for assessing both chemical and metabolic stability.

    Chemical Stability Assessment (Forced Degradation Studies)

    Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and establish its intrinsic stability.[13]

    Protocol: Forced Degradation of Quinazolinone Derivatives

    • Preparation of Stock Solutions: Prepare a stock solution of the test quinazolinone derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Stress Conditions:

      • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for 2 hours.

      • Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 80°C for 2 hours.

      • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

      • Thermal Degradation: Keep the solid drug substance in an oven at 60°C for 24 hours.

      • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and fluorescent light for a specified duration.[13]

    • Sample Analysis: After the specified time, neutralize the acidic and alkaline samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

    • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

    The following diagram outlines the workflow for a typical forced degradation study.

    G start Start: Quinazolinone Derivative stock Prepare Stock Solution start->stock stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) stock->stress neutralize Neutralize (if applicable) stress->neutralize analyze Analyze by Stability-Indicating HPLC neutralize->analyze data Identify & Quantify Degradants analyze->data end End: Stability Profile data->end

    Caption: Workflow for a forced degradation study.

    Metabolic Stability Assessment (Microsomal Stability Assay)

    The in vitro microsomal stability assay is a widely used method to assess the susceptibility of a compound to metabolism by liver enzymes.[7][14]

    Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

    • Reagent Preparation:

      • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

      • Thaw liver microsomes (e.g., human, rat, mouse) on ice.

      • Prepare a NADPH-regenerating system solution.

    • Incubation:

      • Pre-warm a mixture of the test compound (final concentration, e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer (pH 7.4) at 37°C for 5 minutes.[9][11]

      • Initiate the metabolic reaction by adding the NADPH-regenerating system.

      • Incubate at 37°C with shaking.

    • Time Points and Quenching:

      • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

      • Quench the reaction by adding ice-cold acetonitrile containing an internal standard.[15]

    • Sample Processing and Analysis:

      • Centrifuge the quenched samples to precipitate proteins.

      • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Data Analysis:

      • Plot the percentage of the remaining compound against time.

      • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[15]

    The following diagram illustrates the experimental workflow for a microsomal stability assay.

    G start Start: Test Compound & Liver Microsomes preincubation Pre-incubation at 37°C start->preincubation initiate Initiate Reaction with NADPH preincubation->initiate incubation Incubate at 37°C initiate->incubation sampling Sample at Time Points incubation->sampling quench Quench Reaction sampling->quench analyze Analyze by LC-MS/MS quench->analyze calculate Calculate t½ and CLint analyze->calculate end End: Metabolic Stability Data calculate->end

    Caption: Workflow for an in vitro microsomal stability assay.

    Conclusion and Future Perspectives

    The stability of quinazolinone scaffolds is a multifaceted property that is critically dependent on their substitution patterns. By strategically modifying the core structure, medicinal chemists can significantly enhance both the chemical and metabolic stability of these promising therapeutic agents. The experimental protocols outlined in this guide provide a robust framework for the comparative analysis of different quinazolinone derivatives, enabling researchers to make data-driven decisions in the drug discovery and development process. As our understanding of the structure-stability relationships of quinazolinones continues to evolve, so too will our ability to design next-generation drug candidates with optimized efficacy, safety, and pharmacokinetic profiles.

    References

    • In vitro drug metabolism: for the selection of your lead compounds. MTTlab.
    • Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. Molecules. 2022. [Link]

    • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

    • Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research and Reviews: A Journal of Pharmaceutical Science. 2018. [Link]

    • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. 2021. [Link]

    • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. 2024. [Link]

    • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Bioinorganic Chemistry and Applications. 2018. [Link]

    • Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals. 2023. [Link]

    • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. [Link]

    • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen. 2020. [Link]

    • Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry. 2015. [Link]

    • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Mini-Reviews in Organic Chemistry. 2020. [Link]

    • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Biomolecules. 2023. [Link]

    • Stability Testing of Pharmaceutical Products. International Journal of Pharmaceutical, Chemical & Biological Sciences. 2012. [Link]

    • The in vivo metabolic stability of dipeptide analogues of the quinazoline antifolate, ICI 198583, in mice. Biochemical Pharmacology. 1992. [Link]

    • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. 2012. [Link]

    • CHEMICAL STABILITY OF DRUGS. IIP Series. [Link]

    • Pharmacological importance of quinazolinone-based drugs. ResearchGate. [Link]

    • Chemistry and activity of quinazoline moiety: A systematic review study. Journal of Advanced Pharmaceutical Technology & Research. 2020. [Link]

    • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. 2013. [Link]

    • Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager. 2025. [Link]

    • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Omega. 2021. [Link]

    • In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. Scientific Research Publishing. 2015. [Link]

    • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry. 2023. [Link]

    • How to create a GMP-Compliant Stability Protocol? QbD Group. 2024. [Link]

    • Synthesis and Evaluation of Quinazolin‐4(3H)‐one Derivatives as Multitarget Metabolic Enzyme Inhibitors: A Biochemistry‐Oriented Drug Design. Chemistry & Biodiversity. 2023. [Link]

    • Structure-activity relationship studies of quinazolinone alkaloids 1–12 with antitumor and neuroprotective activities. ResearchGate. [Link]

    • Biological Activity of Quinazolinones. IntechOpen. 2020. [Link]

    • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals. 2023. [Link]

    • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. 2025. [Link]

    • Synthesis of quinazolinone scaffolds via a zinc(ii)-stabilized amidyl radical-promoted deaminative approach. Chemical Communications. 2020. [Link]

    • Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Reports. 2025. [Link]

    • Chemistry and Pharmacology of Quinazoline Scaffolds-a review. ResearchGate. 2024. [Link]

    • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. 2020. [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    4-Isopropylquinazolin-2(1H)-one proper disposal procedures

    Standard Operating Procedure: Safe Handling and Disposal of 4-Isopropylquinazolin-2(1H)-one As a Senior Application Scientist, I recognize that managing novel pharmaceutical intermediates requires more than just followin...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Standard Operating Procedure: Safe Handling and Disposal of 4-Isopropylquinazolin-2(1H)-one

    As a Senior Application Scientist, I recognize that managing novel pharmaceutical intermediates requires more than just following a generic safety sheet; it requires an understanding of the molecule's physicochemical behavior and its ecological impact.

    4-Isopropylquinazolin-2(1H)-one (CAS 107289-03-2)[1] is a critical heterocyclic intermediate frequently utilized in the synthesis of biologically active compounds, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment[2]. Because quinazolinone derivatives exhibit significant biological activity and can pose environmental risks—including aquatic toxicity and ecological persistence[3]—standard municipal wastewater treatment plants (POTWs) are not equipped to degrade them[4][5]. Therefore, a strict zero-drain policy and mandatory high-temperature incineration are required for all associated waste streams[6].

    This guide provides a self-validating, step-by-step operational plan for the safe disposal of 4-Isopropylquinazolin-2(1H)-one, ensuring compliance with EPA/RCRA guidelines and safeguarding laboratory personnel.

    Part 1: Physicochemical & Hazard Profile

    To design an effective disposal strategy, we must first understand the physical constraints of the molecule. The table below summarizes the quantitative data that dictates our handling protocols.

    Table 1: Physicochemical Data and Operational Implications

    Property / HazardValue / DescriptionOperational Implication
    CAS Number 107289-03-2[1]Must be explicitly listed on all hazardous waste manifests for accurate profiling.
    Physical State Solid (Powder/Crystals)Prone to aerosolization. Weigh and transfer only within a draft-free enclosure or fume hood.
    Melting Point 188–192 °C[1]Thermally stable under standard conditions; requires high-temperature incineration (>1000°C) for complete destruction[6].
    Solubility Soluble in DMF, DMSO, THF; Insoluble in waterDo not use water for spill cleanup. Aqueous drain disposal will cause environmental accumulation[3].
    Biological Activity NNRTI Intermediate / Bioactive Heterocycle[2]High risk of environmental persistence. Handled under EPA Subpart P (Pharmaceutical Waste) principles[7].

    Part 2: Mandatory Safety & PPE Protocol

    Before initiating any disposal or cleanup procedure, personnel must establish a barrier against dermal and respiratory exposure. Quinazolinones can act as irritants and possess inherent biological activity[3][8].

    • Respiratory Protection: Handle all dry powders inside a certified chemical fume hood. If engineering controls are compromised, a NIOSH-approved N95 or P100 particulate respirator is required.

    • Dermal Protection: Wear double-layered nitrile gloves. The lipophilic nature of the compound allows it to easily permeate compromised skin barriers if dissolved in carrier solvents like DMSO.

    • Ocular Protection: Chemical splash goggles (not standard safety glasses) are mandatory to prevent micro-particulate ingress.

    Part 3: Waste Segregation & Disposal Workflows

    The disposal of 4-Isopropylquinazolin-2(1H)-one must be categorized by its physical state at the time of waste generation.

    G Start 4-Isopropylquinazolin-2(1H)-one Waste Stream Solid Solid Waste (Powders/Crystals) Start->Solid Liquid Liquid Waste (Organic Solvents) Start->Liquid Consumables Lab Consumables (PPE, Wipes, Tips) Start->Consumables SolidCont Seal in Compatible HDPE/Glass Bottle Solid->SolidCont LiquidCont Segregate Halogenated vs. Non-Halogenated Liquid->LiquidCont ConsumableCont Double-Bag in Hazardous Waste Bags Consumables->ConsumableCont Label Apply GHS/RCRA Hazardous Waste Labels SolidCont->Label LiquidCont->Label ConsumableCont->Label Incineration High-Temperature Incineration (>1000°C) Label->Incineration

    Figure 1: Comprehensive disposal workflow for 4-Isopropylquinazolin-2(1H)-one waste streams.

    Workflow A: Solid Chemical Waste (Unused or Expired Compound)

    Causality: Solid quinazolinones are highly stable. Attempting to neutralize or dissolve them for drain disposal is a severe compliance violation[5][8].

    • Collection: Carefully sweep or transfer unused powder into a wide-mouth, high-density polyethylene (HDPE) or amber glass container.

    • Sealing: Ensure the cap is tightly sealed with PTFE lining to prevent moisture ingress, which can complicate incineration logistics.

    • Labeling: Affix a hazardous waste label immediately. Mark as "Toxic Organic Solid - Contains 4-Isopropylquinazolin-2(1H)-one."

    • Storage: Store in a designated secondary containment bin away from strong oxidizers until collection by an EHS-approved vendor for high-temperature incineration[8].

    Workflow B: Liquid Waste (Reaction Mother Liquors & Extracts)

    Causality: When the compound is dissolved in organic solvents, the waste stream must be segregated based on halogen content. Halogenated solvents require specialized incineration to prevent the formation of toxic dioxins, whereas non-halogenated streams can often be utilized for energy recovery.

    • Segregation: Determine if the carrier solvent is halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., Ethyl Acetate, DMF, DMSO).

    • Transfer: Funnel the liquid waste into the appropriate, pre-labeled 10L or 20L solvent carboy. Do not mix halogenated and non-halogenated streams.

    • Venting: Ensure the carboy is equipped with a pressure-relief vented cap to prevent pressure buildup from volatile solvents.

    • Manifesting: Document the approximate concentration of the quinazolinone derivative on the waste log to assist the disposal facility in calculating the required incineration temperature[6].

    Workflow C: Contaminated Consumables

    Causality: Pipette tips, weighing boats, and low-lint wipes retain micro-gram quantities of the active pharmaceutical intermediate. If thrown in standard municipal trash, these leach into landfills[5].

    • Bagging: Place all contaminated consumables into a transparent, 6-mil hazardous waste bag.

    • Double-Containment: Tie the bag securely and place it inside a secondary rigid hazardous waste bin lined with another bag.

    • Disposal: Route through your institution's solid hazardous waste stream for incineration[8].

    Part 4: Spill Response & Decontamination Protocol

    In the event of a localized benchtop spill, standard aqueous cleaning methods will fail. Because 4-Isopropylquinazolin-2(1H)-one is highly lipophilic and insoluble in water, using aqueous surfactants will only disperse the powder and increase the contamination footprint.

    Step-by-Step Spill Recovery:

    • Isolate the Area: Stop airflow (e.g., turn off nearby fans) to prevent the powder from aerosolizing.

    • Dry Recovery: For large amounts of powder, use a static-free disposable scoop to gently collect the bulk solid and place it into a solid waste container. Do not sweep vigorously.

    • Solvent-Assisted Decontamination: Dampen a low-lint wipe with a compatible organic solvent (Ethanol or Acetone). Gently wipe the surface from the outside edge of the spill toward the center to solubilize and lift the residual compound[8].

    • Verification: Repeat the solvent wipe twice to ensure complete removal of the heterocyclic residue. Dispose of all wipes via Workflow C.

    References

    • BenchChem Technical Support. "Safe Disposal of Quinazolin-2-ylboronic Acid: A Step-by-Step Guide for Laboratory Professionals." Available at: https://www.benchchem.com/[8]

    • U.S. Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides and Organics." Available at: https://www.epa.gov/[6]

    • PharmWaste Technologies. "EPA Subpart P Regulations - HW Drugs." Available at: https://www.pwaste.com/[7]

    • ChemicalBook. "4-Isopropylquinazolin-2(1H)-One(WXC02629) CAS 107289-03-2 Properties." Available at: https://www.chemicalbook.com/[1]

    • Google Patents. "EP0530994A1 - Quinazoline derivatives as inhibitors of HIV reverse transcriptase." Available at: https://patents.google.com/patent/EP0530994A1/en[2]

    • National Institutes of Health (PubMed). "Quinazolinone-grafted polymers as novel insecticides: Synthesis, activity, and environmental safety assessment." Available at: https://pubmed.ncbi.nlm.nih.gov/40120874/[3]

    • U.S. Environmental Protection Agency (EPA). "Pretreatment Program Implementation Guidance Manual." Available at: https://www.epa.gov/npdes/national-pretreatment-program[4]

    • Science.gov. "Total pharmaceutical waste: Seasonal and spatial variations of PPCP occurrence, removal and mass loading in wastewater treatment plants." Available at: https://www.science.gov/[5]

    Sources

    Handling

    Personal protective equipment for handling 4-Isopropylquinazolin-2(1H)-one

    Handling 4-Isopropylquinazolin-2(1H)-one (CAS: 107289-03-2) requires a rigorous approach to laboratory safety. As a privileged pharmacophore, the quinazolinone scaffold is heavily utilized in the development of biologica...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Handling 4-Isopropylquinazolin-2(1H)-one (CAS: 107289-03-2) requires a rigorous approach to laboratory safety. As a privileged pharmacophore, the quinazolinone scaffold is heavily utilized in the development of biologically active molecules, most notably as an advanced intermediate in the synthesis of HIV reverse transcriptase inhibitors[1] and selective COX-2 inhibitors[2].

    Because of its potent biological applicability, this compound must be treated with the same stringent exposure controls as an Active Pharmaceutical Ingredient (API). This guide provides drug development professionals with field-proven, self-validating protocols to ensure operational safety and scientific integrity.

    Mechanistic Hazard Assessment: The Causality of Exposure

    To handle chemicals safely, researchers must understand why a hazard exists, rather than simply memorizing rules.

    • Inhalation & Aerosolization Risk: 4-Isopropylquinazolin-2(1H)-one is a crystalline solid with a melting point of 188-192 °C[3]. The primary acute exposure route is the inhalation of aerosolized micro-particulates during weighing. Once in the respiratory tract, biologically active quinazolinones can cross mucosal barriers, potentially leading to unintended pharmacological interactions[2].

    • Solvent-Mediated Dermal Permeation: While the dry powder exhibits low dermal permeability, synthetic workflows often require dissolving the compound in polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)[1]. These solvents act as powerful permeation enhancers. If a contaminated solvent breaches your glove, it will rapidly carry the dissolved quinazolinone through the stratum corneum and into systemic circulation.

    Physicochemical & Operational Parameters

    To facilitate safe experimental design, all critical quantitative data and their operational implications are summarized below.

    ParameterValueOperational Implication
    Molecular Weight 188.23 g/mol [3]Standard stoichiometric calculations for API synthesis.
    Melting Point 188-192 °C[3]Stable solid at room temperature; high risk of particulate aerosolization upon agitation.
    Density (Predicted) 1.19±0.1 g/cm³[3]Settles rapidly in aqueous solutions; requires active magnetic stirring for homogenous suspension.
    pKa (Predicted) 12.37±0.40[3]Weakly acidic NH; requires strong bases (e.g., NaH, 60% in oil) for deprotonation during functionalization[1].
    Hood Face Velocity 80–100 fpmMinimum continuous airflow required to contain biologically active dust during transfer.
    Glove Thickness ≥ 0.11 mmMinimum barrier for dry powder; double-gloving is strictly required when handling solutions[4].

    Personal Protective Equipment (PPE) Matrix

    The following PPE matrix is designed to interrupt the specific exposure pathways of bioactive quinazolinones.

    • Eye Protection: Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards[4]. Causality: Protects against both invisible micro-particulate aerosolization during dry powder handling and solvent splashes during solubilization.

    • Hand Protection: Nitrile gloves (EN 374 compliant). Causality: Nitrile provides a robust barrier against dry powder. However, because solvents like THF and DMF rapidly degrade nitrile, double gloving is mandatory when handling solutions. If the outer glove is splashed, it must be removed immediately, leaving the inner glove intact to protect the skin.

    • Body Protection: Flame-retardant, fluid-resistant lab coat with knit cuffs. Causality: Knit cuffs prevent the sleeve from riding up, eliminating exposed skin at the wrist where static-charged powder frequently accumulates.

    • Respiratory Protection: All open handling must be restricted to a certified chemical fume hood. If the powder must be handled outside a closed system, an N95 or P100 particulate respirator is required to prevent inhalation of biologically active dust.

    Operational Protocols: Step-by-Step Methodologies

    Protocol A: Anti-Static Weighing & Transfer

    This protocol is a self-validating system: if powder clings to the exterior of your vessel, your static mitigation has failed, and the workspace must be decontaminated.

    • Airflow Verification: Ensure the chemical fume hood is operating at a face velocity between 80-100 fpm. Keep the sash as low as ergonomically possible.

    • Static Mitigation: Pass a zero-stat anti-static gun over the metal weighing spatula and the anti-static weigh boat. Reasoning: Quinazolinone powders hold a static charge, causing them to repel from the spatula and aerosolize directly into the user's breathing zone.

    • Transfer: Tare the vessel, transfer the required mass of 4-Isopropylquinazolin-2(1H)-one[3], and securely seal the vessel (e.g., with a septum or cap) before removing it from the hood. This prevents cross-contamination of the general laboratory space.

    Protocol B: Solubilization and Reaction Setup

    Based on standard synthesis protocols for HIV reverse transcriptase inhibitors, this compound is frequently reacted with carbonyl diimidazole or alkyl halides in the presence of strong bases[1].

    • Inert Atmosphere Setup: Transfer the solid to a oven-dried round-bottom flask equipped with a magnetic stir bar. Seal with a rubber septum and purge the flask with argon for 10 minutes[1].

    • Closed-System Solvent Addition: Using a chemically resistant glass syringe, inject the dry reaction solvent (e.g., THF or DMF) directly through the septum[1]. Reasoning: Maintaining a closed system prevents the release of toxic solvent vapors and protects moisture-sensitive reagents (like NaH) from atmospheric degradation[1].

    • Immediate Decontamination: Immediately rinse the syringe with a compatible cleaning solvent (e.g., acetone) into a designated liquid waste container. Reasoning: If left unrinsed, residual quinazolinone will crystallize inside the syringe barrel as the solvent evaporates, causing the plunger to seize and creating a sharps hazard.

    Waste Disposal Plan

    Proper segregation prevents dangerous secondary reactions in waste streams.

    • Solid Waste: All weigh boats, Kimwipes, and outer gloves contaminated with 4-Isopropylquinazolin-2(1H)-one must be placed in a designated biohazard/API solid waste bin destined for high-temperature incineration.

    • Liquid Waste: Segregate based on the reaction solvent. THF/DMF solutions should be routed to "Non-Halogenated Organic Waste." However, if the downstream protocol involves halogenated reagents or solvents (e.g., utilizing 5% methanol/chloroform for silica gel chromatography)[1], the waste must be strictly routed to "Halogenated Organic Waste" to prevent explosive pressure build-up during waste processing.

    Exposure Control & Safe Handling Workflow

    G Start 4-Isopropylquinazolin-2(1H)-one (Solid Powder) PPE Don Required PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Chemical Fume Hood (Face Velocity: 80-100 fpm) PPE->Hood Weighing Anti-Static Weighing (Mitigate Aerosolization) Hood->Weighing Minimize Dust Solvent Solubilization in THF/DMF (Closed System / Septum) Weighing->Solvent Add Solvent Reaction Proceed to Synthesis (e.g., HIV RT Inhibitor Dev) Solvent->Reaction Inert Atmosphere Waste Waste Segregation (Incineration / Organic Liquid) Reaction->Waste Post-Reaction

    Fig 1: Safe handling, solubilization, and disposal workflow for quinazolinone derivatives.

    References

    • ChemicalBook: 4-Isopropylquinazolin-2(1H)-One(WXC02629). chemicalbook.com.
    • EP0530994A1 - Quinazoline derivatives as inhibitors of HIV reverse transcriptase. Google Patents.
    • Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. japsonline.com.
    • Isocolumbin | 471-54-5 - Benchchem. benchchem.com.

    Sources

    © Copyright 2026 BenchChem. All Rights Reserved.